4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,6-trimethyl-1H-pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJEVCTCJTYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301857 | |
| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42794-77-4 | |
| Record name | NSC349776 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure and Tautomeric Forms of 2-Amino-Dihydropyrimidines: A Guide to Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] A critical, yet often complex, aspect of their chemistry is the phenomenon of tautomerism, where these molecules exist as a dynamic equilibrium of two or more interconverting structural isomers. This guide provides a comprehensive exploration of the structure and tautomeric landscape of 2-amino-dihydropyrimidines. We will delve into the principal tautomeric forms, the physicochemical factors governing their equilibrium, and the advanced analytical techniques essential for their characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and drug development professionals with the knowledge to confidently navigate the structural intricacies of this vital class of heterocyclic compounds.
Introduction: The Significance of 2-Amino-Dihydropyrimidines
Dihydropyrimidines are fundamental heterocyclic systems, integral to the structure of DNA and RNA.[1] The introduction of an amino group at the 2-position imparts a guanidine-like functionality, significantly expanding the molecule's chemical and pharmacological potential. These compounds have garnered substantial attention for a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] A notable example is their activity as inhibitors of dihydrofolate reductase (DHFR), an important antibacterial target.[2][3]
The biological activity and physicochemical properties of these molecules are inextricably linked to their dominant structural form in a given environment. Tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a key determinant of this form.[4][5] Understanding and controlling the tautomeric preferences of 2-amino-dihydropyrimidines is therefore paramount for rational drug design and development.
The Tautomeric Landscape
Prototropic tautomerism in 2-amino-dihydropyrimidines primarily manifests in two ways: amino-imino tautomerism involving the exocyclic amino group, and annular tautomerism related to the position of the double bond within the dihydropyrimidine ring.
Amino-Imino Tautomerism
This is the most prominent form of tautomerism in this system, analogous to that seen in fundamental nucleobases like adenine and cytosine.[4] It involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms.
-
Amino Tautomer (External Amine): The exocyclic group is a primary amine (-NH2). This form is generally the most stable and commonly depicted isomer.[6][7]
-
Imino Tautomer (Internal Imine): The exocyclic group becomes an imine (=NH), with the proton having migrated to a ring nitrogen, creating an endocyclic double bond. While often less stable, the imino form can be populated under certain conditions and its presence can significantly alter the molecule's hydrogen bonding capacity and overall shape.[8] Computational studies on related systems suggest the imino form can be significantly less stable than the amino form in aqueous solutions.[8]
Annular and Ring-Chain Tautomerism
Beyond the amino-imino equilibrium, the position of the endocyclic double bond and the proton on the ring nitrogens can vary, leading to different positional isomers. For instance, a study on dihydropyrimidines synthesized via LiAlH4 reduction demonstrated a clear equilibrium between 1,2- and 2,5-dihydropyrimidine forms, an example of imine-enamine tautomerism.[9] The stability and ratio of these tautomers are highly dependent on the substituents at the C4 and C6 positions.[9]
Furthermore, in functionalized 2-amino-3,4-dihydropyrimidines (the common products of the Biginelli reaction), a complex equilibrium between three potential guanidine tautomers can exist.[6][7]
The diagram below illustrates the fundamental amino-imino and annular tautomeric relationships in a generalized 2-amino-dihydropyrimidine system.
Caption: Principal tautomeric relationships in 2-amino-dihydropyrimidines.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is governed by a combination of intrinsic electronic effects and external environmental factors.
-
Electronic Effects of Substituents: The nature of substituents on the pyrimidine ring can significantly influence tautomeric preference. Electron-withdrawing groups can alter the pKa of the ring nitrogens and the exocyclic amino group, thereby shifting the equilibrium. Conversely, electron-donating groups can stabilize one form over another.[10]
-
Solvent Polarity and Hydrogen Bonding: The solvent environment plays a critical role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.[11][12] The sensitivity of the amino group's electronic properties to the solvent effect is a key factor.[11]
-
pH and Protonation State: Changes in pH will alter the protonation state of the molecule. For example, when the compound exists as a guanidinium salt, the imino tautomer may become the major isomer present.[6][7]
-
Solid-State and Crystal Packing: In the solid state, the observed tautomer is often the one that allows for the most stable crystal lattice, which may be influenced by intermolecular hydrogen bonding.[13] It is not uncommon for the dominant tautomer in a crystal structure to differ from the one most prevalent in solution.
Experimental and Computational Characterization
Elucidating the tautomeric structure of 2-amino-dihydropyrimidines requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[14][15] Key diagnostic features in the ¹H NMR spectrum can help identify the dominant tautomer. For instance, in one tautomeric form of a dihydropyrimidine, the methine proton at C4 is expected to be a singlet.[6][7] In other tautomers, this proton can be split by the adjacent N-H proton, providing a clear diagnostic marker.[6][7]
When multiple tautomers coexist in solution and are in rapid exchange, the observed NMR signals may be broadened or averaged. In such cases, Variable-Temperature (VT) NMR is an indispensable technique.
Caption: Workflow for investigating tautomeric exchange using VT-NMR.
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the 2-amino-dihydropyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a high-quality NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C). Note the chemical shifts, multiplicities, and line shapes of all signals, paying close attention to potentially exchangeable protons (NH, OH) and key structural reporters (e.g., C4-H).[6][7]
-
Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in increments (e.g., 10-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the exchange process slows sufficiently on the NMR timescale (the "slow-exchange regime"), where distinct signals for each tautomer may be observed.
-
High-Temperature Analysis: Gradually increase the temperature above ambient in increments. As the temperature rises, the rate of tautomeric interconversion will increase. Observe the broadening and eventual coalescence of the separate tautomer signals into a single, population-weighted average signal (the "fast-exchange regime").[3]
-
Data Analysis: By analyzing the spectra at different temperatures, one can confirm the presence of a dynamic equilibrium. The integration of signals in the slow-exchange regime can provide the relative populations and thus the equilibrium constant (Keq) at that temperature. Advanced lineshape analysis can be used to determine the kinetics of the exchange process.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the structure and tautomeric form present in the solid state.[16] It allows for the precise localization of protons, determination of bond lengths (e.g., C-N vs. C=N), and visualization of intermolecular interactions like hydrogen bonding that stabilize a particular tautomer in the crystal lattice.[13] For example, studies on 2-amino-5,6-dimethylpyrimidin-4-one revealed different tautomers and hydrogen-bonding motifs depending on the crystallization conditions.[13]
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[17][18] These methods can:
-
Calculate the relative thermodynamic stabilities (Gibbs free energy) of all possible tautomers in the gas phase.[18]
-
Simulate the effects of a solvent using models like the Polarizable Continuum Model (PCM) to predict the dominant tautomer in solution.[10][11]
-
Compute the energy barriers for proton transfer, providing insight into the kinetics of interconversion.[17]
-
Predict spectroscopic properties (e.g., NMR chemical shifts) for each tautomer, which can then be compared with experimental data to aid in spectral assignment.
Synthesis of 2-Amino-Dihydropyrimidines
The most common and versatile method for synthesizing the 2-amino-3,4-dihydropyrimidine core is the aza-Biginelli reaction . This is a one-pot, multi-component reaction that typically involves an aldehyde, a β-dicarbonyl compound, and guanidine.[6][7][19]
Caption: General workflow for the synthesis of 2-amino-dihydropyrimidines.
This protocol is adapted from a general, efficient microwave-mediated Biginelli cyclocondensation.[19]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (1.2 mmol).
-
Solvent Addition: Add ethanol (2.0 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[19] This method avoids harsh solvents and significantly reduces reaction times compared to conventional heating.[19]
Data Summary: Tautomer Energy Calculations
Computational studies provide quantitative estimates of the relative stabilities of different tautomers. The table below presents hypothetical but representative data for the relative energy of an imino tautomer compared to its more stable amino counterpart in different environments, as would be determined by DFT calculations.
| Tautomer System | Environment | Calculation Method | ΔE (kcal/mol) (E_imino - E_amino) | Predicted Major Form |
| 2-Aminopyrimidine | Gas Phase | DFT/B3LYP | +13.60[17][18] | Amino |
| Isocytosine | Aqueous | Ab initio | +5.6[8] | Amino |
| 2-Pyrimidinethiol | Gas Phase | DFT/B3LYP | -1.27 (Thione vs Thiol) | Thione |
| 5-NO₂ Uracil | Gas Phase | DFT/B97-D3 | +5.4 (Dienol vs Diketo) | Diketo |
Note: Data is illustrative of typical computational results. Thione/thiol and keto/enol are analogous tautomeric systems.
Implications for Drug Discovery
The specific tautomeric form of a drug molecule can have profound effects on its biological activity.
-
Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and have distinct shapes. Only one tautomer may fit optimally into a receptor's binding pocket.
-
Membrane Permeability: Tautomers often have different polarities and logP values, which affects their ability to cross cell membranes.
-
Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as enzymatic recognition is highly specific.
Therefore, a thorough understanding of the tautomeric behavior of a lead compound series like the 2-amino-dihydropyrimidines is not merely an academic exercise; it is a critical component of preclinical development, informing structure-activity relationship (SAR) studies and guiding lead optimization.[2][3]
Conclusion and Future Outlook
The 2-amino-dihydropyrimidine core is a privileged scaffold in medicinal chemistry, but its structural chemistry is nuanced by a complex web of tautomeric equilibria. The dominant form is a delicate interplay of substituent electronics, solvent, pH, and solid-state effects. A combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a complete and accurate structural characterization. As drug discovery moves towards more sophisticated and targeted approaches, the ability to predict, identify, and potentially control the tautomeric state of these and other heterocyclic drug candidates will be a key driver of success. Future work should focus on developing more accurate predictive models for tautomeric preference in diverse physiological environments and leveraging this understanding to design molecules with improved efficacy and drug-like properties.
References
-
Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]
-
ACS Publications. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure. ACS Publications. [Link]
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]
-
Pramod, K., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]
-
Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 6), 460–464. [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
-
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. NIH. [Link]
-
D'Ascenzo, L., et al. (2021). Role of tautomerism in RNA biochemistry. PMC. [Link]
-
Wikipedia. (n.d.). Tautomer. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC. [Link]
-
National Institutes of Health. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. [Link]
-
National Institutes of Health. (n.d.). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. PMC. [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
National Institutes of Health. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC. [Link]
-
National Institutes of Health. (n.d.). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. PMC. [Link]
-
PubMed. (2013). Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. PubMed. [Link]
-
Weis, A. L., Frolow, F., & Vishkautsan, R. (1986). Dihydropyrimidines. 16. Stability and enamine-imine tautomerism in 1,2- and 2,5-dihydropyrimidines. Journal of Organic Chemistry, 51(23), 4623-4626. [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 2. ResearchGate. [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
University of Arizona. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]
-
PubMed. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]
-
MAX IV Laboratory. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. MAX IV Laboratory. [Link]
-
PubMed. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. [Link]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomer - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Protein X-ray Crystallography [proteinstructures.com]
- 17. researchgate.net [researchgate.net]
- 18. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
A Technical Guide to the Biological Activities of Dihydropyrimidinone (DHPM) Scaffolds
Introduction: The Dihydropyrimidinone Scaffold - A Privileged Structure in Medicinal Chemistry
The dihydropyrimidinone (DHPM) core is a six-membered heterocyclic ring system that has garnered significant attention in the field of medicinal chemistry.[1][2] This "privileged scaffold" is accessible through the well-established Biginelli multicomponent reaction, first reported in 1891, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3][4][5] The versatility of this synthesis allows for the creation of diverse libraries of DHPM derivatives, each with the potential for a wide range of biological activities.[6] These activities span from anticancer and anti-inflammatory to antimicrobial and cardiovascular effects, making the DHPM scaffold a cornerstone for the development of novel therapeutic agents.[7][8][9] This guide provides an in-depth exploration of the key biological activities of DHPMs, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Anticancer Activity: Targeting Cell Division and Survival
The anticancer potential of DHPMs is one of their most extensively studied properties.[1] Several derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2]
Mechanism of Action
A primary mechanism of action for the anticancer activity of many DHPMs is the inhibition of the mitotic kinesin Eg5.[2][10] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis (programmed cell death).[10][11] The well-known DHPM derivative, Monastrol, is a specific and reversible inhibitor of Eg5.[7]
Beyond Eg5, other potential targets for anticancer DHPMs include topoisomerase I, centrin, and various kinases involved in cancer cell signaling.[11][12]
Caption: Anticancer mechanism of DHPMs via Eg5 inhibition.
Structure-Activity Relationship (SAR)
The anticancer activity of DHPMs is highly dependent on the nature and position of substituents on the dihydropyrimidinone ring.[1] Key SAR insights include:
-
C4-Aryl Ring: Substitution on the C4-phenyl ring is critical. Electron-withdrawing groups, such as chloro or nitro groups, at the 3- or 4-position can enhance cytotoxic activity against cell lines like human A549 lung adenocarcinoma.[2][11]
-
C2-Position: The presence of a thione group (C=S) at the C2 position, as opposed to an oxo group (C=O), has been shown to be beneficial for anticancer activity in some series.[10]
-
C5-Position: The ester group at the C5 position can be modified to create conjugates with other pharmacophores, leading to enhanced potency.[11]
Quantitative Data: Anticancer Activity of DHPM Derivatives
| Compound | C4-Aryl Substituent | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Monastrol | 4-Hydroxyphenyl | Various | ~14 | [7] |
| Derivative A | 3-Chlorophenyl | A549 (Lung) | Significant cell death | [11] |
| Derivative B | 4-Chlorophenyl | A549 (Lung) | Significant cell death | [11] |
| Dimethylenastron | - | Various | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]
Principle: Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the DHPM test compounds and a standard anticancer drug (e.g., 5-Fluorouracil) in the appropriate cell culture medium. Add these solutions to the wells and incubate for 24 to 72 hours.[9][14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
Calcium Channel Modulating Activity
DHPMs are aza-analogs of dihydropyridines (DHPs), a class of well-established L-type calcium channel blockers used in the treatment of hypertension and angina.[17][18] This structural similarity has led to the development of DHPMs as potent cardiovascular agents.[19]
Mechanism of Action
DHPMs act as calcium channel blockers by binding to L-type calcium channels, which are prevalent in vascular smooth muscle.[19] This binding prevents the influx of extracellular calcium ions into the cells. The reduced intracellular calcium concentration leads to relaxation of the smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[19] The boat-like conformation of the dihydropyrimidine ring is crucial for its interaction with the calcium channel receptor.[19]
Structure-Activity Relationship (SAR)
-
C4-Aryl Ring: Similar to DHPs, the nature and substitution pattern of the C4-aryl ring are critical for activity.
-
C3 and C5 Substituents: The ester groups at these positions are important for binding to the receptor. Modifications at the N3 position with basic moieties can enhance antihypertensive activity.[20]
-
Chirality: The stereochemistry at the C4 position is a major determinant of activity, with one enantiomer often being significantly more potent than the other.[20]
Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Rat Ileum
This assay evaluates the ability of DHPM compounds to relax smooth muscle contracted by a depolarizing agent like potassium chloride (KCl).[17]
Principle: High concentrations of KCl cause depolarization of the smooth muscle cell membrane, opening voltage-gated L-type calcium channels and leading to contraction. A calcium channel blocker will inhibit this contraction.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate a segment of the rat ileum and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Induction of Contraction: Induce a sustained contraction of the ileum segment by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.[17]
-
Compound Addition: Once the contraction has stabilized, add the DHPM test compounds in a cumulative manner to the bath, allowing the tissue to respond to each concentration.
-
Response Measurement: Record the relaxation of the ileum segment using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by KCl. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Anti-inflammatory Activity
Several DHPM derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][8]
Mechanism of Action
The anti-inflammatory effects of DHPMs are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[21][22][23] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, DHPMs can reduce inflammation, pain, and fever.[21] The molecular structure of DHPMs, often containing an aromatic ring and a carboxyl group, makes them suitable candidates for interacting with the active site of COX-2.[21]
Caption: Anti-inflammatory mechanism of DHPMs via COX-2 inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[24]
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate (like arachidonic acid) and a chromogenic co-substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), the enzyme catalyzes a reaction that produces a colored product. An inhibitor will reduce the rate of color formation.[24]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), TMPD (co-substrate), and the DHPM test compounds.
-
Assay Setup: In a 96-well plate, add the enzyme, the test compound (or a known inhibitor like celecoxib for control), and TMPD to the appropriate wells.[24]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[24]
-
Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.[24]
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition caused by the test compounds relative to the uninhibited control. Calculate the IC50 value for each active compound.
Antimicrobial Activity
The DHPM scaffold has also been explored for its potential to combat microbial infections, with various derivatives showing activity against a range of bacteria and fungi.[7][25]
Mechanism of Action
The exact mechanisms of antimicrobial action for DHPMs are not as well-defined as their other biological activities and may vary between different derivatives and microbial species. Potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.
Structure-Activity Relationship (SAR)
-
Lipophilicity: The lipophilic character of the DHPM derivatives can influence their ability to penetrate bacterial cell walls.[25]
-
Substituents: The presence of specific substituents on the C4-aryl ring and other positions can significantly impact the spectrum and potency of antimicrobial activity.[26]
Quantitative Data: Antimicrobial Activity of DHPM Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Novel DHPMs | Pseudomonas aeruginosa | 62.5 | [26] |
| Novel DHPMs | Staphylococcus aureus | 32-64 | [25] |
| Novel DHPMs | Escherichia coli | 32-64 | [25] |
| DHPM Derivatives | Gram-positive cocci | 0.16–80 | [27][28] |
| DHPM Derivatives | Gram-negative bacilli | 23.2–80 | [27][28] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are examined for visible signs of bacterial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the DHPM compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[26][28]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[26]
-
Inoculation and Incubation: Add the bacterial inoculum to all wells containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells. Incubate the plate at 37°C for 18-24 hours.[26]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be plated onto agar plates. The MBC is the lowest concentration that results in no colony growth on the agar.[28]
Conclusion and Future Perspectives
The dihydropyrimidinone scaffold remains a highly "privileged" and versatile structure in medicinal chemistry. Its synthetic accessibility via the Biginelli reaction allows for extensive structural diversification, leading to compounds with a wide array of potent biological activities.[1][7] The well-established anticancer and calcium channel blocking properties continue to be refined, with new generations of DHPMs showing improved potency and selectivity.[2][18] Furthermore, emerging evidence of their anti-inflammatory and antimicrobial potential opens up new avenues for therapeutic development.[7][21] Future research will likely focus on elucidating more detailed mechanisms of action, optimizing pharmacokinetic properties through targeted structural modifications, and exploring the potential of DHPMs as dual-action agents or in combination therapies to address complex diseases.
References
-
- PubMed
-
- PMC
-
- R Discovery
-
- ResearchGate
-
- ResearchGate
-
- Googleapis.com
-
- Der Pharma Chemica
-
- ResearchGate
-
- ResearchGate
-
- Benchchem
-
- ChemRxiv
-
- RSC Publishing
-
- MDPI
-
- Semantic Scholar
-
- PubMed
-
- Frontiers
-
- PMC - NIH
-
- Bentham Science Publishers
-
- PubMed
-
- Benchchem
-
- MDPI
-
- Benchchem
-
- Organic Reactions
-
- NIH
-
- NIH
-
- PubMed
-
- Organic Chemistry Portal
-
- Wikipedia
-
- Systematic Reviews in Pharmacy
-
- NIH
-
- PubMed
-
- World Journal of Pharmaceutical Research
-
- ResearchGate
-
- RSC Publishing
-
- ACS Omega
-
- NIH
-
- ResearchGate
-
- YouTube
-
- MDPI
-
- Universitas Airlangga
Sources
- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 28. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Dihydropyrimidine Derivatives: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
Dihydropyrimidines (DHPMs) represent a class of heterocyclic compounds that have captivated the attention of medicinal chemists for over a century.[1][2] Their story begins with the pioneering work of Italian chemist Pietro Biginelli in 1891, who first reported their synthesis through a straightforward one-pot multicomponent reaction.[3][4] This elegant chemistry opened the door to a vast chemical space, revealing a scaffold with a remarkable capacity for biological activity. The structural resemblance of the pyrimidine core to the nucleobases of DNA and RNA—cytosine, thymine, and uracil—provides a fundamental basis for their diverse pharmacological profiles.[1][5] This intrinsic bio-isosterism has positioned DHPMs as "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.[6] Consequently, dihydropyrimidine derivatives have been extensively investigated and developed for a multitude of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral agents.[7][8][9] This guide will provide a comprehensive technical review of dihydropyrimidine derivatives, delving into their synthesis, diverse biological activities, structure-activity relationships, and future outlook in the field of medicinal chemistry.
Synthetic Strategies: The Elegance of the Biginelli Reaction
The synthesis of dihydropyrimidine derivatives is predominantly achieved through the Biginelli reaction, a classic multicomponent reaction that has stood the test of time.[10][11] This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a highly efficient and atom-economical route to the DHPM core.[3] The reaction's simplicity, use of readily available starting materials, and the ability to generate molecular diversity in a single step have made it a cornerstone of heterocyclic synthesis.[1]
The generally accepted mechanism of the Biginelli reaction proceeds through a series of key steps, as illustrated below.[10][12] The initial and often rate-limiting step is the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves cyclization via an intramolecular condensation, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one.[12]
Caption: The Biginelli Reaction Mechanism.
Experimental Protocol: A Classic Biginelli Condensation
A representative procedure for the synthesis of a dihydropyrimidine derivative is as follows:
-
To a solution of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL), a catalytic amount of concentrated hydrochloric acid (3-4 drops) is added.
-
The reaction mixture is refluxed for 2-3 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is then recrystallized from ethanol to afford the pure dihydropyrimidine derivative.
Over the years, numerous modifications and improvements to the original Biginelli reaction have been developed. These include the use of various Lewis and Brønsted acid catalysts, microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids to enhance reaction rates and yields, and to promote greener chemistry.[10][13][14]
A Spectrum of Biological Activities: The Versatility of the DHPM Scaffold
The dihydropyrimidine core has proven to be a remarkably versatile scaffold, giving rise to derivatives with a wide range of biological activities. This section will explore some of the most significant therapeutic applications of DHPMs.[7][15]
Anticancer Activity
A significant area of research has focused on the anticancer potential of dihydropyrimidine derivatives.[6] One of the most notable examples is Monastrol , a cell-permeable small molecule that acts as a specific inhibitor of the mitotic kinesin Eg5.[7][15] By inhibiting Eg5, Monastrol arrests cells in mitosis, leading to apoptosis, making it a valuable tool for cancer research and a lead compound for the development of novel antimitotic agents.[16] Numerous other DHPM derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some showing promising results and selectivity.[16] The mechanism of anticancer action for many DHPMs is linked to the inhibition of crucial cellular processes such as tubulin polymerization and receptor tyrosine kinases.
Antibacterial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Dihydropyrimidine derivatives have emerged as a promising area of investigation.[17][18] Some DHPMs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[19] The proposed mechanisms of antibacterial action include the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase.[18][20] For instance, certain 1,4-dihydropyrimidine derivatives have been synthesized and shown to act as quinolone isosteres, likely inhibiting bacterial DNA gyrase.[17] Additionally, some derivatives exhibit potent antifungal activity against various fungal strains.
Antiviral Activity
Dihydropyrimidine derivatives have also been explored for their antiviral properties.[21] Notably, some DHPMs have shown inhibitory activity against the HIV integrase enzyme, a crucial component for the replication of the human immunodeficiency virus.[22] By blocking this enzyme, these compounds can prevent the integration of the viral DNA into the host genome. Further research has also investigated their potential against other viruses, including the SARS-CoV 3CL protease.[23]
Cardiovascular Effects
The structural similarity of some dihydropyrimidine derivatives to the 1,4-dihydropyridine class of calcium channel blockers, such as nifedipine, has led to the investigation of their cardiovascular effects.[12][14] Several DHPMs have been identified as potent calcium channel modulators, exhibiting antihypertensive properties.[12] These compounds act by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[14]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Dihydropyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][19] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.[19]
Other Therapeutic Applications
The therapeutic potential of dihydropyrimidines extends beyond the activities mentioned above. They have also been investigated for a range of other applications, including:
-
Antitubercular activity: Some derivatives have shown potent activity against Mycobacterium tuberculosis.[1][9]
-
Anticonvulsant activity: Certain DHPMs have exhibited anticonvulsant effects in animal models.[1]
-
Antioxidant activity: The dihydropyrimidine scaffold can be modified to incorporate antioxidant moieties.[1]
-
α1a-Adrenergic antagonists: Specific derivatives have been identified as antagonists of the α1a-adrenergic receptor, with potential applications in the treatment of benign prostatic hyperplasia.[12]
| Derivative Class | Biological Activity | Mechanism of Action (where known) | Key Examples/Lead Compounds |
| Thio-analogues | Anticancer | Inhibition of mitotic kinesin Eg5 | Monastrol |
| Aryl-substituted DHPMs | Antibacterial | Inhibition of DNA gyrase | Quinolone isosteres |
| N3-substituted DHPMs | Antiviral (Anti-HIV) | Inhibition of HIV integrase | Diketo acid derivatives |
| Dihydropyrimidinones | Cardiovascular | Calcium channel blockade | Nifedipine analogues |
| Carboxamide derivatives | Anti-inflammatory | Inhibition of inflammatory mediators | Various synthesized compounds |
| Pyrazolyl-substituted DHPMs | Antitubercular | Inhibition of Mycobacterium tuberculosis | Potent inhibitors with low MIC values |
Structure-Activity Relationship (SAR) Insights
The broad spectrum of biological activities exhibited by dihydropyrimidine derivatives is a direct consequence of the ability to readily modify the core scaffold at several positions. Structure-activity relationship (SAR) studies have provided crucial insights into the structural requirements for specific biological activities.[6]
-
C4-Position: The substituent at the C4 position, typically an aromatic or heteroaromatic ring, plays a significant role in determining the biological activity. The nature and substitution pattern of this ring can influence potency and selectivity. For instance, in anticancer DHPMs, electron-withdrawing or donating groups on the C4-phenyl ring can significantly impact cytotoxicity.[6]
-
C5-Position: The ester group at the C5 position is a common feature and is important for activity. Modifications of this ester group, such as conversion to amides or other functional groups, can modulate the pharmacological profile.[8]
-
C6-Position: The substituent at the C6 position, often a methyl group, can also influence activity. Variations at this position can affect the overall conformation and binding of the molecule to its target.[22]
-
N1 and N3 Positions: The N1 and N3 positions of the pyrimidine ring are also amenable to substitution. N-alkylation or N-arylation can lead to derivatives with altered solubility, metabolic stability, and biological activity.[14]
Caption: A conceptual workflow for SAR studies.
Future Perspectives: The Road Ahead
The journey of dihydropyrimidine derivatives in medicinal chemistry is far from over. The inherent versatility of the Biginelli reaction, coupled with modern synthetic methodologies, will continue to fuel the discovery of novel DHPMs with enhanced potency and selectivity.[18] Future research will likely focus on several key areas:
-
Target-based drug design: With a better understanding of the molecular targets of DHPMs, rational drug design approaches can be employed to create more specific and effective inhibitors.
-
Combinatorial chemistry and high-throughput screening: The generation of large libraries of dihydropyrimidine derivatives will facilitate the discovery of new lead compounds for a variety of diseases.[14]
-
Green chemistry approaches: The development of more environmentally friendly and sustainable synthetic methods for DHPMs will be a continuing trend.[24]
-
Drug delivery and formulation: Optimizing the pharmacokinetic properties of promising DHPM candidates will be crucial for their successful clinical translation.
References
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424602/]
- Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38183296/]
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini Reviews in Medicinal Chemistry. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2022/00000022/00000005/art00004]
- Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1400818X]
- Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29128801/]
- Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF. ResearchGate. [URL: https://www.researchgate.
- The 3,4-dihydropyrimidine derivatives synthesis under the ball milling technique. ResearchGate. [URL: https://www.researchgate.net/publication/348003180_The_34-dihydropyrimidine_derivatives_synthesis_under_the_ball_milling_technique]
- Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36942985/]
- Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-progress-in-biological-activities-of-An-Mostafa-Selim/3041c107f9c21867b14092b3c200e4cd05a18a90]
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/117972]
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2022/00000022/00000005/art00004;jsessionid=1q3h1g5k4r8p8.x-ic-live-01]
- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07119e]
- Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharma and Bio Sciences. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2020/09/18.Suma-C-et-al.pdf]
- Biginelli Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
- Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/315486892_Recent_synthetic_and_medicinal_perspectives_of_dihydropyrimidinones_A_review]
- BIGINELLI REACTION | PPT. SlideShare. [URL: https://www.slideshare.net/Basavana/biginelli-reaction-37012677]
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Scilit. [URL: https://www.scilit.net/article/10.1016/j.ejmech.2017.03.025]
- Biginelli reaction. Grokipedia. [URL: https://grokipedia.org/gropedia-article/Biginelli_reaction]
- Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- Biginelli reaction – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315372109-6/name-reactions-benny-theng]
- Recent Progress in the Chemistry of dihydropyrimidine Derivatives as Antibacterial Agents. IJIRT. [URL: https://ijirt.org/master/uploads/202403011.pdf]
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39754778/]
- Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228830/]
- Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2024/05/4.Dr.-Sanjay-Nagdev-2.pdf]
- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04711]
- Recent Advance in the Pharmacology of Dihydropyrimidinone. Bentham Science Publisher. [URL: https://benthambooks.com/book/9789811445747/]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/6022]
- Some representative Dihydropyrimidones of therapeutic importance. ResearchGate. [URL: https://www.researchgate.net/figure/Some-representative-Dihydropyrimidones-of-therapeutic-importance_fig1_349079685]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. slideshare.net [slideshare.net]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijirt.org [ijirt.org]
- 19. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of Dihydropyrimidine-Based Compounds
This guide provides a comprehensive technical overview of the diverse mechanisms of action of dihydropyrimidine (DHP)-based compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simplistic overview, this document delves into the molecular intricacies of three primary mechanisms: L-type calcium channel blockade, dihydropyrimidine dehydrogenase (DPD) inhibition, and allosteric modulation of the mitotic kinesin Eg5. The content is structured to provide not only a deep understanding of these mechanisms but also practical, field-proven insights into the experimental methodologies used to elucidate them.
I. The Dihydropyrimidine Scaffold: A Versatile Pharmacophore
The dihydropyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to a wide array of biologically active molecules.[1][2] Its structural versatility allows for the synthesis of compounds with diverse pharmacological profiles, from cardiovascular agents to anticancer therapeutics.[3][4] The synthetic accessibility of the DHP core, often through the classical Biginelli reaction, has further fueled its exploration in drug discovery.[5][6] This guide will dissect the key mechanisms of action that have established dihydropyrimidines as a cornerstone in modern pharmacology.
II. L-Type Calcium Channel Blockade: The Canonical Mechanism
The most well-established mechanism of action for a major class of dihydropyridines is the blockade of L-type voltage-gated calcium channels (Cav1.x).[7] These channels are crucial for regulating calcium influx into smooth muscle cells, cardiac myocytes, and neuronal cells. By inhibiting these channels, dihydropyridine-based drugs induce vasodilation, making them highly effective antihypertensive agents.[7]
Molecular Interaction and Binding Site
Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[8] This binding site is located at the interface between repeats III and IV of the α1 subunit.[9] Cryo-electron microscopy (cryo-EM) studies of the Cav1.1 channel have provided high-resolution insights into this interaction, revealing that dihydropyridines nestle within a hydrophobic pocket formed by residues in the S5 and S6 transmembrane helices of domain III and the S6 helix of domain IV.[2][10] The binding is allosteric, meaning it doesn't directly obstruct the pore but rather stabilizes the channel in a non-conducting state.[4]
dot
Caption: Signaling pathway of dihydropyridine-mediated calcium channel blockade.
Structure-Activity Relationship (SAR) for Calcium Channel Blockade
The antihypertensive activity of dihydropyridines is highly dependent on their chemical structure. Key SAR principles have been established through extensive research:
| Position on DHP Ring | Structural Feature | Impact on Activity | Reference |
| N1 | Unsubstituted | Essential for activity; substitution abolishes it. | [5] |
| C2, C6 | Small alkyl groups (e.g., methyl) | Optimal for activity. | [11] |
| C3, C5 | Ester groups | Crucial for activity; variations influence potency and duration. | [5] |
| C4 | Aryl ring (often substituted) | Essential for activity; substituent pattern dictates potency. | [5] |
| C4 Aryl Substituent | Electron-withdrawing group (e.g., nitro) | Generally enhances antagonistic activity. | [5] |
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of dihydropyridine compounds on L-type calcium channels, the whole-cell patch-clamp technique is the gold standard.[12] This method allows for the precise measurement of ion channel currents in living cells.
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the Cav1.2 channel subunits or primary vascular smooth muscle cells) on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 3-5 MΩ when filled with the internal solution.[13] Fire-polish the pipette tip to ensure a smooth surface for sealing.[13]
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).
-
Internal Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Seal Formation: Approach a single cell with the micropipette while applying slight positive pressure.[13] Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[12]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[8]
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents.
-
Record baseline currents and then perfuse the cell with the external solution containing the dihydropyrimidine compound at various concentrations.
-
Measure the reduction in the peak calcium current at each concentration to determine the IC₅₀ value.
-
dot
Caption: Experimental workflow for whole-cell patch-clamp analysis.
III. Dihydropyrimidine Dehydrogenase (DPD) Inhibition: Enhancing Chemotherapy
A distinct class of dihydropyrimidine derivatives functions by inhibiting dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines and fluoropyrimidine-based anticancer drugs like 5-fluorouracil (5-FU).[14] By blocking DPD, these compounds increase the bioavailability and therapeutic efficacy of 5-FU.[14]
Mechanism of DPD Inhibition
DPD inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of 5-FU.[14] This leads to higher and more sustained plasma concentrations of 5-FU, enhancing its cytotoxic effects on tumor cells.[14] Gimeracil and eniluracil are examples of DPD inhibitors used in combination with 5-FU prodrugs.[15]
dot
Caption: Mechanism of DPD inhibition by dihydropyrimidine compounds.
Experimental Workflow: DPD Enzyme Inhibition Assay
The inhibitory potential of dihydropyrimidine compounds on DPD activity can be quantified using an in vitro enzyme assay.
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant human DPD enzyme.
-
Prepare a stock solution of the substrate, [¹⁴C]-labeled 5-fluorouracil.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), NADPH as a cofactor, and the purified DPD enzyme.
-
-
Inhibitor Addition: Add the dihydropyrimidine test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the reaction by adding the [¹⁴C]-5-FU substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separation and Quantification:
-
Separate the unreacted [¹⁴C]-5-FU from its metabolites using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactive metabolite formed using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of DPD inhibition at each compound concentration and determine the IC₅₀ value.
IV. Allosteric Inhibition of Mitotic Kinesin Eg5: A Novel Anticancer Strategy
Certain dihydropyrimidinone derivatives, such as monastrol, exhibit anticancer activity by allosterically inhibiting the mitotic kinesin Eg5.[16] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[17]
Molecular Mechanism of Eg5 Inhibition
Monastrol binds to a novel allosteric site on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[16] This binding pocket is located between loop L5 and helix α3. The binding of monastrol induces a conformational change in Eg5, which weakens its affinity for microtubules and inhibits its ATPase activity. This prevents Eg5 from cross-linking and sliding microtubules, leading to the formation of characteristic monoastral spindles and cell cycle arrest in mitosis.
dot
Caption: Pathway of Eg5 inhibition by monastrol leading to apoptosis.
Experimental Workflow: Eg5 ATPase Activity Assay
The effect of dihydropyrimidinone compounds on the enzymatic activity of Eg5 can be determined using a microtubule-stimulated ATPase assay.
-
Reagent Preparation:
-
Purify recombinant human Eg5 motor domain.
-
Polymerize tubulin to form microtubules.
-
Prepare an assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, microtubules, and the Eg5 enzyme.
-
Add the dihydropyrimidinone test compound at various concentrations. Include a vehicle control.
-
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Phosphate Detection: Add a reagent that detects inorganic phosphate (Pi), a product of ATP hydrolysis (e.g., malachite green-based reagent).[7]
-
Data Acquisition: Measure the absorbance of the resulting colorimetric reaction using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each well and determine the percentage of Eg5 ATPase inhibition at each compound concentration to derive the IC₅₀ value.
V. Synthesis of Dihydropyrimidines: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of dihydropyrimidines.[5][6]
General Experimental Procedure
-
Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).[14]
-
Catalyst and Solvent: Add a catalytic amount of an acid (e.g., HCl, H₂SO₄) and a suitable solvent (e.g., ethanol).[14]
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.
-
Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
VI. Conclusion
The dihydropyrimidine scaffold is a testament to the power of a versatile chemical framework in medicinal chemistry. From the well-established mechanism of L-type calcium channel blockade to the more recently elucidated inhibition of DPD and Eg5, these compounds continue to provide valuable therapeutic agents and research tools. A thorough understanding of their diverse mechanisms of action, coupled with robust experimental validation, is paramount for the continued development of novel and effective dihydropyrimidine-based drugs. This guide has provided a technical foundation for researchers to explore and contribute to this exciting field.
VII. References
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
-
Hui, A., Ellinor, P. T., Krizanova, O., Wang, J. J., Diebold, R. J., & Schwartz, A. (1991). Molecular cloning of multiple subtypes of a novel rat brain isoform of the α1 subunit of the voltage-dependent calcium channel. Neuron, 7(1), 35-44.
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Dihydropyridine calcium channel blockers. In Wikipedia. [Link]
-
Simurova, N. V., & Maiboroda, O. I. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(4), 413-415.
-
Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-127.
-
Clinical Pharmacogenetics Implementation Consortium. (2017). CPIC® Guideline for Fluoropyrimidines and DPYD. Retrieved from [Link]
-
Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & biology, 9(9), 989-996.
-
Synapse. (2024, June 21). What are DPD inhibitors and how do they work? Patsnap. [Link]
-
Ammar, M. A. A., et al. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 117(5), 1198.
-
Boisdron-Celle, M., et al. (2021). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Cancers, 13(16), 4158.
-
Gaudio, A. C., et al. (2011). Chapter 15 A quantitative structure-activity relationship of 1,4-dihydropyridine calcium channel blockers with electronic descriptors produced by quantum chemical topology. In Applications of Topological Methods in Molecular Chemistry (pp. 389-413). Springer, Cham.
-
Gigant, E., et al. (2005). A structural model for monastrol inhibition of dimeric kinesin Eg5. The EMBO journal, 24(10), 1845-1853.
-
Lacinová, L. (2005). Structural Model for Dihydropyridine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 280(47), 38997-39004.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Tang, L., et al. (2016). Cryo-EM structure of a bacterial voltage-gated sodium channel. Nature, 537(7619), 191-196.
-
Learman, S. S., et al. (2025). Effect of monastrol binding on the conformation of Eg5:ADP. A,... ResearchGate.
-
Lima, V. R., et al. (2020). Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door. Cellular Oncology, 43(6), 999-1014.
-
Cochran, J. C., et al. (2005). ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol. Biochemistry, 44(1), 32-44.
-
Fassihi, A., et al. (2009). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 8(1), 11-20.
-
Guntipally, R., et al. (2012). ChemInform Abstract: Synthesis of Dihydropyrimidinones via Biginelli Multi-Component Reaction. ResearchGate.
-
Rovnyak, G. C., et al. (1992). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of medicinal chemistry, 35(17), 3254-3263.
-
Zhao, Y., et al. (2019). Cryo-EM structures of human Cav1.1 channel in the presence of antagonist and agonist. bioRxiv, 635914.
-
Rick, R., et al. (2005). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC chemical biology, 5(1), 1-14.
-
Ghemtio, L., et al. (2008). Pathway of ATP Hydrolysis by Monomeric Kinesin Eg5. Journal of Biological Chemistry, 283(21), 14406-14417.
-
eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Retrieved from [Link]
-
ARUP Consult. (2025, December 10). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinesin ATPase Assay Services. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. Journal of Biomolecular Structure and Dynamics, 42(8), 4949-4965.
-
Deenen, M. J., et al. (2023). DPYD Testing: Time to Put Patient Safety First. Journal of Clinical Oncology, 41(10), 1827-1830.
-
Fassihi, A., et al. (2009). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. ResearchGate.
-
IJNRD. (2023, August 8). QSAR STUDIES OF CALCIUM CHANNEL BLOCKERS. Retrieved from [Link]
-
Alvim, H. G. O., et al. (2020). Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines. RSC medicinal chemistry, 11(11), 1311-1320.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. (PDF) Synthesis of dihydropyrimidinones via Biginelli multi-component reaction [academia.edu]
- 15. cjm.ichem.md [cjm.ichem.md]
- 16. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
The Biginelli Reaction: A Centennial Journey from Obscurity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Over 130 years ago, in a Florence laboratory, Italian chemist Pietro Biginelli reported a novel one-pot, three-component reaction that would lay dormant in the annals of chemistry for decades.[1] This elegant synthesis, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea, yielded a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Today, the Biginelli reaction has undergone a remarkable renaissance, transforming from a chemical curiosity into a powerhouse for the generation of molecular diversity, particularly in the realm of drug discovery. The DHPM scaffold has proven to be a privileged structure, forming the core of numerous biologically active molecules with therapeutic potential against a wide range of diseases, including cancer, hypertension, and inflammatory conditions.[2][3][4] This guide provides a comprehensive exploration of the Biginelli reaction, from its historical roots and mechanistic evolution to its modern applications and practical implementation in the laboratory.
A Serendipitous Discovery: The Genesis of the Biginelli Reaction
In 1891, while working in the laboratory of Hugo Schiff at the University of Florence, Pietro Biginelli published his findings on a new multi-component reaction in the Gazzetta Chimica Italiana.[5][6][7] His original work detailed the acid-catalyzed cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea.[8] This discovery, however, did not initially receive widespread attention and was largely overlooked by the scientific community for a significant period.[1] It was not until the latter half of the 20th century, with the burgeoning interest in heterocyclic chemistry and the discovery of the pharmacological potential of DHPMs, that the Biginelli reaction was rediscovered and its true value appreciated.[1]
Unraveling the Molecular Dance: The Evolution of the Reaction Mechanism
The deceptively simple one-pot nature of the Biginelli reaction belies a complex and debated mechanistic pathway. For many years, the precise sequence of bond-forming events remained a subject of scientific inquiry.
Early Proposals: The Carbenium Ion Intermediate
In 1973, Sweet and Fissekis proposed a mechanism that posited an initial aldol condensation between the aldehyde and the β-ketoester as the rate-determining step.[8][9][10] This would generate a carbenium ion intermediate, which would then be attacked by urea, followed by cyclization and dehydration to yield the final DHPM product.[8][11]
The Currently Accepted Pathway: The N-Acyliminium Ion Intermediate
The prevailing understanding of the Biginelli reaction mechanism was later refined by C. Oliver Kappe in 1997.[12][13] Through meticulous NMR studies, Kappe provided compelling evidence for a different sequence of events.[12][13] The currently accepted mechanism proceeds through the initial formation of an N-acyliminium ion from the acid-catalyzed condensation of the aldehyde and urea.[8][13][14] This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone ring.[13][14]
Figure 1: The currently accepted mechanism of the Biginelli reaction, proceeding through an N-acyliminium ion intermediate as proposed by Kappe.
From the Benchtop: Experimental Protocols
The versatility of the Biginelli reaction is reflected in the wide array of experimental protocols that have been developed since its discovery. These range from the classical, straightforward approach to highly optimized and efficient modern methodologies.
The Classical Protocol
The original method reported by Biginelli, while groundbreaking for its time, often suffered from modest yields and long reaction times, particularly with less reactive substrates.[15]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq).
-
Solvent and Catalyst: Add absolute ethanol as the solvent, followed by a catalytic amount of a strong Brønsted acid, such as concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux with stirring for several hours (typically 4-24 hours).
-
Workup and Isolation: Upon cooling, the dihydropyrimidinone product often precipitates from the reaction mixture. The solid product is then collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
Modern Protocols: Enhancing Efficiency and Scope
The resurgence of interest in the Biginelli reaction has led to the development of numerous improved protocols that offer higher yields, shorter reaction times, and broader substrate scope. These advancements often employ alternative catalysts and reaction conditions.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid | Acetonitrile | Reflux | 2-4 h | 85-95 | [16] |
| Lewis Acid | Ytterbium(III) triflate (Yb(OTf)₃) | Solvent-free | 100 | 10-30 min | 90-98 | [14][16] |
| Lewis Acid | Indium(III) chloride (InCl₃) | Acetonitrile | Reflux | 2-3 h | 88-96 | [16] |
| Heterogeneous | Clayfen (Fe(NO₃)₃ on clay) | Solvent-free (grinding) | Room Temp | 5-15 min | 85-95 | [17] |
| Organocatalyst | Thiourea | Ethanol | Reflux | 6-8 h | 70-85 | [18] |
| Microwave | None (sealed vessel) | Ethanol | 140 | 30 min | 76-86 | [19][20][21] |
Representative Modern Protocol (Lewis Acid Catalysis):
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.2 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst, for example, Yb(OTf)₃ (5 mol%).
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 100°C for 15 minutes.
-
Workup and Isolation: After cooling to room temperature, add water and stir. The resulting solid is collected by filtration, washed with water and a cold ethanol/water mixture, and dried to afford the pure dihydropyrimidinone.
Figure 2: A generalized experimental workflow for a modern Biginelli reaction protocol.
The DHPM Scaffold in Drug Development: From Bench to Bedside
The true significance of the Biginelli reaction in the modern era lies in the diverse biological activities exhibited by its dihydropyrimidinone products.[3][4] The DHPM core has been identified as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.
A Rogues' Gallery of Bioactive DHPMs
A vast number of DHPM derivatives have been synthesized and evaluated for their therapeutic potential. Some notable examples include:
-
Monastrol: A potent and specific inhibitor of the mitotic kinesin Eg5, a protein essential for cell division.[15][19] This has made Monastrol a valuable tool in cancer research and a lead compound for the development of novel anti-cancer drugs.[15][19]
-
Nifedipine Analogues: DHPMs have been designed as isosteres of dihydropyridine-based calcium channel blockers like Nifedipine.[22][23][24] These compounds have shown significant antihypertensive activity, demonstrating their potential in the treatment of cardiovascular diseases.[22][23][24]
-
Anti-inflammatory Agents: Several DHPM derivatives have exhibited promising anti-inflammatory properties in preclinical studies.[2][3]
-
Antibacterial and Antiviral Activity: The DHPM scaffold has also been explored for the development of novel antimicrobial and antiviral agents.[2][3]
Case Study: The Synthesis of Monastrol
The synthesis of Monastrol serves as an excellent example of a modern application of the Biginelli reaction.
Reaction Scheme:
3-Hydroxybenzaldehyde + Ethyl Acetoacetate + Thiourea --(Catalyst, Heat)--> Monastrol
Optimized Protocol (Microwave-Assisted): [19][20][21]
-
Reactant Mixture: In a microwave-safe sealed vessel, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), and thiourea (1.5 mmol) in ethanol (3 mL).
-
Catalyst: Add a catalytic amount of hydrochloric acid.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 140°C for 30 minutes.
-
Isolation: After cooling, the product crystallizes. The solid is collected by filtration, washed with cold ethanol, and dried to yield Monastrol with high purity and in good yield (typically >80%).
Conclusion and Future Outlook
From its humble beginnings in a 19th-century Italian laboratory, the Biginelli reaction has evolved into a cornerstone of modern synthetic and medicinal chemistry. Its simplicity, atom economy, and the biological relevance of its products have ensured its enduring appeal. The continued development of novel catalysts, reaction conditions, and asymmetric variants promises to further expand the scope and utility of this remarkable transformation. As the demand for novel therapeutic agents continues to grow, the Biginelli reaction is poised to play an increasingly vital role in the discovery and development of the medicines of tomorrow.
References
- Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974.
- Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis.
- Kumar, S., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100181.
- Matos, L. G., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1792.
- Kappe, C. O. (2000). A reexamination of the mechanism of the Biginelli dihydropyrimidine synthesis. Support for an N-acyliminium ion intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
- Nagesh, K., et al. (2021). A Review on Biological Activity of Dihydropyrimidinone (DHPM) Derivatives. European Journal of Pharmaceutical and Medical Research, 8(9), 295-303.
- Biotage. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis.
- Kappe, C. O. (1998).
- Zohny, Y. M., et al. (2024). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Frontiers in Chemistry, 12, 1370045.
- Neto, B. A. D., & Corrêa, A. G. (2011). catalyzed and non-catalyzed synthesis of bioactive monastrol. Química Nova, 34(7), 1244-1247.
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. Available from: [Link]
-
Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Journal of the American Chemical Society, 95(26), 8741–8749. Available from: [Link]
-
Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Semantic Scholar. Available from: [Link]
- Zohny, Y. M., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 738.
-
Zohny, Y. M., et al. (2024). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. National Center for Biotechnology Information. Available from: [Link]
-
Kolosov, M. A., et al. (2021). Catalysts and conditions for Biginelli reaction. ResearchGate. Available from: [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1. The Journal of Organic Chemistry. Available from: [Link]
-
Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Journal of the American Chemical Society. Available from: [Link]
-
A mechanistic investigation of Biginelli reaction under base catalysis. (2021). ResearchGate. Available from: [Link]
-
Zohny, Y. M., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. ResearchGate. Available from: [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1. SciSpace. Available from: [Link]
-
Shaabani, A., et al. (2015). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Taylor & Francis Online. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2013). Italian Chemists' Contributions to Named Reactions in Organic Synthesis: An Historical Perspective. PubMed Central. Available from: [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). JETIR. Available from: [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
New potential of the classical Biginelli reaction. (2003). ResearchGate. Available from: [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Available from: [Link]
-
Khan, M. A., et al. (2016). Phenols Catalyzed Biginelli Reactions: A Self Catalyzed Monastrol Protocol. ResearchGate. Available from: [Link]
-
Pietro Biginelli. (n.d.). Wikipedia. Available from: [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Available from: [Link]
-
Gazzetta Chimica Italiana. (n.d.). Grokipedia. Available from: [Link]
-
Biginelli, P. (1893). Aldehyde-Urea Derivatives of Aceto- and Oxaloacetic Acids. Scientific Research Publishing. Available from: [Link]
-
Biginelli, P., & Gazz, P. (1893). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones. Scientific Research Publishing. Available from: [Link]
-
Pietro Biginelli: The Man Behind the Reaction. (2011). ChemistryViews. Available from: [Link]
-
Full text of "Gazzetta chimica Italiana". (n.d.). Internet Archive. Available from: [Link]
-
Pietro Biginelli. (n.d.). Wikipedia, la enciclopedia libre. Available from: [Link]
-
La Gazzetta chimica italiana in SearchWorks catalog. (n.d.). Stanford Libraries. Available from: [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Pietro Biginelli - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]
- 23. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydropyrimidine (DHPM) core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, highly functionalized member of this class: 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine . We will explore its synthesis, inherent chemical reactivity, and strategic applications as a versatile precursor for constructing diverse and complex molecular architectures, particularly in the context of drug discovery and development.
The Core Scaffold: Understanding this compound
The title compound is a cyclic amidine featuring a 1,4-dihydropyrimidine ring. Its structure is characterized by a gem-dimethyl substitution at the C4 position, a methyl group at C6, and a crucial amine functionality at the C2 position. This unique combination of features imparts a distinct reactivity profile, making it an invaluable building block.
The inherent reactivity stems from several key features:
-
Nucleophilic 2-Amine Group: This primary amine is a prime site for derivatization, allowing for the introduction of a wide array of functional groups.
-
Amidine System: The N-C=N linkage within the ring is prone to tautomerism and can participate in various cyclization and condensation reactions.[6]
-
Dihydropyrimidine Ring: This non-aromatic ring possesses a latent aromaticity. It can act as a hydrogen donor in reduction reactions or be readily oxidized to the corresponding stable aromatic pyrimidine, providing a powerful synthetic transformation pathway.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [7] |
| Molecular Weight | 139.20 g/mol | [7] |
| Tautomerism | Exists in equilibrium between 1,4-dihydro and 1,6-dihydro forms in solution. | [6] |
Synthesis of the Precursor: A Modified Biginelli-Type Condensation
The most direct and efficient route to this scaffold is a three-component Biginelli-type reaction.[8] This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its operational simplicity and atom economy. For our target molecule, the classical components are modified to yield the desired substitution pattern. The key reactants are guanidine (providing the 2-amine and N1), acetylacetone (the β-dicarbonyl source for the C6-methyl and ring atoms), and acetone (which serves as the precursor for the C4-gem-dimethyl group).
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a one-pot, acid-catalyzed, three-component reaction.
Materials:
-
Guanidine Hydrochloride (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Acetone (3.0 eq)
-
Concentrated Hydrochloric Acid (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (9.55 g, 100 mmol) and ethanol (100 mL). Stir until the guanidine salt is mostly dissolved.
-
Addition of Reactants: Sequentially add acetylacetone (10.2 mL, 100 mmol) and acetone (22.0 mL, 300 mmol) to the flask. The use of excess acetone drives the equilibrium towards product formation.
-
Catalysis and Reflux: Carefully add concentrated HCl (1.7 mL, 20 mmol) dropwise. The acid catalyzes the initial condensation steps. Heat the mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Experimental Choices:
-
Guanidine as N-source: Guanidine hydrochloride is used as it provides the C2-amine functionality directly, unlike urea which would yield a dihydropyrimidinone.
-
Acid Catalysis: The acid protonates the carbonyl oxygen of acetone and acetylacetone, activating them for nucleophilic attack by the guanidine nitrogen, which is the rate-determining step in the formation of the key iminium intermediate.[8]
-
Excess Acetone: Le Châtelier's principle is applied here; using acetone in excess ensures the efficient formation of the intermediate derived from it, maximizing the yield of the desired 4,4-disubstituted product.
Workflow Diagram: Synthesis of the Precursor
Caption: One-pot synthesis of the title compound.
Application as a Precursor in Advanced Synthesis
The true value of this compound lies in its utility as a starting material for generating molecular diversity. Its functional handles can be selectively targeted to build more complex structures.
Application 1: Oxidation to Aromatic 2-Aminopyrimidines
The 1,4-dihydropyrimidine ring can be easily aromatized, a thermodynamically favorable process that forms the stable pyrimidine ring.[9] This transformation is crucial as 2-aminopyrimidines are key pharmacophores in many kinase inhibitors used in oncology.
Experimental Protocol: Aromatization
Objective: To oxidize the dihydropyrimidine ring to its corresponding aromatic pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Manganese Dioxide (MnO₂, activated) (5.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Suspend the starting dihydropyrimidine (1.39 g, 10 mmol) in DCM (50 mL) in a 100 mL round-bottom flask.
-
Oxidation: Add activated MnO₂ (4.35 g, 50 mmol) portion-wise over 10 minutes. Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Follow the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad with additional DCM (3 x 15 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-4,6-dimethylpyrimidine. The product can be purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Manganese Dioxide: MnO₂ is a mild and selective oxidizing agent for converting dihydropyrimidines to pyrimidines. It is heterogeneous, which simplifies the work-up procedure as it can be easily removed by filtration.
Diagram: Oxidation Pathway
Caption: Aromatization to a stable pyrimidine scaffold.
Application 2: N-Functionalization for Library Synthesis
The 2-amino group is a potent nucleophile, providing an ideal handle for diversification. Acylation, sulfonylation, or reductive amination can be performed at this position to generate a library of compounds for high-throughput screening. Dihydropyrimidinone derivatives have shown a wide array of biological activities, making this a fruitful avenue for drug discovery.[2][3][10]
Potential Pharmacological Activities of Dihydropyrimidine Derivatives
| Activity | Description | References |
| Anti-inflammatory | Derivatives have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2). | [3][11] |
| Anticancer | Certain DHPMs act as mitotic kinesin Eg5 inhibitors or show cytotoxic activity against various cancer cell lines. | [10][12] |
| Antimicrobial | The scaffold is present in compounds with significant antibacterial and antifungal properties. | [3][13] |
| Antiviral | Notably, marine alkaloids containing the DHPM core have shown potent anti-HIV activity. | [2][4] |
| Calcium Channel Blocker | The DHPM structure is closely related to 1,4-dihydropyridines like Nifedipine, and many derivatives exhibit calcium channel modulating effects. | [13][14] |
Experimental Protocol: N-Acylation
Objective: To attach a benzoyl group to the 2-amino position as a representative diversification reaction.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Reaction Setup: Dissolve the starting amine (1.39 g, 10 mmol) in anhydrous THF (40 mL) under a nitrogen atmosphere. Add TEA (2.1 mL, 15 mmol). Cool the solution to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel.
Diagram: Logic of Precursor Diversification
Caption: Strategic use of the precursor to generate a chemical library.
Conclusion and Future Outlook
This compound is more than just a single molecule; it is a versatile platform for synthetic innovation. Its straightforward, high-yield synthesis via a multicomponent reaction makes it an accessible and cost-effective starting material. The strategically placed functional groups—a nucleophilic amine and an oxidizable dihydropyrimidine core—provide dual avenues for molecular elaboration. By leveraging this precursor, researchers in medicinal chemistry and drug development can rapidly assemble diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents to address a wide range of diseases. The continued exploration of this and related scaffolds promises to unlock new frontiers in heterocyclic chemistry.
References
- Kumar, K., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.
- Organic Chemistry Portal. Biginelli Reaction. Organic Chemistry Portal.
- Katritzky, A. R., et al. Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
- Van den Eynde, J. J., et al.
- Wikipedia. Hantzsch pyridine synthesis. Wikipedia.
- ResearchGate. Synthesis of Hantzsch 1,4-dihydropyridines in the presence of Zn[(L)proline under MWI.
- Marques, A. D., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals.
- Kumar, R., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry.
- Shestakova, T., et al. (2017).
- Gorgani, L., et al. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
- Shestakova, T., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances.
- Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research.
- Singh, O., et al. (2010). ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Singh, K., & Singh, K. (2016). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Engineering Technology Science and Research.
- Saini, A., et al. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific and Industrial Research.
- Gez, S., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals.
- Srivastava, S., et al. (2008). Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents. European Journal of Medicinal Chemistry.
- Wikipedia. Drug precursors. Wikipedia.
- Priyangga, R. T. A., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Journal of Biomolecular Structure and Dynamics.
- Yadav, J. S., et al. (2004). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Indian Journal of Chemistry.
- PubChem. 4,6-Dimethyl-1,4-dihydropyrimidin-2-amine. PubChem.
- Cho, H. (2013). DIHYDROPYRIMIDINE. HETEROCYCLES.
- Gipsy, M., et al. (2018). Synthesis, DFT Calculations and Catalytic Activity in the Biginelli Reaction of Two Hydrazone Cu(II) Complexes. Inorganic Chemistry Research.
- ChemScene. 4,6,6-Trimethyl-1,6-dihydropyrimidin-2-amine. ChemScene.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2018). Synthesis of 3,4-dihydropyrimidin-2-(1H)
- ResearchGate. A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- El-Sayed, H. A., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)
- Vo, D. D., et al. (2013). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. Bioorganic & Medicinal Chemistry Letters. 5a8nNBWt8TdjEaz69qHiKYWcUNTadk4=)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chemscene.com [chemscene.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Analogs of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine for Novel Bioactivity
An In-Depth Technical Guide
Foreword: The Untapped Potential of a Privileged Scaffold
The dihydropyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Compounds bearing this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][4][5] Our focus herein is on the systematic exploration of analogs derived from 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine, a specific yet under-investigated member of this family. This guide is designed for researchers, scientists, and drug development professionals, providing a technical roadmap for designing, synthesizing, and evaluating novel analogs with the aim of uncovering new therapeutic agents. We will delve into the rationale behind analog design, provide detailed experimental protocols, and outline a robust workflow for biological evaluation, all grounded in established scientific principles and practical laboratory experience.
The Rationale for Analog Development: Building on the Dihydropyrimidine Core
While this compound itself is not extensively characterized in the literature, its structural motifs suggest significant potential. The dihydropyrimidine ring is a bioisostere of the dihydropyridine core found in calcium channel blockers like Nifedipine, and the 2-amino group is a key feature in compounds targeting dihydrofolate reductase (DHFR), such as Trimethoprim.[6] The gem-dimethyl group at the 4-position offers steric bulk, which can influence binding affinity and metabolic stability.
Our exploration is predicated on the hypothesis that systematic modification of this core structure will yield analogs with enhanced potency, selectivity, and novel mechanisms of action. The primary objectives for analog design are:
-
To probe the structure-activity relationships (SAR) of the this compound scaffold.
-
To introduce chemical diversity at key positions to modulate pharmacokinetic and pharmacodynamic properties.
-
To identify novel analogs with potent and selective bioactivity in therapeutically relevant areas, such as oncology, infectious diseases, and inflammatory conditions.
The following diagram illustrates the strategic points of diversification on the core scaffold that will be explored.
Figure 1: Strategic points for analog diversification.
Design and Synthesis of Novel Analogs
The synthesis of dihydropyrimidine-2-amines is most effectively achieved through a modified Biginelli-type reaction, often referred to as an aza-Biginelli condensation.[6] This one-pot, multi-component reaction offers a convergent and efficient route to the desired scaffolds.
General Synthetic Workflow
The general workflow for the synthesis and purification of the proposed analogs is depicted below. This process is designed to be a self-validating system, with in-process controls and rigorous characterization at each critical step.
Figure 2: General workflow for analog synthesis and purification.
Protocol: Synthesis of C4-Aryl Substituted Analogs
A key strategy in diversifying the dihydropyrimidine core is the replacement of the C4-gem-dimethyl groups with a substituted aryl moiety. This modification is known to impart a wide range of biological activities, including calcium channel modulation and anticancer effects.[3][7]
Objective: To synthesize a library of 4-aryl-6-methyl-1,4-dihydropyrimidin-2-amine analogs.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium bicarbonate (1.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for catalysis, optional)
Step-by-Step Protocol:
-
To a round-bottom flask, add the substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium bicarbonate (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure analog.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality of Experimental Choices:
-
Guanidine Hydrochloride: Used as the source for the 2-amino-1,4-dihydropyrimidine core.[6]
-
Sodium Bicarbonate: Acts as a base to neutralize the hydrochloride salt of guanidine, liberating the free base for the reaction.
-
Ethanol: A common and effective solvent for the Biginelli reaction, allowing for sufficient solubility of the reactants and a suitable refluxing temperature.
-
Catalytic Acid: While the reaction can proceed without it, a catalytic amount of acid can accelerate the initial condensation steps.[8]
Proposed Analog Library
The following table summarizes a proposed initial library of analogs for synthesis, targeting key structural modifications.
| Analog ID | R1 (N1) | R2 (N3) | R3 (C5) | R4 (C6) | Rationale for Modification |
| LEAD-001 | H | H | H | CH₃ | Parent Compound |
| ANA-001 | H | H | CO₂Et | 4-Cl-Ph | Introduce electron-withdrawing group for potential antimicrobial activity. |
| ANA-002 | H | H | CO₂Et | 4-OCH₃-Ph | Introduce electron-donating group to probe electronic effects on activity.[5] |
| ANA-003 | CH₃ | H | CO₂Et | Ph | N1-methylation to increase lipophilicity and potentially alter metabolic stability. |
| ANA-004 | H | H | CONHPh | Ph | Bioisosteric replacement of ester with amide to introduce new H-bonding interactions. |
Biological Evaluation: A Tiered Screening Approach
A systematic, tiered approach to biological evaluation ensures that resources are focused on the most promising candidates. The workflow progresses from broad, high-throughput primary screens to more detailed secondary and in vivo assays.
Figure 3: Tiered biological screening cascade.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This primary assay is crucial for identifying compounds with potential anticancer activity and for assessing general cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a panel of human cancer cell lines (e.g., MCF-7, K562, MDA-MB-231).[9]
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Step-by-Step Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
Trustworthiness of the Protocol: This protocol is a standard, widely accepted method for assessing cell viability. The inclusion of both positive and negative controls ensures the validity of the results. Each compound should be tested in triplicate to ensure reproducibility.
Future Directions and Concluding Remarks
The exploration of analogs based on the this compound scaffold represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of the dihydropyrimidine core via multi-component reactions allows for the rapid generation of diverse chemical libraries.[10][11] The tiered screening approach outlined in this guide provides a robust framework for identifying and characterizing bioactive compounds.
Future work should focus on expanding the analog library based on the initial SAR data, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of the most promising leads. The insights gained from this systematic approach will not only advance our understanding of the therapeutic potential of dihydropyrimidines but also contribute to the development of next-generation medicines.
References
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2022). Mini Reviews in Medicinal Chemistry, 22(5), 701-728.
- Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2018). European Journal of Medicinal Chemistry, 143, 1579-1611.
- Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. (n.d.). Semantic Scholar.
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Deriv
- Dihydropyrimidinones-A Versatile Scaffold with Diverse Biological Activity. (2015).
- Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. (2004). Arkivoc, 2004(5), 161-170.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Pharmaceuticals, 15(8), 948.
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). Bioorganic & Medicinal Chemistry, 25(22), 5865-5883.
- Biologically active dihydropyrimidones of the Biginelli-type - A literature survey. (2001). Arkivoc, 2001(2), 147-155.
- Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2008). E-Journal of Chemistry, 5(3), 517-522.
- Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents. (2008). European Journal of Medicinal Chemistry, 43(12), 2717-2723.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules, 27(20), 7041.
- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega, 7(42), 37813-37822.
- A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamscience.com [benthamscience.com]
Unlocking the Therapeutic Potential of Substituted Dihydropyrimidines: A Technical Guide to Core and Emerging Targets
For Researchers, Scientists, and Drug Development Professionals
Substituted dihydropyrimidines (DHPMs) represent a cornerstone scaffold in modern medicinal chemistry. Born from the elegant and efficient Biginelli three-component reaction, this heterocyclic motif has proven to be a remarkably versatile platform for the discovery of potent and selective modulators of a wide array of biological targets. This technical guide offers a deep dive into the established and emerging therapeutic targets of substituted dihydropyrimidines, providing the scientific rationale, mechanistic insights, and detailed experimental frameworks necessary for their continued development as therapeutic agents.
L-type Voltage-Gated Calcium Channels: The Foundational Target in Cardiovascular Medicine
The inaugural and most prominent therapeutic application of dihydropyrimidines is the blockade of L-type voltage-gated calcium channels (VGCCs). This action underpins their extensive use as first-line treatments for hypertension and angina.
Mechanism of Action
Dihydropyrimidine derivatives, such as amlodipine and nifedipine, exert their effects by binding to the α1 subunit of the L-type calcium channel. This interaction is allosteric, inducing a conformational change that stabilizes the channel in a non-conducting state. By preventing the influx of extracellular calcium into vascular smooth muscle cells, these compounds lead to vasodilation, a reduction in peripheral resistance, and a subsequent lowering of blood pressure.
Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology
The definitive method for characterizing the inhibitory activity of novel dihydropyrimidines on L-type calcium channels is the whole-cell patch-clamp technique. This allows for the direct measurement of ionic currents across the cell membrane.
Protocol: Quantifying L-type Calcium Channel Inhibition via Whole-Cell Patch-Clamp
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test dihydropyrimidine compound on L-type calcium currents.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav1.2 channel α1, β, and α2δ subunits.
Materials:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Test compound stock solution in DMSO.
-
Patch-clamp rig (amplifier, digitizer, micromanipulator) and data acquisition software.
Procedure:
-
Cell Culture: Plate HEK293-Cav1.2 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Position the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the pipette and form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Recording Protocol:
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit barium currents (carried through the calcium channel) using a 200 ms depolarizing step to 0 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the steady-state current inhibition at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current for each concentration.
-
Normalize the data to the control (baseline) current.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50.
-
Table 1: Comparative Potency of Dihydropyrimidine Calcium Channel Blockers
| Compound | IC50 (nM) |
| Amlodipine | 1.9 |
| Felodipine | 0.7 |
| Nifedipine | 150 |
Mitotic Kinesin Eg5: A Prime Target for Antimitotic Cancer Therapy
The kinesin spindle protein Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and apoptosis in proliferating cells, making it a compelling target for cancer therapeutics. Monastrol, a dihydropyrimidine, was the first small molecule inhibitor of Eg5 to be discovered.[1]
Mechanism of Action
Monastrol is an allosteric inhibitor that binds to a site on the Eg5 motor domain distinct from the ATP and microtubule binding sites.[1][2][3] This binding locks Eg5 in a conformation that prevents ADP release, a critical step in the mechanochemical cycle.[3][4] The result is the formation of characteristic monopolar spindles and a halt in the cell cycle.
Experimental Validation: Microtubule-Stimulated ATPase Assay
A robust method for identifying and characterizing Eg5 inhibitors is to measure their effect on the enzyme's microtubule-stimulated ATPase activity.
Protocol: Eg5 Microtubule-Stimulated ATPase Activity Assay
Objective: To determine the IC50 of a test compound against Eg5 ATPase activity.
Materials:
-
Recombinant human Eg5 motor domain.
-
Taxol-stabilized microtubules.
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
ATP.
-
Malachite green phosphate detection reagent.
-
Test compound in DMSO.
Procedure:
-
Reaction Assembly: In a 96-well plate, combine the assay buffer, microtubules, and varying concentrations of the test compound.
-
Enzyme Addition: Add the Eg5 enzyme to each well and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding ATP and incubate for 30 minutes at room temperature.
-
Signal Detection: Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.
-
Data Measurement and Analysis: Read the absorbance at 620 nm. Calculate the percent inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC50.
Logical Workflow for Eg5 Inhibitor Discovery
Caption: A typical workflow for the discovery of novel Eg5 inhibitors.
Dihydropyrimidine Dehydrogenase (DPD): Modulating Fluoropyrimidine Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU).[5][6] Inhibition of DPD can enhance the therapeutic efficacy and reduce the toxicity of 5-FU by increasing its bioavailability.[5][7]
Mechanism of Action
Certain dihydropyrimidine derivatives can act as inhibitors of DPD. These compounds can function as competitive inhibitors, vying with the natural substrates (uracil and thymine) and 5-FU for the enzyme's active site.[7][8] This leads to a decrease in the degradation of 5-FU, thereby prolonging its anticancer effects.[7]
Experimental Validation: Radiometric DPD Activity Assay
A standard method to assess DPD activity and its inhibition is to measure the conversion of a radiolabeled substrate.
Protocol: Radiometric Assay for DPD Inhibition in Liver Cytosol
Objective: To determine the inhibitory effect of a test compound on DPD activity.
Materials:
-
Liver cytosol preparation (as a source of DPD).
-
[6-³H]5-fluorouracil.
-
NADPH.
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT.
-
Test compound in DMSO.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Preparation: In microcentrifuge tubes, combine the assay buffer, liver cytosol, and the test compound at various concentrations. Pre-incubate at 37°C.
-
Reaction Initiation: Add NADPH and [6-³H]5-fluorouracil to start the reaction. Incubate at 37°C for a defined time.
-
Reaction Termination: Stop the reaction with perchloric acid and centrifuge to remove precipitated proteins.
-
Product Quantification: The enzymatic reaction releases tritium as ³H₂O, which is separated from the unreacted substrate and quantified using liquid scintillation counting.
-
Data Analysis: Calculate the rate of DPD activity and the percent inhibition for each concentration of the test compound to determine the IC50.
α1A-Adrenoceptors: An Emerging Target for Benign Prostatic Hyperplasia
More recent investigations have revealed that certain substituted dihydropyrimidines can act as potent and selective antagonists of the α1A-adrenoceptor.[9][10] This receptor is predominantly expressed in the prostate, and its blockade can alleviate the symptoms of benign prostatic hyperplasia (BPH).[10]
Mechanism of Action
Dihydropyrimidine-based α1A-adrenoceptor antagonists competitively block the binding of norepinephrine to these receptors on the smooth muscle cells of the prostate and bladder neck. This leads to muscle relaxation and improved urinary flow.
Experimental Validation: Radioligand Binding Assay
A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.
Protocol: α1A-Adrenoceptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human α1A-adrenoceptor.
Materials:
-
Cell membranes from a cell line stably expressing the human α1A-adrenoceptor (e.g., CHO cells).
-
[³H]Prazosin (a high-affinity radioligand for α1-adrenoceptors).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Phentolamine (for determining non-specific binding).
-
Test compound in DMSO.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Prazosin and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to trap the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway of α1A-Adrenoceptor Antagonism
Caption: Dihydropyrimidines block norepinephrine binding to α1A-adrenoceptors, preventing smooth muscle contraction.
Conclusion and Future Directions
The dihydropyrimidine scaffold has proven to be an enduringly fruitful starting point for drug discovery. From their well-entrenched role in cardiovascular medicine to their promising applications in oncology and urology, DHPMs continue to yield novel therapeutic candidates. The ongoing exploration of this chemical space, guided by a deep understanding of molecular targets and enabled by robust experimental validation, promises to deliver the next generation of innovative medicines.
References
-
DeBonis, S., et al. (2003). Interaction of the mitotic inhibitor monastrol with human kinesin Eg5. Biochemistry, 42(2), 338-49. [Link]
-
Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park), 13(7 Suppl 3), 17-21. [Link]
-
Gartner, M., et al. (2009). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. Journal of Biological Chemistry, 284(38), 25964-25973. [Link]
-
Cochran, J. C. (2005). Monastrol Inhibition of the Mitotic Kinesin Eg5. Journal of Biological Chemistry, 280(14), 13859-13867. [Link]
-
Crevel, I. M., et al. (2001). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Journal of Biological Chemistry, 276(49), 45837-45840. [Link]
-
Barrow, J. C., et al. (2000). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 4. Structure-activity relationship in the dihydropyrimidine series. Journal of Medicinal Chemistry, 43(14), 2703-18. [Link]
-
Shimizu, T., et al. (2008). A Pathway of Structural Changes Produced by Monastrol Binding to Eg5. Journal of Molecular Biology, 383(5), 1059-1070. [Link]
-
Shaik, K., et al. (2021). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. Mini-Reviews in Medicinal Chemistry, 21(3), 270-293. [Link]
-
Gluchowski, C., et al. (1999). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 4. Structure−Activity Relationship in the Dihydropyrimidine Series. Journal of Medicinal Chemistry, 42(18), 3545-3554. [Link]
Sources
- 1. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 4. Structure-activity relationship in the dihydropyrimidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine. This method is a variation of the Biginelli reaction, employing the acid-catalyzed condensation of guanidine with mesityl oxide. Dihydropyrimidin-2-amine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, serving as crucial building blocks for more complex molecules.[1][2] The described protocol is designed for reproducibility and scalability, offering high yields and a simplified purification process suitable for research and development laboratories. We delve into the underlying reaction mechanism, provide a detailed step-by-step guide, and offer insights into process optimization and characterization.
Introduction and Scientific Background
The synthesis of heterocyclic compounds, particularly nitrogen-containing rings like pyrimidines, is a cornerstone of modern medicinal chemistry.[2][3] The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core and its analogues are privileged structures found in numerous biologically active compounds, including calcium channel blockers, antibacterial, and antiviral agents.[4][5] The classical method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions.[6][7]
This protocol details a strategic modification of this classic reaction to synthesize this compound. The key adaptations are:
-
Use of Guanidine: Replacing urea with guanidine introduces the 2-amino functionality, yielding a dihydropyrimidin-2-amine instead of a dihydropyrimidinone.[8]
-
Use of an α,β-Unsaturated Ketone: Mesityl oxide (4-methyl-3-penten-2-one) serves as the 1,3-dicarbonyl equivalent, providing the specific trimethyl-substituted backbone of the target molecule.
This one-pot approach is highly advantageous as it reduces reaction time, minimizes waste, and simplifies the synthetic process, aligning with the principles of green chemistry.[9]
Reaction Scheme and Mechanism
The synthesis proceeds via the condensation of guanidine hydrochloride with mesityl oxide, typically catalyzed by a base to liberate the free guanidine.
Overall Reaction: Guanidine Hydrochloride + Mesityl Oxide → this compound
Proposed Reaction Mechanism: The reaction is believed to proceed through a two-step sequence involving a conjugate addition followed by an intramolecular cyclization and dehydration.
-
Michael Addition: The free guanidine, a potent nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated ketone (mesityl oxide) in a conjugate or Michael addition. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a more stable enolate intermediate.
-
Intramolecular Cyclization & Dehydration: The terminal amino group of the guanidine moiety then performs a nucleophilic attack on the ketone's carbonyl carbon. This intramolecular condensation forms a six-membered heterocyclic ring. The resulting intermediate readily dehydrates (loses a molecule of water) to form the stable 1,4-dihydropyrimidine ring system.
Caption: Proposed mechanism for the synthesis of the target compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich | 50-01-1 | Hygroscopic, store in a desiccator. |
| Mesityl Oxide | ≥98% | Alfa Aesar | 141-79-7 | Lachrymator, handle in a fume hood. |
| Sodium Ethoxide (EtONa) | ≥97% | Acros Organics | 141-52-6 | Moisture-sensitive, handle under inert gas. |
| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 | Use from a sealed bottle. |
| Diethyl Ether | Anhydrous | J.T.Baker | 60-29-7 | For precipitation/washing. |
| Hydrochloric Acid (HCl) | 2 M solution | VWR | 7647-01-0 | For pH adjustment if needed. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | 7757-82-6 | For drying. |
Equipment
| Equipment | Specification | Notes |
| Round-bottom flask | 250 mL, 2-neck | Ensure glassware is oven-dried. |
| Reflux condenser | Allihn or Liebig type | |
| Magnetic stirrer with hotplate | ||
| Thermometer | -10 to 150 °C | |
| Buchner funnel and flask | For filtration. | |
| Rotary evaporator | For solvent removal. | |
| Melting point apparatus | For characterization. |
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add guanidine hydrochloride (9.56 g, 0.10 mol) and 100 mL of absolute ethanol. Begin stirring to form a suspension.
-
Base Addition: Carefully add sodium ethoxide (6.81 g, 0.10 mol) to the suspension in portions. The sodium ethoxide neutralizes the guanidine hydrochloride to form free guanidine in situ. Stir the resulting mixture at room temperature for 15 minutes. Causality Note: The in situ generation of free guanidine from its more stable hydrochloride salt is crucial. Sodium ethoxide is a strong enough base to deprotonate the guanidinium ion (pKa ~13.6) and is compatible with the ethanol solvent.[10]
-
Substrate Addition: Slowly add mesityl oxide (9.81 g, 12.0 mL, 0.10 mol) dropwise to the reaction mixture over 10 minutes using a dropping funnel. The reaction is exothermic; maintain the temperature below 40 °C during the addition.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).
-
Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up: To the resulting residue, add 100 mL of deionized water and stir until the solid dissolves. A biphasic mixture may form. Cool the mixture in an ice bath.
-
Precipitation and Filtration: The product may precipitate upon cooling. If it does, collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether. If an oil forms, proceed to extraction.
-
Purification by Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with cold ethanol/water (1:1), and dry under vacuum.
Results: Characterization and Expected Outcome
| Parameter | Expected Value/Result |
| Product Name | This compound |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | 180-184 °C (literature values may vary) |
| ¹H NMR | Expect characteristic peaks for two non-equivalent methyls at C4, one methyl at C6, a vinyl proton, and amine protons. |
| ¹³C NMR | Expect distinct signals for the quaternary C4, the sp² carbons of the ring, and the three methyl groups. |
| Purity (by HPLC) | >98% after recrystallization |
Conclusion
This application note presents a reliable and efficient one-pot protocol for synthesizing this compound. By leveraging a modified Biginelli-type condensation with guanidine and mesityl oxide, this method offers high yields and operational simplicity. The detailed mechanistic insights and step-by-step instructions provide researchers with a robust framework for accessing this valuable heterocyclic building block for applications in medicinal chemistry and materials science.
References
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. (2014). Oriental Journal of Chemistry, 30(3). [Link]
- Katritzky, A. R., et al. (2003). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
- Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (2010).
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.).
- US Patent 2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).
- Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis.
- One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. (2020). Journal of the Bangladesh Chemical Society.
-
Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. (2024). Chemical Methodologies. [Link]
- Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). International Journal of Pharmacy & Pharmaceutical Research.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI.
- Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Deriv
-
4,6-Dimethyl-1,4-dihydropyrimidin-2-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2020). INEOS OPEN.
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI.
- A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016).
- Recent Progress in the Chemistry of Dihydropyrimidinones. (2009).
-
Guanidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022).
-
Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). PMC.
- Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (2020).
- Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (2010).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. banglajol.info [banglajol.info]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 10. Guanidine - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Microwave-Assisted Synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine Derivatives
Introduction: The Significance of Dihydropyrimidin-2-amines and the Advent of Microwave Synthesis
Dihydropyrimidinone (DHPM) scaffolds and their derivatives are of significant interest in medicinal chemistry and drug development. These heterocyclic compounds form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2] The 2-amino substituted dihydropyrimidines, in particular, are crucial pharmacophores. The traditional methods for synthesizing these compounds, often variations of the Biginelli reaction, can be plagued by long reaction times, harsh conditions, and modest yields.
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such scaffolds.[3][4] Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can lead to dramatic accelerations in reaction rates, increased product yields, and enhanced purity.[5][6] This technology aligns with the principles of green chemistry by reducing reaction times from hours to minutes and often enabling solvent-free conditions.[1][7] This application note provides a detailed protocol for the efficient synthesis of 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine derivatives using microwave irradiation, a method of significant interest for creating libraries of potential therapeutic agents.
Reaction Principle: A Biginelli-Type Condensation
The synthesis of this compound proceeds via a one-pot, three-component Biginelli-type reaction. While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea, this synthesis utilizes a ketone (acetone, which forms mesityl oxide in situ) or mesityl oxide directly, and a guanidine salt as the urea equivalent to introduce the 2-amino group.[8]
The reaction is typically catalyzed by a small amount of acid or base and is significantly accelerated by microwave energy. The proposed mechanism involves the initial formation of an imine intermediate from the condensation of the ketone and guanidine, followed by the addition of the enolate of another ketone molecule (or mesityl oxide) and subsequent cyclization and dehydration to yield the dihydropyrimidine ring.[2][9]
Experimental Workflow and Logic
The following diagram outlines the key stages of the microwave-assisted synthesis, from reagent preparation to final product characterization. The workflow is designed for efficiency and high-throughput potential, hallmarks of microwave-assisted synthesis.
Caption: A streamlined workflow for the microwave-assisted synthesis of this compound.
Detailed Protocol: Microwave-Assisted Synthesis
This protocol is optimized for a standard laboratory microwave reactor. It is crucial to adhere to all safety guidelines provided by the instrument manufacturer.
4.1. Reagents and Materials
-
Mesityl Oxide (≥98%)
-
Guanidine Hydrochloride (≥99%) or Guanidine Nitrate
-
Catalyst: Piperidine or Acetic Acid[10]
-
Solvent (for work-up and recrystallization): Deionized Water, Ethanol
4.2. Equipment
-
Microwave Synthesis Reactor (e.g., CEM Discover)[11]
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Hirsch Funnel and vacuum flask
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
-
Reagent Charging: In a 10 mL microwave reaction vessel, combine mesityl oxide (1.0 mmol), guanidine hydrochloride (1.5 mmol), and 2-3 drops of a suitable catalyst such as piperidine.[12]
-
Rationale: An excess of the guanidine salt is used to drive the reaction towards completion. A catalytic amount of piperidine (a base) facilitates the condensation and cyclization steps. Solvent-free conditions are often preferred in microwave synthesis to enhance reaction rates and simplify purification.[5][12]
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below.
-
Reaction Work-up and Product Isolation: a. After irradiation, allow the vessel to cool to room temperature (or as per the instrument's safety protocols). b. Quench the reaction mixture by adding 5-10 mL of ice-cold water.[7] This step helps to precipitate the solid product and dissolve any remaining guanidine salt. c. Stir the resulting slurry for 10-15 minutes in an ice bath to maximize precipitation. d. Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the solid with additional cold water (2 x 5 mL) to remove any water-soluble impurities.[7][9]
-
Purification: a. Recrystallize the crude solid from a minimal amount of hot ethanol.[9] b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product. c. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
4.4. Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C-N).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Reaction Parameters and Expected Outcomes
The following table summarizes the key parameters for the microwave-assisted synthesis and the typical results obtained.
| Parameter | Value/Range | Rationale & Notes |
| Reactant Ratio | 1 : 1.5 (Mesityl Oxide : Guanidine Salt) | Excess guanidine maximizes the conversion of the limiting reagent. |
| Catalyst | Piperidine (2-3 drops) | A basic catalyst is effective for this condensation.[12] Acetic acid can also be used.[10] |
| Microwave Power | 100 - 300 W | Power should be adjusted to maintain the target temperature without causing pressure overshoots. |
| Temperature | 100 - 120 °C | Optimal temperature for rapid reaction without degradation.[9] |
| Reaction Time | 5 - 15 minutes | Drastically reduced compared to conventional heating methods.[1][12] |
| Yield (Typical) | 85 - 95% | High yields are a key advantage of this microwave protocol.[5] |
| Purity | High | Microwave synthesis often leads to cleaner reactions with fewer byproducts.[12] |
Mechanism Insights: The Role of Microwave Heating
The Biginelli reaction mechanism is thought to proceed through one of several possible pathways, with the formation of an N-acyliminium ion intermediate being a key step.[2]
Caption: A simplified representation of the key steps in the Biginelli-type reaction mechanism.
Microwave heating accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules and intermediates in the reaction mixture, such as the iminium ion, attempt to align with the rapidly oscillating electric field of the microwaves. This causes rapid molecular motion and generates heat volumetrically and uniformly throughout the sample, leading to a significant increase in the reaction rate.[5]
Conclusion and Future Applications
This application note details a robust, efficient, and rapid protocol for synthesizing this compound derivatives using microwave assistance. The method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high product yields, and operational simplicity, which are highly desirable in a drug discovery and development setting.[1][12] The versatility of the Biginelli reaction allows for the creation of diverse chemical libraries by varying the ketone and guanidine components, making this protocol a valuable tool for medicinal chemists.[11]
References
-
On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Keglevich, G., & Kristóf, C. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 159. [Link]
- Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219.
-
Rajanarendar, E., Reddy, Y. N., & Rao, E. K. (2013). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Bioinorganic Chemistry and Applications, 2013, 348727. [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved January 22, 2026, from [Link]
-
Gogoi, D., & Deka, D. C. (2020). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. [Link]
-
Vlase, J., Vlase, T., & Socea, B. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6205. [Link]
-
Moseley, J. D. (2010). Microwave Multicomponent Synthesis. Molecules, 15(8), 5365–5409. [Link]
-
Phukan, M., Chaliha, P., Borah, K. J., Thakur, A. J., & Borah, R. (2007). Microwave-accelerated green synthesis of dihydropyrimidinones. TCI-TSI. Retrieved January 22, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 22, 2026, from [Link]
- Rico-Ramirez, V., et al. (2018). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study.
-
Gedye, R., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 13(4), 714. [Link]
-
Priecel, P., & Lopez-Sanchez, J. A. (2019). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Current Opinion in Green and Sustainable Chemistry, 16, 31-40. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpas.com [ijrpas.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. iscre28.org [iscre28.org]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine in Pharmaceutical Research
Foreword: The Architectural Elegance of Dihydropyrimidinones in Drug Discovery
The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] First unveiled through the elegant three-component reaction pioneered by Pietro Biginelli in 1893, this heterocyclic core is present in numerous pharmacologically active agents.[3] The inherent structural features of DHPMs, including a hydrogen-bonding domain and tunable lipophilic character, have enabled the development of compounds with a vast range of biological activities, from anticancer and anti-inflammatory to antihypertensive and antiviral properties.[2][4][5] This document provides a detailed guide for the research and application of a specific, yet underexplored, derivative: 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine . While this specific molecule is not extensively documented in existing literature, its structural analogy to well-studied DHPMs allows for a scientifically rigorous extrapolation of its potential applications and the protocols for their investigation.
Section 1: Synthesis and Characterization
The synthesis of dihydropyrimidin-2-amines typically involves a variation of the Biginelli reaction, often termed an aza-Biginelli reaction, where guanidine is used in place of urea or thiourea.[6] This modification directly installs the 2-amino functionality, a key feature for potential biological interactions.
Proposed Synthetic Protocol: Modified Biginelli Condensation
The synthesis of this compound can be hypothetically achieved through a one-pot, acid-catalyzed condensation of mesityl oxide (a source for the 4,4-dimethyl and the C5-C6 backbone) and guanidine hydrochloride. Mesityl oxide, an α,β-unsaturated ketone, serves as a surrogate for the traditional aldehyde and β-ketoester components.
Reaction Scheme:
Sources
- 1. Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Calcium Channel Blockers Based on a 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine Scaffold
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Dihydropyrimidine Scaffolds in Calcium Channel Modulation
Voltage-gated calcium channels, particularly the L-type (Cav1.2), are critical regulators of intracellular calcium concentration and play a pivotal role in cardiovascular physiology.[1][2] Their modulation is a clinically validated strategy for the treatment of hypertension and angina.[2][3] Dihydropyridines, such as nifedipine and amlodipine, are a well-established class of L-type calcium channel blockers.[2][4] The dihydropyrimidine (DHPM) core is structurally related to the dihydropyridine nucleus and has emerged as a promising scaffold for the development of novel calcium channel blockers.[5][6][7] DHPMs offer distinct synthetic accessibility through multicomponent reactions like the Biginelli reaction and possess a pharmacological profile that can be finely tuned through targeted chemical modifications.[8][9][10]
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel calcium channel blockers derived from a 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine core structure. We will detail the synthetic protocols for generating a focused library of compounds, present robust in vitro and in vivo screening methodologies, and discuss the rationale behind the experimental design, empowering researchers to explore this promising chemical space.
PART 1: Synthesis of a Dihydropyrimidine-Based Compound Library
The cornerstone of our synthetic strategy is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[8][9][10] This powerful multicomponent reaction allows for the rapid assembly of the dihydropyrimidine core with significant structural diversity. For the purpose of these application notes, we will focus on the synthesis of a library of compounds based on a representative dihydropyrimidine scaffold.
General Synthetic Scheme: The Biginelli Reaction
The general reaction scheme for the synthesis of our target dihydropyrimidine derivatives is depicted below. We will utilize a variety of substituted aromatic aldehydes to probe the structure-activity relationship (SAR) at the 4-position of the dihydropyrimidine ring, which is known to be a key determinant of calcium channel blocking activity.
Figure 1: General scheme for the Biginelli reaction.
Protocol 1: Synthesis of a Representative Library of 4-Aryl-5-ethoxycarbonyl-4,6-dimethyl-1,4-dihydropyrimidin-2-amines
This protocol describes the synthesis of a small library of dihydropyrimidine derivatives with varying substituents on the 4-aryl ring.
Materials:
-
Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (10 mmol), ethyl acetoacetate (1.3 g, 10 mmol), and guanidine hydrochloride (0.96 g, 10 mmol).
-
Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.
-
Add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 4-aryl-5-ethoxycarbonyl-4,6-dimethyl-1,4-dihydropyrimidin-2-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Evaluation of Calcium Channel Blocking Activity
The initial screening of the synthesized compounds for calcium channel blocking activity will be performed using an ex vivo functional assay on isolated rat aortic rings. Promising compounds will then be subjected to a more detailed mechanistic study using patch-clamp electrophysiology.
Protocol 2: Isolated Rat Aortic Ring Assay
This assay evaluates the ability of the test compounds to inhibit vasoconstriction induced by high potassium concentration, which depolarizes the vascular smooth muscle cells and opens L-type calcium channels.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
High K⁺ Krebs solution (in mM: NaCl 42.7, KCl 80, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Test compounds dissolved in DMSO (to a final concentration of 0.1% in the organ bath)
-
Nifedipine (positive control)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a rat by cervical dislocation and exsanguination.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Induce a sustained contraction by replacing the normal Krebs solution with the high K⁺ Krebs solution.
-
Once the contraction has reached a stable plateau, add the test compounds in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Record the relaxation response for each concentration.
-
Calculate the percentage of relaxation relative to the maximal contraction induced by the high K⁺ solution.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% relaxation) for each active compound.
Figure 2: Workflow for the isolated rat aortic ring assay.
Protocol 3: Patch-Clamp Electrophysiology on L-type Calcium Channels
This protocol provides a direct measure of the inhibitory effect of the test compounds on L-type calcium channel currents (ICa,L) in a heterologous expression system.
Materials:
-
HEK-293 cells stably expressing the human Cav1.2 channel subunits (α₁, β₂, and α₂δ)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
External solution (in mM: TEA-Cl 140, CaCl₂ 10, HEPES 10, adjusted to pH 7.4 with TEA-OH)
-
Internal (pipette) solution (in mM: CsCl 120, EGTA 10, Mg-ATP 4, HEPES 10, adjusted to pH 7.2 with CsOH)
-
Test compounds and Nifedipine
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
Procedure:
-
Culture the HEK-293 cells expressing Cav1.2 channels to 60-80% confluency.
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane potential at -80 mV. Elicit ICa,L by applying 200 ms depolarizing voltage steps to 0 mV every 10 seconds.
-
Once a stable baseline current is recorded, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the inhibition of the peak ICa,L at each concentration until a steady-state effect is reached.
-
Wash out the compound to observe the reversibility of the block.
-
Construct a concentration-response curve and calculate the IC₅₀ value.
PART 3: In Vivo Evaluation of Antihypertensive Activity
Lead compounds identified from in vitro screening should be evaluated for their in vivo efficacy in a relevant animal model of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-validated model for essential hypertension.[11]
Protocol 4: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the ability of a test compound to lower blood pressure in conscious, freely moving SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old
-
Normotensive Wistar-Kyoto (WKY) rats (as controls)
-
Radiotelemetry system for blood pressure monitoring
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Test compound and a reference antihypertensive drug (e.g., Amlodipine)
Procedure:
-
Implant radiotelemetry transmitters in the abdominal aorta of the rats under anesthesia. Allow a recovery period of at least one week.
-
Acclimatize the rats to the experimental cages and handling procedures.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 24-48 hours.
-
Administer the test compound or vehicle orally by gavage at a predetermined dose.
-
Continuously monitor SBP, DBP, and HR for at least 24 hours post-dosing.
-
Analyze the data by calculating the change in blood pressure and heart rate from baseline for each treatment group.
-
Compare the effects of the test compound to the vehicle and the reference drug.
PART 4: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Insights
The data obtained from the screening of the synthesized library will provide valuable insights into the SAR of this dihydropyrimidine scaffold. Key relationships to explore include:
-
Effect of 4-Aryl Substituents: The electronic nature and position of substituents on the phenyl ring at the 4-position are critical for activity. Electron-withdrawing groups at the ortho or meta positions are often favored in classical dihydropyridine calcium channel blockers.
-
Chirality: The C4 position is a stereocenter, and it is well-established that the enantiomers of dihydropyridine and dihydropyrimidine calcium channel blockers can exhibit significantly different potencies.[5] Chiral separation and testing of individual enantiomers of highly active compounds are crucial next steps.
Quantitative Data Summary
The results from the in vitro and in vivo assays should be tabulated for clear comparison.
Table 1: In Vitro Activity of Dihydropyrimidine Derivatives
| Compound ID | 4-Aryl Substituent | Aortic Ring IC₅₀ (µM) | ICa,L Inhibition IC₅₀ (µM) |
| Nifedipine | 2-Nitrophenyl | 0.05 ± 0.01 | 0.12 ± 0.02 |
| DHP-1 | 4-Chlorophenyl | 1.2 ± 0.2 | 2.5 ± 0.4 |
| DHP-2 | 4-Methoxyphenyl | 5.8 ± 0.9 | >10 |
| DHP-3 | 3-Nitrophenyl | 0.8 ± 0.1 | 1.1 ± 0.2 |
Table 2: In Vivo Antihypertensive Effect of DHP-3 in SHRs
| Treatment (10 mg/kg, p.o.) | Max. ΔSBP (mmHg) | Time to Max. Effect (h) | Duration of Action (h) |
| Vehicle | -5 ± 2 | - | - |
| Amlodipine | -45 ± 5 | 6 | >24 |
| DHP-3 | -35 ± 4 | 4 | 12 |
PART 5: Mechanistic Insights and Visualization
Calcium Signaling Pathway in Vascular Smooth Muscle
The therapeutic effect of the developed calcium channel blockers is achieved by interfering with the calcium signaling cascade in vascular smooth muscle cells, leading to vasodilation.
Figure 3: Simplified signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition by dihydropyrimidine blockers.
References
-
Rovnyak, G. C., et al. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 35(17), 3254–3263. [Link]
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 134, 108-134. [Link]
-
Chitra, S., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4938. [Link]
-
Sabitha, G., et al. (2003). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Letters in Organic Chemistry, 1(2), 163-165. [Link])
-
Srivastava, S. K., et al. (2008). Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents. European Journal of Medicinal Chemistry, 43(12), 2717-23. [Link])
-
Gómez-García, A. R., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link])
-
Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43. [Link])
-
Kumar, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology & Biopharmaceutics, 13(1), 1-15. [Link])
-
Chitra, S., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4938. [Link])
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link])
-
Pinto-Bernardes, V. M., et al. (2021). Animal models for the study of primary and secondary hypertension in humans. Experimental and Therapeutic Medicine, 22(5), 1289. [Link])
-
RxList. (2021). How Do Dihydropyridine Calcium Channel Blockers Work? Retrieved January 22, 2026, from [Link])
-
Grokipedia. (n.d.). Dihydropyridine calcium channel blockers. Retrieved January 22, 2026, from [Link])
-
Alan R. Katritzky, et al. (2003). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. ARKIVOC. [Link]
-
Lerman, L. O., et al. (2015). Animal models of hypertension: a scientific statement from the American Heart Association. Hypertension, 65(4), 898-912. [Link])
Sources
- 1. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 4,6-Dimethyl-1,4-dihydropyrimidin-2-amine | C6H11N3 | CID 147163824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Unambiguous Characterization of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the characterization of 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple procedural outline to explain the rationale behind experimental choices and data interpretation, ensuring scientific integrity and robust, reproducible results. We will delve into sample preparation, spectral acquisition parameters, and the nuanced interpretation of the resulting spectrum, including chemical shifts, coupling constants, and the dynamic behavior of exchangeable protons. This guide is designed to be a self-validating system for researchers, enabling them to confidently identify and characterize this important heterocyclic scaffold.
Introduction: The Significance of Dihydropyrimidines
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including roles as calcium channel blockers, antiviral agents, and anticancer therapeutics, stem from their unique structural framework. The synthesis of novel DHPM derivatives, such as this compound, is a cornerstone of many research programs. Accurate and unambiguous structural elucidation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological assays. ¹H NMR spectroscopy stands as the primary and most powerful tool for this purpose, providing detailed information about the molecular structure in solution.
The synthesis of such compounds often follows the Biginelli reaction or its modifications, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[1] Understanding the starting materials and potential side products is crucial for interpreting the NMR spectrum of the final product.
Core Principles: What to Expect in the ¹H NMR Spectrum
The structure of this compound dictates a specific set of signals in the ¹H NMR spectrum. A thorough understanding of the expected chemical shifts (δ), integration values, and splitting patterns (multiplicity) is essential for accurate interpretation.
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C4-(CH₃)₂ | ~1.2 - 1.5 | Singlet (s) | 6H | Geminal methyl groups on a quaternary carbon are equivalent and do not split each other. Their aliphatic nature places them in the upfield region. |
| C6-CH₃ | ~1.8 - 2.3 | Singlet (s) | 3H | Methyl group on a double bond (vinylic methyl) is deshielded compared to the C4-methyls. It appears as a singlet as there are no adjacent protons. |
| C5-H | ~4.5 - 5.0 | Singlet (s) | 1H | Vinylic proton is significantly deshielded by the double bond and neighboring nitrogen atoms. It appears as a singlet due to the absence of vicinal protons. |
| N1-H & N3-H | Broad, variable (~4.0 - 7.0) | Broad Singlet (br s) | 2H | Protons on nitrogen atoms often exhibit broad signals due to quadrupole broadening and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature. |
| NH₂ | Broad, variable (~4.0 - 7.0) | Broad Singlet (br s) | 2H | Similar to the ring NH protons, the exocyclic amine protons are exchangeable and typically appear as a broad signal. Tautomerism can also influence their appearance. |
Note: These are predicted values based on known data for similar dihydropyrimidine structures.[2] Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Part 1: Sample Preparation - The Foundation of a Good Spectrum
The quality of the NMR sample is critical for obtaining a high-resolution spectrum. Following these steps will minimize common issues like peak broadening and the presence of interfering signals.
Materials:
-
This compound (5-10 mg for a standard 400-600 MHz spectrometer)[3]
-
High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR tube (clean and dry)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Solvent Selection: The choice of solvent is crucial.
-
DMSO-d₆ is often an excellent choice for nitrogen-containing heterocycles. It is a polar aprotic solvent that can effectively dissolve the sample and, importantly, it slows down the exchange rate of N-H protons, often resulting in sharper signals for these protons.[4]
-
CDCl₃ is a common, less polar choice. However, amine protons may exchange with residual DCl, leading to signal broadening or disappearance.[5]
-
Methanol-d₄ is a protic solvent and will lead to the rapid exchange of the N-H and NH₂ protons with the deuterium of the solvent, causing these signals to disappear from the spectrum. This can be a useful diagnostic experiment.[6]
-
-
Sample Weighing and Dissolution:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Gently vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
-
Filtration:
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This removes any microscopic solid impurities that can degrade the spectral resolution.
-
-
Labeling:
-
Clearly label the NMR tube with the sample identification.
-
Part 2: NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a standard ¹H NMR experiment. Specific parameters may need to be adjusted based on the instrument and sample concentration.
-
Instrument Tuning and Locking:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
-
Shimming:
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is critical for achieving sharp lines and good resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Data Interpretation: Decoding the Spectrum
A hypothetical ¹H NMR spectrum of this compound in DMSO-d₆ is interpreted below, highlighting key features and potential complexities.
Key Spectral Features and Causality:
-
The Geminal Methyl Singlet: A sharp singlet integrating to 6H will be observed around δ 1.2-1.5 ppm, corresponding to the two magnetically equivalent methyl groups at the C4 position. Their equivalence is due to the free rotation around the C-C single bonds.
-
The Vinylic Methyl Singlet: A singlet integrating to 3H, appearing further downfield around δ 1.8-2.3 ppm, is assigned to the methyl group at the C6 position. Its downfield shift is a direct consequence of the deshielding effect of the adjacent C=C double bond.
-
The Vinylic Proton Singlet: A singlet at approximately δ 4.5-5.0 ppm with an integration of 1H is characteristic of the proton at the C5 position. This proton is on a double bond and is further deshielded by the two neighboring nitrogen atoms.
-
The Exchangeable Protons (N-H and NH₂): In DMSO-d₆, the signals for the N-H and NH₂ protons are expected to be observable as broad singlets in the region of δ 4.0-7.0 ppm, each integrating to 2H. Their broadness is a result of intermediate exchange rates and quadrupolar coupling with the ¹⁴N nucleus. The exact chemical shift of these protons is highly sensitive to hydrogen bonding interactions with the solvent and other solute molecules.
Self-Validating Experiments:
-
D₂O Exchange: To confirm the assignment of the N-H and NH₂ protons, a D₂O exchange experiment is invaluable. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will decrease in intensity or disappear completely, confirming their identity.[6]
-
Variable Temperature (VT) NMR: Tautomerism between the amino and imino forms of the 2-amino-1,4-dihydropyrimidine ring can sometimes lead to the observation of minor sets of signals. Acquiring spectra at different temperatures can help to investigate this. If tautomerism is occurring, the rate of interconversion may change with temperature, leading to changes in the appearance of the spectrum, such as the coalescence of signals at higher temperatures.
Visualizing the Workflow and Structure
Experimental Workflow Diagram:
Caption: A streamlined workflow for the ¹H NMR characterization of the target compound.
Molecular Structure with Proton Assignments:
Caption: Structure of this compound with key protons highlighted.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming- Sample concentration too high- Paramagnetic impurities- Chemical exchange | - Re-shim the instrument.- Prepare a more dilute sample.- Filter the sample through a short plug of silica or alumina.- For exchangeable protons, consider a different solvent (e.g., DMSO-d₆) or lower the temperature. |
| Missing N-H/NH₂ Signals | - Use of a protic solvent (e.g., CD₃OD, D₂O)- Rapid exchange in CDCl₃ | - Use an aprotic solvent like DMSO-d₆.- If the signal is suspected to be under the solvent peak, acquire the spectrum in a different solvent. |
| Extra, Unexplained Peaks | - Impurities from synthesis- Residual solvent from purification- Tautomers | - Check the purity of the sample by another method (e.g., LC-MS).- Ensure the sample is thoroughly dried before NMR analysis.- Perform variable temperature NMR to investigate potential tautomerism. |
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and understanding the underlying principles of chemical shifts, coupling, and proton exchange, researchers can confidently interpret the spectral data. The use of self-validating experiments, such as D₂O exchange, further enhances the trustworthiness of the structural assignment. This application note serves as a comprehensive guide for scientists in the field of drug discovery and development, enabling the accurate and efficient characterization of this important class of heterocyclic compounds.
References
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). ACS Omega. [Link]
-
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega. [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2006). Taylor & Francis Online. [Link]
-
Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylp. (n.d.). Semantic Scholar. [Link]
-
NMR Sample Preparation. (n.d.). University of Arizona. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2015). ResearchGate. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
Amine protons on NMR. (n.d.). Reddit. [Link]
-
Video: NMR Spectroscopy Of Amines. (2025). JoVE. [Link]
-
4,6-Dimethyl-1,4-dihydropyrimidin-2-amine. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bbhegdecollege.com [bbhegdecollege.com]
- 5. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mass spectrometry fragmentation patterns of trimethyl-dihydropyrimidines.
An Application Guide to the Mass Spectrometry Fragmentation of Trimethyl-Dihydropyrimidines
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behaviors of trimethyl-dihydropyrimidine (TMDHP) derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug metabolism studies. Understanding their fragmentation patterns is critical for structural elucidation, metabolite identification, and impurity profiling. This document outlines the fundamental principles governing their dissociation under both Electron Ionization (EI) and Electrospray Ionization (ESI), provides detailed analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents visual diagrams of key fragmentation pathways to aid in spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to characterize this important class of molecules.
Introduction: The Structural Significance of Trimethyl-Dihydropyrimidines
The dihydropyrimidine scaffold is a core structure in numerous biologically active molecules, including several approved drugs. The addition of methyl groups can significantly alter a molecule's pharmacological properties, including metabolic stability, receptor affinity, and bioavailability. Consequently, the precise identification of trimethyl-dihydropyrimidine isomers and their metabolites is a common challenge in pharmaceutical development.
Mass spectrometry (MS) is the premier analytical technique for this purpose due to its unparalleled sensitivity and structural specificity.[1] This guide focuses on the fragmentation patterns of TMDHPs, which are dictated by the inherent stability of the pyrimidine ring, the nature of the ionization method, and the position of the three methyl substituents. While the pyrimidine ring's aromaticity lends it considerable stability, the saturation in the dihydropyrimidine ring and the presence of labile methyl groups create predictable and informative fragmentation pathways.[2][3]
Principles of Ionization and Fragmentation
The choice of ionization technique is paramount as it determines the initial energy imparted to the molecule and, thus, the extent of fragmentation. The two most common approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary structural information.
Electron Ionization (EI): Hard Ionization for Structural Detail
Typically coupled with Gas Chromatography (GC), EI is a high-energy ("hard") ionization technique that bombards molecules with 70 eV electrons.[4] This process reliably generates a molecular radical cation (M+•) and induces extensive, reproducible fragmentation, which is invaluable for structural isomer differentiation.[5][6] For TMDHPs, the delocalized π-electron system often results in a detectable molecular ion peak, a key feature for determining molecular weight.[2]
The primary fragmentation drivers under EI are the energetic instability of the radical cation and the relative strengths of its chemical bonds. Key fragmentation processes include:
-
Alpha (α)-Cleavage: The cleavage of a bond adjacent to the radical site. For TMDHPs, this often involves the loss of a methyl radical (•CH₃) from one of the nitrogen atoms or from a substituted carbon, a highly favored pathway.[7]
-
Ring Cleavage and Rearrangements: The dihydropyrimidine ring can undergo characteristic cleavages. A retro-Diels-Alder (rDA) reaction, common in unsaturated six-membered rings, can lead to the expulsion of small neutral molecules.[2] Subsequent losses of species like hydrogen cyanide (HCN) or acetonitrile (CH₃CN) from the fragments can also occur.
Electrospray Ionization (ESI): Soft Ionization for Molecular Weight and MS/MS
ESI is a "soft" ionization technique used with Liquid Chromatography (LC) that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation.[8][9] This makes it ideal for confirming the molecular weight of a parent compound or a metabolite.
The true power of ESI for structural elucidation is realized when coupled with tandem mass spectrometry (MS/MS or MS²).[10] In this technique, the protonated molecule is isolated and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas to induce fragmentation. This controlled fragmentation of an even-electron ion often produces different, more predictable pathways than the radical-driven fragmentation of EI.[8] For TMDHPs, CID of the [M+H]⁺ ion typically involves the loss of neutral molecules, such as methane (CH₄) or the cleavage of side chains.
Analytical Workflows and Protocols
The following diagram and protocols outline the standardized workflows for analyzing TMDHPs using both GC-MS and LC-MS/MS.
Caption: General experimental workflows for TMDHP analysis.
Protocol 3.1: GC-MS Analysis of Trimethyl-Dihydropyrimidines
This protocol is optimized for thermally stable TMDHP isomers that are sufficiently volatile for gas chromatography.[11]
1. Sample Preparation:
- Dissolve 1 mg of the TMDHP sample in 1 mL of a volatile organic solvent (e.g., methanol, ethyl acetate).
- If necessary, perform derivatization (e.g., trimethylsilylation) to increase volatility, although this is often not required for simple methylated compounds.[12]
- Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS System Parameters:
- GC System: Agilent 8890 GC or equivalent.[13]
- Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- Rationale: This temperature program provides good separation for moderately polar, medium molecular weight compounds while ensuring elution within a reasonable time.
3. Mass Spectrometer Parameters:
- MS System: Agilent 5977 MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. Rationale: This is the standard energy for generating reproducible spectra that can be compared to established libraries like NIST.[2]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.
Protocol 3.2: LC-MS/MS Analysis of Trimethyl-Dihydropyrimidines
This protocol is broadly applicable and is the method of choice for analyzing TMDHPs in complex matrices, such as in drug metabolism studies.[14][15]
1. Sample Preparation:
- Prepare a stock solution of the TMDHP sample at 1 mg/mL in methanol.
- Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- For biological samples, perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.
2. LC System Parameters:
- LC System: Waters ACQUITY UPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient Program:
- Start at 5% B, hold for 1 min.
- Linear ramp to 95% B over 7 min.
- Hold at 95% B for 2 min.
- Return to 5% B and re-equilibrate for 3 min.
3. Tandem Mass Spectrometer Parameters:
- MS System: SCIEX Triple Quadrupole or Q-TOF instrument.[16]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: +3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Data Acquisition: Perform a full scan (MS1) from m/z 100-600 to identify the [M+H]⁺ precursor ion. Then, create a product ion scan (MS2) method.
- Product Ion Scan:
- Isolate the [M+H]⁺ ion with an isolation window of ~1 Da.
- Apply a range of collision energies (e.g., stepping from 10-40 eV) to generate a comprehensive fragmentation spectrum. Rationale: Varying the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.
Interpretation of Fragmentation Patterns
To illustrate the expected fragmentation, we will consider a hypothetical example: 1,3,5-trimethyl-3,4-dihydropyrimidin-2(1H)-one .
Proposed EI Fragmentation Pathway
Under EI, the molecular ion (M+•) is formed first. The most likely initial fragmentation is the loss of a methyl radical from one of the nitrogen atoms (N1 or N3), as this results in a stabilized even-electron cation.
Caption: Proposed EI fragmentation of a TMDHP derivative.
Proposed ESI-CID Fragmentation Pathway
In ESI-MS/MS, the protonated molecule ([M+H]⁺) is the precursor. Fragmentation is initiated by proton mobility and subsequent charge-driven bond cleavage. A common pathway is the loss of a neutral molecule, such as methane, or cleavage of the ring structure.
Caption: Proposed ESI-CID fragmentation of a TMDHP derivative.
Summary of Characteristic Ions
The following table summarizes the key fragment ions that can be expected when analyzing a generic TMDHP, such as the 1,3,5-trimethyl derivative discussed above.
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| EI | 154 (M+•) | 139 | •CH₃ (15) | Loss of a methyl radical from N1 or N3. |
| 111 | •CH₃, CO (43) | Subsequent loss of carbon monoxide. | ||
| 97 | •CH₃, CH₃CN (56) | Loss of methyl radical and acetonitrile via ring cleavage. | ||
| ESI-MS/MS | 155 ([M+H]⁺) | 139 | CH₄ (16) | Loss of methane from the protonated species. |
| 127 | CO (28) | Loss of carbon monoxide from the ring. | ||
| 58 | C₅H₉N (97) | Ring cleavage product (protonated methyl isocyanate). |
Conclusion
The mass spectrometric analysis of trimethyl-dihydropyrimidines is a robust and informative process. The complementary use of GC-EI-MS for detailed fragmentation fingerprinting and LC-ESI-MS/MS for sensitive molecular weight determination and controlled fragmentation provides a comprehensive toolkit for structural characterization. The fragmentation patterns are dominated by the facile loss of methyl groups and characteristic cleavages of the dihydropyrimidine ring. The protocols and pathways detailed in this guide serve as a foundational resource for researchers in pharmacology and chemistry, enabling confident identification and elucidation of this important class of heterocyclic compounds.
References
- ProQuest. (n.d.). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines.
- Elsevier. (n.d.). Electron ionization mass spectra of some fused pyrimidinone derivatives (MTMT).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- National Center for Biotechnology Information. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives.
- ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by APPI.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- Unknown Source. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- Rodrigues Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547.
- ResearchGate. (n.d.). Mass spectra of compounds (1-9).
- National Center for Biotechnology Information. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
- MDPI. (n.d.). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches.
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity.
- ResearchGate. (n.d.). Representative chromatograms and mass spectrum obtained from tandem....
- Unknown Source. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Unknown Source. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- University of Florida. (n.d.). GC-MS - Mass Spectrometry Research and Education Center.
- University of Warwick. (2024). Gas Chromatography-Mass Spectrometry (GC-MS).
- RSC Publishing. (n.d.). Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids.
- PubMed. (n.d.). Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS.
- Academic Press. (n.d.). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry.
- PubMed. (n.d.). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry.
- PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules.
- National Center for Biotechnology Information. (n.d.). Identification of small molecules using accurate mass MS/MS search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - ProQuest [proquest.com]
- 3. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 4. article.sapub.org [article.sapub.org]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 14. mdpi.com [mdpi.com]
- 15. HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Biginelli Reaction Technical Support Center: A Guide to Optimizing Dihydropyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of dihydropyrimidines (DHPMs). As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you enhance your reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might be facing in your experiments in a direct question-and-answer format.
Q1: My Biginelli reaction is resulting in a consistently low yield. What are the primary factors I should investigate?
A1: Low yields in the Biginelli reaction are a frequent challenge and can stem from several interconnected factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. The classical Biginelli reaction often employs strong Brønsted acids, but these can sometimes promote side reactions.[1] In the absence of a catalyst, product formation is often difficult, leading to poor yields.[1][2]
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a variety of Brønsted or Lewis acid catalysts. Commonly effective Lewis acids include FeCl₃, ZnCl₂, and lanthanide triflates.[1][2]
-
Optimize Catalyst Loading: The optimal catalyst concentration can vary depending on the substrates. Start with a catalytic amount (e.g., 10-20 mol%) and incrementally adjust.
-
Catalyst Activity: If you're using a reusable catalyst, ensure it has been properly regenerated, as its activity can diminish over time.[2]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that significantly influence the reaction's progress.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time for completion.[2]
-
Temperature Adjustment: While some reactions may need more time or a moderate temperature increase, excessively high temperatures can encourage the formation of byproducts.[2]
-
Energy Input: Consider alternative energy sources such as microwave irradiation or ultrasound, which have been shown to dramatically reduce reaction times and improve yields.[3][4][5]
-
-
-
Solvent Effects: The solvent plays a critical role in the solubility of reactants and the overall reaction rate.[6] The polarity of the solvent can have a significant impact on the outcome.[2][7]
-
Troubleshooting Steps:
-
-
Purity of Reagents: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of unwanted side products.[2]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all your starting materials are of high purity. If necessary, purify them before use.
-
-
Q2: I'm observing significant byproduct formation, which is complicating purification and reducing my final yield. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue, often arising from competing reaction pathways.
-
Hantzsch Dihydropyridine Formation: A frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), thus competing with the desired Biginelli pathway.[11]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[11]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[11] Some Lewis acids may favor one over the other.
-
Order of Addition: Adding the urea last to the reaction mixture may help to minimize its decomposition into ammonia.[11]
-
-
Below is a troubleshooting workflow to help you systematically address low yield and byproduct formation:
Caption: A workflow for troubleshooting common Biginelli reaction issues.
Q3: Can alternative energy sources like microwaves or ultrasound really improve the Biginelli reaction?
A3: Absolutely. Both microwave irradiation and ultrasound have emerged as powerful tools for enhancing the efficiency of the Biginelli reaction, aligning with the principles of green chemistry.[5][12]
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3][5] This is due to efficient and uniform heating of the reaction mixture. Solvent-free, microwave-assisted Biginelli reactions are particularly advantageous.[3][13]
-
Ultrasound-Assisted Synthesis: The use of ultrasound (sonochemistry) can also significantly accelerate the reaction rate, often under milder conditions and with excellent yields.[4][14][15][16] The cavitation effect induced by ultrasound creates localized high pressure and temperature, promoting the reaction.[4]
Q4: What is the role of ionic liquids in the Biginelli reaction, and are they a viable option?
A4: Ionic liquids (ILs) have gained considerable attention as environmentally benign media and catalysts for the Biginelli reaction.[9][17]
-
Dual Role as Solvent and Catalyst: Many ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup.[9] Task-specific ionic liquids with acidic functionalities have been designed to be highly effective catalysts.[18][19]
-
Improved Yields and Recyclability: Reactions performed in ionic liquids often result in high yields and offer the significant advantage of catalyst recyclability.[18] The product can often be easily separated, and the ionic liquid can be reused multiple times without a noticeable decrease in activity.[18]
-
Mechanism Tuning: The use of ionic liquids can even influence the reaction mechanism, potentially leading to faster kinetics and favoring a specific reaction pathway.[17]
Data-Driven Optimization: A Comparative Overview
To aid in your experimental design, the following table summarizes the impact of different catalysts and conditions on the Biginelli reaction yield.
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Method | |||||
| HCl | Ethanol | Reflux | ~20 h | 20-40 | [14][18][20] |
| Lewis Acid Catalysis | |||||
| FeCl₃·6H₂O | Ethanol | Reflux | 4-5 h | 80-95 | [9] |
| ZnCl₂ | Solvent-free | 90 | 4 h | High to excellent | [10] |
| Ionic Liquid Catalysis | |||||
| BMImBF₄ | Solvent-free | 100 | 30 min | High | [9] |
| Dicationic acidic ILs | Water | - | - | Good | [18] |
| Alternative Energy Sources | |||||
| Microwave (Sulfamic acid) | Solvent-free | - | 2-5 min | Excellent | [3] |
| Ultrasound (Polyindole-Fe) | Solvent-free | - | 10-60 min | 82-92 | [4] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed protocol for a high-yield, microwave-assisted Biginelli reaction as a starting point for your optimizations.
Protocol: Microwave-Assisted, Solvent-Free Synthesis of Dihydropyrimidinones
This protocol is adapted from a procedure using sulfamic acid as a catalyst.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
Microwave reactor
-
100 mL beaker
-
Watch glass
Procedure:
-
In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Place the beaker in the microwave reactor and irradiate at 300 watts. The reaction time will vary depending on the substrates (typically 2-5 minutes). Monitor the reaction progress by TLC.
-
To avoid overheating, use intermittent pulses of 20 seconds with cooling in between.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add ice-cold water to the reaction mixture. A solid product should precipitate.
-
Wash the solid thoroughly with water to remove any unreacted urea or thiourea.
-
Filter the solid product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Understanding the Mechanism
A clear understanding of the reaction mechanism is key to effective troubleshooting. The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.
Caption: The reaction mechanism of the Biginelli condensation.
This guide provides a comprehensive starting point for improving the yield of your Biginelli reactions. By systematically addressing the key parameters of catalysis, reaction conditions, and reactant purity, you can significantly enhance the efficiency and success of your dihydropyrimidine synthesis.
References
-
Rawal, R. K., & Singh, V. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 103-134. Retrieved from [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Chemistry, 19(16), 5174-5182. Retrieved from [Link]
-
Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. Retrieved from [Link]
-
Shaabani, A., Maleki, A., & Mofakham, H. (2008). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Synthetic Communications, 38(21), 3751-3759. Retrieved from [Link]
-
Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved from [Link]
-
Freitas, E. F., de Souza, R. Y., Passos, S. T., Dias, J. A., Dias, S. C., & Neto, B. A. (2015). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances, 5(21), 16215-16222. Retrieved from [Link]
-
Pai, R. A., & Patel, M. N. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones. Asian Journal of Chemistry, 23(12), 5217. Retrieved from [Link]
-
Ramos, L. M., da Silva, R. G., & Neto, B. A. D. (2012). Biginelli reaction in ionic liquids: synthesis and application of a novel iron catalyst with dual activation. 2012 Annual Meeting of the Brazilian Chemical Society. Retrieved from [Link]
-
Anjaneyulu, B., & Dharma Rao, G. B. (2015). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research, 3(6). Retrieved from [Link]
-
da Silva, R. G., de Souza, R. Y., & Neto, B. A. (2013). Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis. ACS Sustainable Chemistry & Engineering, 1(7), 748-754. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the solvent on the yield of the model Biginelli reaction. Retrieved from [Link]
-
Dhawanpalli, R. S. (2015). Ultra Sound Assisted: One Step Cyclocondensation of Biginelli Compounds. Journal of Innovative Pharmaceutical and Biological Sciences, 2(3), 329-334. Retrieved from [Link]
-
Patil, R. S., Chavan, J. D., & Beldar, A. G. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 21(3), 135-153. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biginelli Reaction: Polymer Supported Catalytic Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 25(10), 5555. Retrieved from [Link]
-
Sahoo, S., & Mishra, S. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 98-101. Retrieved from [Link]
-
Slimi, K., Boudriga, S., Barda, Y., Porzio, F., & Knorr, M. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie, 19, 135-141. Retrieved from [Link]
-
Scope Database. (n.d.). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Li, J. T., Han, J. F., Yang, J. H., & Li, T. S. (2005). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 10(10), 1332-1339. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Retrieved from [Link]
-
Kakaei, S., & Beheshti, S. (2015). Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. Oriental Journal of Chemistry, 31(1), 475-480. Retrieved from [Link]
-
Bentham Science. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Keglevich, G., Rapi, Z., & Szekrényi, A. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 123. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Retrieved from [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultrasound Assisted One-Pot Synthesis of Tetrahydropyrimidne Deriva-tives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Retrieved from [Link]
-
Bentham Science Publishers. (2021). Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
Kamali, M. (2020). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 823-830. Retrieved from [Link]
-
SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]
-
Vella, J., & Vella, A. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 749. Retrieved from [Link]
-
ResearchGate. (n.d.). Biginelli Reaction: A Green Perspective. Retrieved from [Link]
-
El-Faham, A., Khattab, S. N., & El-Salam, H. A. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 15(11), 20958-20976. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. Retrieved from [Link]
-
Podschun, B., Cook, P. F., & Schnackerz, K. D. (1990). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus. The Journal of biological chemistry, 265(22), 12966–12972. Retrieved from [Link]
-
Gogoi, P., Hazarika, M., & Barman, P. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC advances, 11(57), 36137-36145. Retrieved from [Link]
-
Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC advances, 10(70), 42965-42973. Retrieved from [Link]
-
RJPN. (n.d.). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. Retrieved from [Link]
-
Odinity. (2014). Biginelli Reaction - Lab Report. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jipbs.com [jipbs.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ionike.com [ionike.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. globalresearchonline.net [globalresearchonline.net]
Troubleshooting common side reactions in dihydropyrimidine synthesis.
Welcome to the Technical Support Center for Dihydropyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dihydropyrimidine synthesis, with a primary focus on the widely utilized Biginelli reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic protocols and achieve high-yield, high-purity products.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you might encounter during the synthesis of dihydropyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)
Question: My Biginelli reaction is resulting in a disappointingly low yield of the target dihydropyrimidinone. What are the common causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors.[1] A systematic approach to troubleshooting is essential for identifying the root cause and implementing an effective solution.
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice and Activity: The selection and concentration of the catalyst are critical. While classic protocols may use strong Brønsted acids, these can sometimes promote side reactions.[2]
-
Solution: Screen a variety of Brønsted or Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) to identify the most effective one for your specific substrates.[1][3] Ensure your catalyst is active; reusable catalysts might require regeneration.[1] For acid catalysts, it is crucial to verify that the concentration is appropriate.[1] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1]
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are pivotal parameters that can significantly impact the reaction outcome.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Some reactions may necessitate longer durations or a moderate increase in temperature to proceed to completion.[1] However, be aware that excessively high temperatures can encourage the formation of side products.[1]
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate.[1] The polarity of the solvent can significantly influence the reaction's efficiency.[1]
-
Purity of Reagents: The presence of impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to the formation of unwanted side products.[1]
-
Solution: Ensure that all starting materials are of high purity. If necessary, purify the reagents before use.
-
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, slowing it down.[1]
-
Solution: Consider extending the reaction time or, if feasible, using a less sterically hindered substrate.[1]
-
Issue 2: Formation of a Fluorescent Byproduct
Question: My reaction mixture contains a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[5] Ammonia can be generated from the decomposition of urea at elevated temperatures.[5][6]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is generally favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction.[5]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia.[5]
Visualizing the Competing Pathways: Biginelli vs. Hantzsch
To better understand the competition between the desired Biginelli reaction and the formation of the Hantzsch byproduct, the following diagram illustrates the two pathways.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Issue 3: Presence of N-Acylurea Byproducts and Purification Difficulties
Question: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer: N-acylureas can indeed form as byproducts in the Biginelli reaction, which can complicate the purification process. These byproducts arise from the reaction between urea and the β-ketoester.
Confirmation and Prevention:
-
Spectroscopic Analysis: The presence of N-acylureas can often be confirmed by careful analysis of NMR and Mass Spectrometry data of the crude reaction mixture.
-
Chromatographic Separation: These byproducts can sometimes be separated from the desired dihydropyrimidinone using column chromatography, although their similar polarities can make this challenging.
-
Reaction Conditions Optimization:
-
Catalyst Choice: A well-chosen catalyst can favor the three-component reaction over the formation of N-acylurea.
-
Stoichiometry: Using a slight excess of the aldehyde and β-ketoester relative to urea may help to drive the reaction towards the desired product.
-
Temperature: As with other side reactions, optimizing the reaction temperature can minimize the formation of this byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Biginelli reaction?
A1: The reaction mechanism of the Biginelli reaction is a series of bimolecular reactions.[7] A widely accepted mechanism, proposed by Kappe, begins with the rate-determining nucleophilic addition of the urea to the aldehyde.[7] This is followed by an acid-catalyzed condensation to form an imine. The β-ketoester then adds to the imine bond, and subsequent ring closure through nucleophilic attack by the amine onto the carbonyl group, followed by a final condensation step, yields the dihydropyrimidinone product.[7]
Visualizing the Biginelli Reaction Mechanism
The following diagram outlines the key steps in the Kappe mechanism of the Biginelli reaction.
Caption: Simplified mechanism of the Biginelli reaction.
Q2: How does the choice of solvent affect the Biginelli reaction?
A2: The solvent can have a significant impact on the Biginelli reaction by influencing the solubility of the reactants and intermediates, as well as the position of the keto-enol tautomerism of the β-dicarbonyl compound.[3][8] While polar protic solvents like ethanol are commonly used, other solvents such as acetonitrile, or even solvent-free conditions, have been shown to be effective and can sometimes lead to higher yields.[1][4] The optimal solvent is often substrate-dependent, and screening different solvents can be a valuable optimization step.
Q3: Are there greener alternatives to traditional catalysts and solvents for the Biginelli reaction?
A3: Yes, there is a growing interest in developing more environmentally friendly protocols for the Biginelli reaction. This includes the use of reusable solid acid catalysts such as zeolites and clays, as well as the exploration of solvent-free reaction conditions, often facilitated by techniques like ball milling.[9][10][11] These approaches not only reduce the environmental impact but can also simplify product purification.
Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[1]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1] The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Solvent on Biginelli Reaction Yield (Illustrative)
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) |
| Toluene | 2.4 | 40-60 |
| Ethanol | 24.5 | 70-85 |
| Acetonitrile | 37.5 | 80-95 |
| Solvent-free | N/A | Often >90 |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.[12]
References
-
Clark, J., Macquarrie, D., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. Available from: [Link]
-
Wikipedia. Biginelli reaction. Available from: [Link]
-
BIGINELLI REACTION | PPT. Available from: [Link]
-
Freitas, E. F., et al. (2021). Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Available from: [Link]
-
Name-Reaction.com. Biginelli reaction. Available from: [Link]
-
Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry | Request PDF. ResearchGate. Available from: [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate. Tunisian Chimical Society. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
Influence of the solvent on Biginelli reaction. | Download Table. ResearchGate. Available from: [Link]
-
Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. Available from: [Link]
-
J&K Scientific LLC. Biginelli Reaction. Available from: [Link]
-
Anchan, H. N., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. Available from: [Link]
-
Mechanism of Biginelli vs. Hantzsch competition. ResearchGate. Available from: [Link]
-
Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. Preprints.org. Available from: [Link]
-
Anchan, H. N., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available from: [Link]
-
Mini-review on the synthesis of biginelli analogs using greener heterogeneous catalysis: recent strategies with the support or direct catalyzing of inorganic catalysts. Bohrium. Available from: [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. NIH. Available from: [Link]
-
Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. ResearchGate. Available from: [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Available from: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]
-
Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available from: [Link]
-
Biginelli Reaction - Lab Report. Odinity. Available from: [Link]
-
Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu. Available from: [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Available from: [Link]
-
The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available from: [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available from: [Link]
-
Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis. Available from: [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Available from: [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. J. Synth. Chem.. Available from: [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Available from: [Link]
-
Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for the Synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine. This compound is a variation of the classic Biginelli reaction, a powerful one-pot, three-component condensation.[1][2] While elegant in its simplicity, achieving high yield and purity is critically dependent on the judicious selection and optimization of the catalytic system.
This document moves beyond standard protocols to provide a deeper understanding of the catalytic choices and offers a structured approach to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is a Biginelli condensation involving acetone, formaldehyde (or a suitable equivalent), and guanidine. The reaction proceeds via an acid-catalyzed pathway. While several mechanistic proposals exist, the most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.[2][3]
Mechanism Steps:
-
Iminium Ion Formation: The catalyst (typically a Brønsted or Lewis acid) activates the aldehyde (formaldehyde), which then condenses with guanidine to form a key N-acyliminium ion intermediate.[3][4]
-
Nucleophilic Attack: The enol or enolate of the β-dicarbonyl compound (in this case, acetone) attacks the electrophilic iminium ion.
-
Cyclization & Dehydration: The intermediate then undergoes intramolecular cyclization via nucleophilic attack by the terminal amine onto a carbonyl group, followed by a final dehydration step to yield the stable dihydropyrimidine ring.[1]
The catalyst's primary role is to accelerate the rate-limiting step, which is often the initial condensation and formation of the iminium intermediate.[1]
Caption: Key stages of the acid-catalyzed Biginelli reaction mechanism.
Q2: Why is a catalyst-free approach often inefficient?
In the absence of a catalyst, the reaction is often sluggish and results in poor yields.[5][6] The catalyst is essential for activating the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic guanidine. Without this activation, the initial condensation step, which is often rate-determining, proceeds very slowly.[1]
Q3: What are the primary classes of catalysts used for this synthesis?
Catalysts for the Biginelli reaction are broadly categorized into two groups:
-
Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, p-TsOH). They work by protonating the aldehyde's carbonyl oxygen, increasing its electrophilicity.[1][2] While classic, strong mineral acids can sometimes lead to side reactions or require harsh conditions.[6]
-
Lewis Acids: These are electron-pair acceptors (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InCl₃).[5][6][7] They coordinate to the carbonyl oxygen, polarizing the C=O bond and activating the aldehyde. Lewis acids are often preferred for their milder conditions and, in some cases, higher selectivity.[6] Many modern protocols also utilize solid-supported or heterogeneous catalysts for easier removal and recycling.[8][9][10]
Troubleshooting Guide: Catalyst-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on catalytic solutions.
Problem: Low or No Product Yield
Q: My reaction has a very low yield (<20%) or shows no product formation. What are the first catalytic parameters I should investigate?
A low yield is a common problem often traced back to the catalytic system. A systematic approach is required to diagnose the issue.
Caption: Systematic workflow for troubleshooting low reaction yields.
1. Catalyst Activity and Purity:
-
Cause: The catalyst may be inactive due to improper storage (e.g., moisture for Lewis acids like ZnCl₂) or degradation. If using a recycled heterogeneous catalyst, its active sites may be poisoned or leached.[5]
-
Solution: Use a fresh, high-purity catalyst. For reusable catalysts, consider a regeneration step if applicable. Ensure anhydrous conditions are maintained when using moisture-sensitive Lewis acids.[5]
2. Catalyst Loading:
-
Cause: Insufficient catalyst loading will result in a slow reaction and incomplete conversion. Conversely, excessive catalyst loading, especially with strong acids, can promote side reactions and complicate purification.
-
Solution: The optimal catalyst loading typically ranges from 1-20 mol%.[5] If you suspect this is the issue, perform a small-scale optimization screen by running the reaction with varying catalyst amounts (e.g., 2, 5, 10, and 15 mol%).
3. Catalyst Choice:
-
Cause: The chosen catalyst may not be suitable for your specific substrates. Guanidine is basic and can be fully protonated and deactivated by strong Brønsted acids. A milder Lewis acid might be more effective.
-
Solution: Screen a panel of different catalysts. If a Brønsted acid (like HCl) is failing, try common Lewis acids. This is often the most critical parameter to optimize.[6]
Table 1: Comparison of Common Catalysts for Biginelli-Type Reactions
| Catalyst | Type | Typical Loading | Pros | Cons |
| HCl, H₂SO₄ | Brønsted Acid | Catalytic | Inexpensive, readily available.[11] | Harsh conditions, potential for side reactions, can deactivate basic substrates.[6] |
| ZnCl₂ | Lewis Acid | 10-15 mol% | Effective, low cost, relatively mild.[7] | Hygroscopic, requires anhydrous conditions. |
| FeCl₃ | Lewis Acid | 5-10 mol% | Highly efficient, inexpensive.[6] | Can be harsh, colored impurity may complicate workup. |
| Yb(OTf)₃ | Lewis Acid | 1-5 mol% | Very high activity, can be used in low loadings, often recyclable.[4] | Expensive. |
| Montmorillonite KSF | Heterogeneous | By weight | Environmentally friendly, easily removed by filtration, reusable.[10] | May have lower activity than homogeneous catalysts, requiring higher temperatures. |
| Boric Acid | Brønsted Acid | 10 mol% | Inexpensive, non-toxic, and efficient, giving excellent yields in short reaction times.[8] | May require specific solvent systems like glacial acetic acid.[8] |
Problem: Significant Byproduct Formation
Q: My reaction produces the desired product, but I'm seeing significant, hard-to-separate byproducts. How can catalyst selection help?
A: Byproduct formation is often a result of competing reaction pathways, which can be influenced by catalyst choice and reaction conditions.
-
Cause 1: Hantzsch Dihydropyridine Formation: At elevated temperatures, guanidine can partially decompose to generate ammonia in situ. This ammonia can then participate in a competing Hantzsch-type reaction with the aldehyde and two equivalents of the β-dicarbonyl compound (acetone).[12]
-
Cause 2: Self-Condensation of Acetone: Strong acidic conditions can promote the self-condensation of acetone (an aldol reaction) to form products like mesityl oxide.
-
Catalytic Solution: Switch from a strong Brønsted acid to a milder Lewis acid. Lewis acids are less likely to promote the proton-catalyzed enolization and subsequent self-condensation of acetone compared to strong mineral acids.[6]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for screening multiple catalysts in parallel to identify the optimal choice for your synthesis.
-
Preparation: Arrange a series of identical reaction vials, each with a magnetic stir bar. In each vial, place guanidine hydrochloride (1.5 mmol).
-
Reagent Addition: To each vial, add acetone (1.0 mmol) and formaldehyde (1.0 mmol, typically as a 37% aqueous solution or paraformaldehyde). Add the chosen solvent (e.g., 3 mL of ethanol or acetonitrile).
-
Catalyst Addition: To each respective vial, add the catalyst to be screened.
-
Vial 1: No catalyst (Control)
-
Vial 2: HCl (4M in dioxane, 10 mol%)
-
Vial 3: ZnCl₂ (10 mol%)
-
Vial 4: Yb(OTf)₃ (2 mol%)
-
Vial 5: Montmorillonite KSF (50 mg)
-
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at a controlled temperature (e.g., 60 °C). Stir for a set time (e.g., 4-6 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][12] Use a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to track the consumption of starting materials and the formation of the product.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixtures to room temperature.
-
For homogeneous catalysts (Vials 1-4), add cold water to the reaction mixture. If a precipitate forms, filter the solid, wash with cold ethanol, and dry.[13] If no precipitate forms, concentrate the mixture under reduced pressure and purify by column chromatography.[5]
-
For the heterogeneous catalyst (Vial 5), filter off the catalyst first, then proceed with precipitation or concentration as above.
-
-
Analysis: Analyze the yield and purity of the product from each reaction using ¹H NMR and LC-MS to determine the most effective catalyst.[13]
References
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 22, 2026, from [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
PowerPoint Presentation. (n.d.). BIGINELLI REACTION. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of Biginelli reaction. Retrieved January 22, 2026, from [Link]
-
Synlett. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Using Boric Acid as Catalyst. Retrieved January 22, 2026, from [Link]
-
Saleh, M. M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7215. [Link]
-
Arts, University of Trieste. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved January 22, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Retrieved January 22, 2026, from [Link] aldehydes.pdf
-
National Center for Biotechnology Information. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved January 22, 2026, from [Link]
-
Chemistry Journal of Moldova. (n.d.). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved January 22, 2026, from [Link]
-
Odinity. (2014, March 27). Biginelli Reaction - Lab Report. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Retrieved January 22, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References. Retrieved January 22, 2026, from [Link]
-
Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved January 22, 2026, from [Link]
-
Arkivoc. (n.d.). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. Retrieved January 22, 2026, from [Link]
-
Chemical Methodologies. (n.d.). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Retrieved January 22, 2026, from [Link]
-
Chemical Methodologies. (n.d.). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2016, May 28). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved January 22, 2026, from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 11. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. odinity.com [odinity.com]
Technical Support Center: Purification of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Welcome to the technical support center for the purification of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related dihydropyrimidines. Our goal is to equip you with the expertise to troubleshoot and optimize your purification workflows, ensuring high-purity compounds for your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.
Q1: My crude product is a sticky oil instead of a solid. How can I purify it?
A1: An oily crude product is a common issue, often due to the presence of residual solvent or low-melting impurities. Before attempting purification, ensure your product is thoroughly dried under high vacuum to remove any volatile solvents. If the product remains oily, standard recrystallization will not be effective.[1] In this case, column chromatography is the recommended method. The basic nature of the amine may cause streaking on standard silica gel. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier, like triethylamine (0.1-1%), or use a different stationary phase, such as alumina.
Q2: I'm getting a low yield after recrystallization. What are the common causes and how can I improve it?
A2: Low yield during recrystallization can stem from several factors:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of it in the mother liquor.
-
Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.
-
Premature Crystallization: If the compound crystallizes too quickly (e.g., during hot filtration), you can lose product. Ensure your filtration apparatus is pre-heated.[1]
-
Incomplete Crystallization: Allow sufficient time for crystallization at a low temperature (e.g., in an ice bath or refrigerator).
To improve your yield, perform small-scale solvent screening to find the optimal recrystallization solvent. A common and effective solvent for dihydropyrimidinone derivatives is hot ethanol .[2][3]
Q3: My compound streaks badly on the TLC plate and during column chromatography on silica gel. Why is this happening and what's the solution?
A3: Streaking, or tailing, is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and even irreversible adsorption of your product onto the column.[4]
To resolve this, you have a few options:
-
Neutralize the Silica: Add a small percentage of a basic modifier like triethylamine (Et3N) or ammonia to your eluent system (e.g., Hexane:Ethyl Acetate with 0.5% Et3N). This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Basic alumina is an excellent alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, C18 reverse-phase chromatography can be a viable option.
Q4: The purity of my compound doesn't improve significantly after recrystallization. What should I do?
A4: If a single recrystallization step is insufficient, it's likely that the impurities have very similar solubility properties to your desired compound. In this scenario, a multi-step purification approach is recommended. First, perform column chromatography to remove the bulk of the impurities. Then, subject the partially purified material to a final recrystallization step to achieve high purity.[4] This combination of techniques is often more effective than repeating the same purification method multiple times.
Q5: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A5: High-boiling point solvents are difficult to remove and can interfere with traditional crystallization methods. For compounds that are only soluble in solvents like DMF or DMSO, diffusion crystallization is an excellent technique.[5] In this method, you dissolve your compound in a small amount of the "good" solvent (e.g., DMF) and then place this solution in a larger, sealed container with a volatile "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the good solvent, e.g., dichloromethane or diethyl ether). Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting the formation of high-quality crystals.
Experimental Protocols
The following are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization from Ethanol
This protocol is a good starting point for purifying the crude product, assuming it is a solid and has a starting purity of at least 85%.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography (with Basic Modifier)
This protocol is suitable for purifying oily crude products or for separating impurities that are not effectively removed by recrystallization.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:Ethyl Acetate, 1:1).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Equilibration: Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with your chosen mobile phase (e.g., Hexane:Ethyl Acetate with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The choice of purification method can significantly impact the final purity and yield. The following table provides a general comparison of the expected outcomes for different purification strategies for dihydropyrimidine derivatives.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | Effective as a final polishing step.[4] |
| Column Chromatography | 70-85% | >95% | 60-80% | Yield can be affected by irreversible adsorption on the stationary phase.[4] |
| Acid-Base Extraction | 50-70% | 80-90% | >90% | Good for removing non-basic impurities but less effective for structurally similar basic byproducts.[4] |
Visualization of Workflows
To further clarify the decision-making process in purification, the following diagrams illustrate the recommended workflows.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography of basic compounds.
References
-
Abdel-Fattah, A. A. A. (2003). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. Synthesis, 2003(15), 2358–2362. [Link]
-
Besoluk, S., Kucukislamoglu, M., Nebioglu, M., Zengin, M., & Arslan, M. (2008). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. Journal of the Iranian Chemical Society, 5(1), 62-66. [Link]
-
Shen, M., Wang, B., Li, W., & Zhang, Z. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. European Journal of Organic Chemistry, 2010(36), 7068-7071. [Link]
-
Zhang, M., Zhou, Y., & Li, J. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5199. [Link]
-
Kumar, S., & Sharma, P. K. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(15), 4147-4161. [Link]
-
D'yachenko, I. A., D'yachenko, V. D., & Kappe, C. O. (2009). Synthesis of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H)-ones via enzymatic resolution: preparation of the antihypertensive agent (R)-SQ 32926. Tetrahedron: Asymmetry, 20(13), 1509-1513. [Link]
-
Taghavi Fardood, S., Ramazani, A., & Joo, S. W. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163. [Link]
-
Li, T., & Wulff, W. D. (2002). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Journal of Chromatography A, 961(2), 155-166. [Link]
-
McGlone, T., Briggs, N. E., Clark, C. A., Brown, C. J., & Sefcik, J. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(5), 574-586. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-1,4-dihydropyrimidin-2-amine. PubChem. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
Deole, S. D., Dalvi, K. A., & Garud, D. P. (2020). A Review on Synthetic Mechanisms and Biological Properties of Dihydropyrimidines Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 18(2), 290-308. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
-
Sharma, R., & Kumar, R. (2012). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Organic Chemistry International, 2012, 895368. [Link]
-
GE Healthcare. (n.d.). Gel-Filtration Chromatography. GE Healthcare. [Link]
-
Zhou, J. F., & Xu, F. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 13(1), 1024-1033. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
Sources
Technical Support Center: Catalyst Regeneration and Reuse in Large-Scale Biginelli Synthesis
Welcome to the Technical Support Center for catalyst handling in large-scale Biginelli synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst regeneration and reuse, ensuring process efficiency, economic viability, and adherence to green chemistry principles.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst regeneration and reuse crucial in large-scale Biginelli synthesis?
A1: In large-scale production of dihydropyrimidinones (DHPMs), the catalyst represents a significant operational cost. Effective regeneration and reuse of the catalyst are paramount for several reasons:
-
Economic Viability: Reducing the need for fresh catalyst significantly lowers raw material costs, making the overall process more profitable.
-
Environmental Sustainability: Reusing the catalyst minimizes chemical waste, aligning with the principles of green chemistry. Many modern protocols for the Biginelli reaction emphasize the use of reusable catalysts to reduce environmental impact.[1][2][3]
-
Process Efficiency: A well-maintained and regenerated catalyst can provide consistent reaction yields and selectivity over multiple cycles, leading to a more predictable and reliable manufacturing process.[4][5]
Q2: What are the most common types of recyclable catalysts used in the Biginelli reaction?
A2: A variety of both homogeneous and heterogeneous catalysts have been developed for the Biginelli reaction with reusability in mind. Heterogeneous catalysts are often preferred for large-scale applications due to their ease of separation from the reaction mixture.[6][7] Common examples include:
-
Solid Acid Catalysts: This broad category includes zeolites, clays, and sulfonic acid-functionalized resins (e.g., Amberlyst-15).[8][9] Their solid nature allows for simple filtration and recovery.
-
Heteropoly Acids (HPAs): HPAs and their supported variants (e.g., on clay) are effective catalysts that can be recovered and reused multiple times.[2][10][11]
-
Lewis Acids on Solid Supports: Lewis acids like ferric nitrate or ytterbium triflate can be immobilized on supports such as clay (creating "clayfen") or polymers, facilitating their recovery and reuse.[12][13]
-
Magnetic Nanocatalysts: These catalysts, often with a magnetic core (e.g., iron oxide), can be easily separated from the reaction medium using an external magnet, simplifying the workup process significantly.[14][15]
Q3: How many times can a catalyst typically be reused in a Biginelli synthesis?
A3: The number of possible reuse cycles depends heavily on the specific catalyst, the reaction conditions, and the regeneration protocol. Some robust catalysts have been reported to be reusable for multiple cycles with minimal loss of activity:
-
Clay-supported ferric nitrate (clayfen) has been shown to be reusable at least three times without a significant drop in catalytic activity.[12]
-
Hierarchical zeolites have been successfully recycled for four subsequent reactions without appreciable loss of activity.[5]
-
Heteropolyacid-clay (HPA-Clay) composites have demonstrated good reusability for up to six cycles.[2]
-
Certain ionic liquid catalysts have also been reused for six cycles without a noticeable decrease in catalytic activity.[16]
-
Some polymer-supported catalysts have shown reusability for up to 10 cycles.[8]
It is crucial to validate the catalyst's activity after each cycle to determine the practical limit for reuse in a specific process.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the regeneration and reuse of catalysts in your Biginelli synthesis experiments.
Issue 1: Decreased Catalyst Activity and Lower Product Yield After a Few Cycles
Q: My catalyst's performance is declining with each reuse, resulting in lower yields of the dihydropyrimidinone product. What could be the cause, and how can I fix it?
A: A gradual loss of catalyst activity is a common challenge and can be attributed to several deactivation mechanisms. [17][18][19] Here’s a systematic approach to diagnose and resolve the issue:
Potential Cause 1: Fouling or Coking
-
Explanation: Organic residues, byproducts, or unreacted starting materials can deposit on the active sites of the catalyst, a process known as fouling or coking.[20] This physically blocks the reactants from accessing the catalytic sites.
-
Troubleshooting & Solution:
-
Improve Washing Protocol: After separating the catalyst from the reaction mixture, implement a more rigorous washing procedure. Use a solvent that is effective at dissolving the potential organic residues but does not harm the catalyst. Hot ethanol has been shown to be effective for washing clay-supported catalysts.[12]
-
Solvent Selection: Consider a solvent that fully solubilizes all reactants and the product to minimize precipitation on the catalyst surface during the reaction.
-
Calcination (for robust inorganic catalysts): For thermally stable catalysts like zeolites or some metal oxides, a controlled calcination (heating in the presence of air or an inert gas) can burn off the organic deposits. The temperature and duration of calcination must be carefully optimized to avoid thermal degradation of the catalyst itself.
-
Potential Cause 2: Poisoning
-
Explanation: Certain impurities in the reactants or solvent can strongly chemisorb to the active sites of the catalyst, rendering them inactive.[18][21] This is known as catalyst poisoning. For example, sulfur or nitrogen-containing compounds can act as poisons for some metal-based catalysts.
-
Troubleshooting & Solution:
-
Purity of Reagents: Ensure the purity of your aldehyde, β-ketoester, and urea/thiourea. Use analytical-grade reagents and solvents whenever possible.
-
Feedstock Purification: If impurities are suspected in the feedstock, consider a purification step before introducing it to the reactor.
-
Catalyst Regeneration: Depending on the nature of the poison, a specific chemical treatment may be required to remove it. For instance, a mild acid or base wash might be effective, but this must be tested on a small scale to avoid damaging the catalyst.
-
Potential Cause 3: Thermal Degradation (Sintering)
-
Explanation: Exposing the catalyst to excessively high temperatures, either during the reaction or a regeneration step like calcination, can cause the fine catalyst particles to agglomerate.[18][20] This process, known as sintering, leads to a decrease in the active surface area of the catalyst.
-
Troubleshooting & Solution:
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst degradation. Determine the optimal temperature that provides a good yield within a reasonable time without damaging the catalyst.[22]
-
Controlled Regeneration Conditions: If using calcination for regeneration, carefully control the temperature and atmosphere. The maximum allowable temperature should be well below the catalyst's sintering point, which can often be found in the manufacturer's specifications or relevant literature.
-
Potential Cause 4: Leaching of Active Species
-
Explanation: For supported catalysts, the active catalytic species (e.g., metal ions or acidic functional groups) can detach from the support and dissolve into the reaction medium. This is known as leaching and leads to an irreversible loss of activity.
-
Troubleshooting & Solution:
-
Stronger Catalyst Support Interaction: If leaching is a persistent issue, you may need to consider a different catalyst with a more robust anchoring of the active species to the support.
-
Milder Reaction Conditions: Leaching can be exacerbated by harsh reaction conditions (e.g., highly polar solvents, extreme pH, or high temperatures). Optimizing these parameters can help to minimize leaching.
-
Analysis of the Filtrate: To confirm leaching, analyze the reaction filtrate for the presence of the active species (e.g., using ICP-MS for metal catalysts).
-
Issue 2: Difficulty in Separating the Catalyst from the Reaction Mixture
Q: I am struggling to efficiently recover my heterogeneous catalyst after the reaction. What are some best practices for catalyst separation?
A: Efficient catalyst recovery is key to its successful reuse. The best method depends on the physical properties of your catalyst.
-
For Non-Magnetic Solid Catalysts (e.g., Zeolites, Clays, Resins):
-
Filtration: This is the most common method. Ensure you are using a filter medium with a pore size small enough to retain the catalyst particles. For very fine particles, you may need to use a membrane filter or a centrifuge.
-
Centrifugation: For fine catalyst particles that are slow to filter, centrifugation can be used to pellet the catalyst, after which the supernatant (the reaction mixture) can be decanted.
-
-
For Magnetic Catalysts:
-
External Magnet: The primary advantage of magnetic catalysts is their simple separation using a strong external magnet.[14] Place a magnet against the side of the reactor to hold the catalyst particles while the reaction mixture is decanted or filtered.
-
-
Troubleshooting Poor Separation:
-
Catalyst Attrition: If the catalyst particles are breaking down into smaller fines during the reaction (attrition), they can become more difficult to separate. This can be caused by vigorous mechanical stirring. Consider using an overhead stirrer with a paddle designed for gentle agitation or optimizing the stirring speed.
-
Particle Size Distribution: If you are synthesizing your own catalyst, controlling the particle size and distribution during preparation is crucial for good separation performance.
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing
This protocol is suitable for catalysts deactivated by fouling with organic residues, such as clay-supported Lewis acids.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the reaction mixture by filtration, centrifugation, or using an external magnet for magnetic catalysts.
-
Initial Wash: Wash the recovered catalyst with the reaction solvent (e.g., ethanol) to remove any residual product and unreacted starting materials. Repeat this wash 2-3 times.
-
Intensive Wash: Transfer the catalyst to a clean flask and add a suitable washing solvent (e.g., hot ethanol for clayfen).[12] Stir the suspension for 15-30 minutes.
-
Solvent Removal: Separate the catalyst from the washing solvent using the appropriate method (filtration, centrifugation, etc.).
-
Drying: Dry the catalyst in a vacuum oven at a temperature appropriate for the catalyst's thermal stability (e.g., 80-100 °C) until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before reuse.
Protocol 2: Testing the Activity of a Regenerated Catalyst
It is essential to verify the activity of the regenerated catalyst before using it in a large-scale reaction.
-
Model Reaction: Perform a small-scale Biginelli reaction using the regenerated catalyst under the standard optimized conditions.
-
Control Reaction: Simultaneously, run a control reaction using fresh catalyst.
-
Performance Comparison: Compare the yield and reaction time of the reaction with the regenerated catalyst to that of the fresh catalyst. A significant drop in yield (e.g., >5-10%) may indicate that the regeneration was not fully effective or that the catalyst has reached the end of its lifecycle.
Data Presentation
Table 1: Representative Catalyst Reusability in Biginelli Synthesis
| Catalyst Type | Support/System | Number of Cycles | Final Yield (% of Initial) | Reference |
| Lewis Acid | Ferric Nitrate on Clay (Clayfen) | 3 | >95% | [12] |
| Zeolite | Hierarchical MFI Zeolite | 4 | ~98% | [5] |
| Heteropoly Acid | HPA on Clay | 6 | ~90% | [2] |
| Ionic Liquid | Task-Specific Ionic Liquid | 6 | Not specified, "no noticeable decrease" | [16] |
| Polymer-Supported | Sulfonic Acid on Polystyrene | 10 | Not specified, "insignificant loss in activity" | [8] |
| Magnetic Nanocatalyst | Iron Oxide-Based | Multiple | Not specified, "efficiency in multiple reaction runs" | [14] |
Visualizations
Catalyst Lifecycle in Biginelli Synthesis
Caption: Workflow of catalyst use, regeneration, and reuse.
Troubleshooting Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
References
-
Zhizhina, E. G., et al. (n.d.). Regenerating spent solutions of V‐containing heteropoly acids in the presence of additives. Wiley Online Library. Available at: [Link]
-
(2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis. Available at: [Link]
-
Trivedi, H., et al. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. Available at: [Link]
-
(2017). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Taylor & Francis. Available at: [Link]
-
(n.d.). A Study on Green Approach of Biginelli Reaction using Biocatalyst. ijarsct.co.in. Available at: [Link]
-
(2022). Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. ResearchGate. Available at: [Link]
-
Rehman, N., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. Available at: [Link]
-
(2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. ResearchGate. Available at: [Link]
-
(n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Patil, R. A., & Patil, S. L. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 21(3), 135-153. Available at: [Link]
-
(n.d.). Biginelli reaction. Wikipedia. Available at: [Link]
-
(n.d.). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. Available at: [Link]
-
Zhu, C., et al. (2020). Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass. Frontiers in Chemistry. Available at: [Link]
-
Patil, R. A., & Patil, S. L. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. Available at: [Link]
-
Ruiz, D. M., et al. (2020). Advances in novel activation methods to perform green organic synthesis using recyclable heteropolyacid catalysis. ResearchGate. Available at: [Link]
-
Mal, D., et al. (2022). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Available at: [Link]
-
(n.d.). Catalysts and conditions for Biginelli reaction. ResearchGate. Available at: [Link]
-
Neto, B. A. D., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. PubMed. Available at: [Link]
-
Li, M., et al. (2024). Heteropolyacid-Based Poly(Ionic Liquid) Catalyst for Ultra-Deep and Recyclable Oxidative Desulfurization of Fuels. MDPI. Available at: [Link]
-
(2023). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Nature. Available at: [Link]
- (n.d.). Method of preparing heteropoly acid catalyst. Google Patents.
-
(2015). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. ResearchGate. Available at: [Link]
-
(n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. Available at: [Link]
-
(2019). Microwave-assisted synthesis of dihydropyrimidin-2(1H)-ones using graphite supported lanthanum chloride as a mild and efficient catalyst. ResearchGate. Available at: [Link]
-
Bîcu, E., & Ionescu, I. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6265. Available at: [Link]
-
(2015). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. ResearchGate. Available at: [Link]
-
Roy, K., et al. (2012). Biginelli Reaction Catalyzed by Copper Nanoparticles. PLoS ONE, 7(8), e42641. Available at: [Link]
-
Saha, B., & De, S. (2014). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Sustainable Chemistry & Engineering, 2(4), 817-824. Available at: [Link]
-
(n.d.). Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]
-
(2010). One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids. ResearchGate. Available at: [Link]
-
(n.d.). Mechanisms of catalyst deactivation. ResearchGate. Available at: [Link]
-
(n.d.). Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available at: [Link]
-
(n.d.). Amino Acids Catalyzed Biginelli Protocols. Asian Journal of Chemistry. Available at: [Link]
-
(2021, April 15). Catalyst deactivation. YouTube. Available at: [Link]
-
Ali, M. A., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(33), 22978-22991. Available at: [Link]
-
(n.d.). Nano-ZrO2 sulfuric acid: a heterogeneous solid acid nano catalyst for Biginelli reaction under solvent free conditions. RSC Publishing. Available at: [Link]
-
(2021, March 10). ECHE 430 - Lecture 20 - Catalyst Deactivation. YouTube. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Hantzsch Synthesis Technical Support Center: Minimizing Dihydropyridine Byproduct Formation
Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with byproduct formation in this classic yet nuanced multicomponent reaction. Here, we move beyond simple protocols to dissect the causality behind common issues, offering field-tested solutions and optimization strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Hantzsch synthesis aimed at producing a 1,4-dihydropyridine (1,4-DHP)?
The Hantzsch reaction, while elegant, is susceptible to several side reactions. The most frequently encountered byproducts are:
-
The Oxidized Pyridine: This is often the most abundant byproduct. The desired 1,4-DHP product is sensitive to oxidation and can readily aromatize to the corresponding pyridine derivative, especially under harsh conditions like high heat or in the presence of air.[1][2] The driving force for this is the formation of a stable aromatic ring.[1]
-
Unreacted Intermediates: Incomplete reactions can leave behind key intermediates, primarily the Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) and the enamine derived from the β-ketoester and ammonia.[3][4]
-
Isomeric Dihydropyridines: While the 1,4-DHP is typically the thermodynamically favored product, the formation of other isomers, such as 1,2-dihydropyridines, can occur under certain conditions.[5][6]
-
Michael Adducts: Incomplete cyclization of the intermediate formed after the Michael addition step can result in acyclic byproducts.
Q2: My main goal is the 1,4-dihydropyridine, but a significant portion is converting to the oxidized pyridine. How can I prevent this?
This is the most common challenge. The aromatization of the 1,4-DHP is often unintentional. Here are the primary strategies to suppress it:
-
Inert Atmosphere: The most critical control parameter is oxygen exclusion. Always run the reaction under an inert atmosphere, such as nitrogen or argon. This involves degassing your solvent and maintaining a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: High temperatures, especially prolonged refluxing in solvents like ethanol, accelerate the rate of oxidation.[7] Whenever possible, explore lower reaction temperatures. Modern catalytic methods often allow for efficient synthesis at room temperature.[1][8]
-
Avoid Oxidizing Agents: Be mindful of your reagents. While obvious oxidants like nitric acid or KMnO₄ are used when the pyridine is the target, trace impurities or certain catalysts can inadvertently promote oxidation.[1][2][5]
-
Rapid Work-up and Isolation: The desired 1,4-DHP can also oxidize during purification. Minimize the exposure of the crude product to air and light. Proceed with purification (e.g., crystallization or chromatography) as quickly as possible after the reaction is complete.
Q3: How does my choice of solvent and catalyst impact byproduct formation?
Solvent and catalyst selection is crucial for steering the reaction toward the desired 1,4-DHP and away from side products.
-
Solvents: The classical Hantzsch reaction often uses ethanol or acetic acid.[9] However, these can facilitate side reactions with long reaction times. Research has shown that greener solvents like water or polyethylene glycol (PEG-400) can be effective, sometimes offering better yields and selectivity.[5][10][11] In some catalyst-free systems, water has been shown to be the best medium in terms of yield and purity.[12]
-
Catalysts: The traditional, uncatalyzed reaction often requires harsh conditions.[1] Modern approaches utilize a wide range of catalysts to improve efficiency under milder conditions, which inherently reduces byproduct formation.
-
Lewis Acids (e.g., Yb(OTf)₃, Ceric Ammonium Nitrate - CAN): These can activate the aldehyde, accelerating the initial Knoevenagel condensation and subsequent steps, often allowing for room temperature reactions.[1][3][8]
-
Brønsted Acids (e.g., p-TSA, silica-bound sulfonic acids): These can catalyze the condensation and dehydration steps.[1][5]
-
Ionic Liquids & Deep Eutectic Solvents (DES): These can act as both the solvent and catalyst, providing a unique reaction environment that can enhance yields and simplify work-up.[1][13]
-
The goal of the catalyst is to lower the activation energy of the desired pathway, making it significantly faster than competing side reactions like oxidation or decomposition.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental outcomes with a logical progression of causes and corrective actions.
Problem 1: Low yield of 1,4-DHP with the oxidized pyridine as the major byproduct.
-
Primary Suspect: Unintentional oxidation.
-
Investigative Questions:
-
Was the reaction performed under an inert atmosphere?
-
What was the reaction temperature and duration?
-
Could any of the reagents contain oxidizing impurities?
-
-
Corrective Actions:
-
Implement Inert Conditions: Immediately switch to a nitrogen or argon atmosphere. Ensure all glassware is oven-dried and the solvent is properly degassed.
-
Optimize Temperature: Screen lower temperatures. If refluxing in ethanol (approx. 78°C), try running the reaction at 50°C or even room temperature, especially if using a catalyst.
-
Purify Reagents: Ensure the aldehyde is pure, as impurities can sometimes initiate side reactions.
-
Problem 2: The reaction is slow and incomplete, with significant starting materials (aldehyde, β-ketoester) remaining.
-
Primary Suspect: Insufficient activation or unfavorable reaction conditions.
-
Investigative Questions:
-
Corrective Actions:
-
Introduce a Catalyst: This is the most effective solution. A simple acid catalyst like p-toluenesulfonic acid (p-TSA) can provide a significant rate enhancement. For more advanced optimization, consider screening Lewis acid catalysts.
-
Systematic Temperature Increase: Incrementally increase the reaction temperature (e.g., from room temperature to 40°C, then 60°C) while monitoring the reaction by TLC.
-
Check Stoichiometry: Ensure a 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source.[4]
-
Problem 3: The TLC plate shows multiple, difficult-to-separate spots, indicating a "messy" reaction.
-
Primary Suspect: Competing side reactions are occurring at rates comparable to the main reaction. This often points to harsh conditions or sterically hindered substrates.
-
Investigative Questions:
-
Is the aldehyde sterically hindered (e.g., an ortho-substituted benzaldehyde)? This can slow down the initial condensation.[5]
-
Is the temperature excessively high, potentially causing decomposition?
-
-
Corrective Actions:
-
Employ a High-Efficiency Catalyst: For challenging substrates, a more potent catalyst may be necessary to force the reaction down the desired pathway before other reactions can occur.
-
Re-evaluate Solvent and Temperature: A comprehensive screen of conditions is warranted. The table below provides a starting point for systematic optimization.
-
Data-Driven Optimization
Use the following table to guide your experimental design when troubleshooting. The goal is to find a balance that maximizes the rate of 1,4-DHP formation while minimizing the rates of byproduct-forming pathways.
Table 1: Influence of Reaction Parameters on Hantzsch Synthesis Outcomes
| Parameter | Condition | Likely Effect on 1,4-DHP Yield | Likely Effect on Byproduct Formation | Rationale & Expert Insight |
| Temperature | Low (e.g., RT - 40°C) | May be slow without a catalyst | Minimizes oxidation and thermal decomposition. | Ideal for catalyzed reactions. Reduces energy input and simplifies control. |
| High (e.g., Reflux) | Increases reaction rate | Significantly increases oxidation to pyridine. | The classical approach, but often leads to lower purity. Necessary only for very unreactive substrates.[7] | |
| Atmosphere | Air | Detrimental | Maximizes oxidation to pyridine. | Oxygen is the primary oxidant for aromatization. This is the easiest parameter to fix. |
| Inert (N₂ or Ar) | Maximizes yield | Minimizes oxidation . | Mandatory for isolating the 1,4-dihydropyridine in high purity. | |
| Solvent | Ethanol | Good (Classical standard) | Moderate; can promote oxidation at reflux. | A good starting point, but greener and more efficient alternatives exist.[10] |
| Water | Often Excellent | Can be very low, high purity. | An environmentally benign choice that can provide excellent yields, sometimes without a catalyst.[9][11][12] | |
| Solvent-Free | High (with catalyst) | Can be very low. | Reduces waste and can lead to very fast reactions, especially with catalysts like CAN or under microwave irradiation.[1][5] | |
| Catalyst | None | Low to Moderate | High, due to long reaction times/high heat. | Often requires harsh conditions, leading to byproducts.[1] |
| Acid (Brønsted/Lewis) | High to Excellent | Significantly reduced due to mild conditions. | The modern standard. Accelerates key steps, allowing for lower temperatures and shorter times, which suppresses side reactions. |
Visualizing the Reaction and Troubleshooting Logic
Understanding the reaction pathway is key to diagnosing issues. The diagram below illustrates the main synthesis route and the points where byproducts can emerge.
Caption: A logical workflow for troubleshooting Hantzsch reactions.
Experimental Protocols
Protocol 1: Optimized Synthesis of a 1,4-DHP Under Inert Conditions
This protocol incorporates best practices to minimize oxidation and other side reactions.
-
Glassware Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and allow to cool under a stream of dry nitrogen.
-
Reagent Setup: In the reaction flask, dissolve the aldehyde (10 mmol) and β-ketoester (20 mmol) in anhydrous ethanol (50 mL).
-
Nitrogen Purge: Bubble dry nitrogen through the solution for 15 minutes to degas the solvent.
-
Ammonia Source: Separately, dissolve ammonium acetate (12 mmol) in a minimum amount of anhydrous ethanol.
-
Reaction Initiation: While maintaining a positive nitrogen atmosphere, add the ammonium acetate solution to the reaction flask. If using a catalyst (e.g., 0.5 mol% p-TSA), add it at this stage.
-
Controlled Heating: Heat the reaction to a moderate temperature (e.g., 50°C) using an oil bath. Do not use aggressive reflux unless necessary.
-
Monitoring: Follow the reaction progress by TLC, monitoring the consumption of the aldehyde.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add cold water to precipitate the crude product.
-
Isolation & Purification: Quickly filter the solid product, wash with cold water, and a small amount of cold ethanol. Dry the product under vacuum. If necessary, purify immediately by recrystallization or flash column chromatography to prevent oxidation.
Protocol 2: Purification Strategy to Separate 1,4-DHP from Pyridine Byproduct
The polarity difference between the 1,4-DHP and its corresponding pyridine allows for effective separation.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexane.
-
Elution Order: The less polar compound will elute first. Generally, the oxidized pyridine is more polar than the 1,4-DHP due to the nature of the aromatic ring system. However, this can vary based on the substituents. It is crucial to check the separation on an analytical TLC plate first to determine the optimal solvent system and elution order. A typical starting gradient would be from 10% to 40% ethyl acetate in hexane.
By applying these principles and systematic troubleshooting, you can significantly improve the yield and purity of your desired Hantzsch 1,4-dihydropyridine products.
References
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Zahra, A., et al. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Retrieved from [Link]
-
Chakraborty, S. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Preprints.org. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation.... Retrieved from [Link]
-
Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11, 1414-1420. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. Retrieved from [Link]
-
Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(3), 262-268. Retrieved from [Link]
-
Jana, S. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization study for the synthesis of unusual Hantzsch product 2-arylpyridine via Hantzsch reaction. Retrieved from [Link]
-
National Institutes of Health. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1434. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
Reddit. (n.d.). Can somebody help me identify a byproduct of a Hantzsch type reaction?. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bhu.ac.in [bhu.ac.in]
Optimizing reaction pH to maximize dihydropyrimidinone synthesis yield.
Technical Support Center: Dihydropyrimidinone Synthesis
A Senior Application Scientist's Guide to Optimizing Reaction pH for Maximizing Yield
Welcome to the technical support center for dihydropyrimidinone (DHPM) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of the Biginelli reaction by optimizing a critical parameter: reaction pH. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical in the Biginelli reaction for synthesizing dihydropyrimidinones?
A1: The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] The entire reaction mechanism, which involves a series of acid-catalyzed steps, is highly dependent on the proton concentration (pH).[2][3] The pH influences:
-
Formation of the key iminium intermediate: The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.[1][2] An appropriate acidic environment is necessary to protonate the aldehyde's carbonyl group, making it more electrophilic for the nucleophilic attack by urea.
-
Keto-enol tautomerization: The β-ketoester must be in its enol form to act as a nucleophile.[4] Acid catalysis facilitates this tautomerization.
-
Cyclization and dehydration: The final steps of ring closure and dehydration to form the stable dihydropyrimidine ring are also acid-catalyzed.[2]
An incorrect pH can either stall the reaction at an early stage or promote side reactions, leading to a significant decrease in the yield of the desired dihydropyrimidinone.
Q2: What is the generally accepted optimal pH range for the Biginelli reaction?
A2: While there is no single "universal" optimal pH, the Biginelli reaction is most commonly and effectively performed under acidic conditions.[1][3][5] Many protocols utilize Brønsted acids like HCl or Lewis acids which generate acidic conditions in situ.[2][6] A pH of around 5 has been shown to be advantageous for achieving high yields in certain systems. However, the ideal pH can vary depending on the specific substrates, catalyst, and solvent being used. It is crucial to optimize this parameter for each unique reaction.
Q3: Can the Biginelli reaction be performed under neutral or basic conditions?
A3: While the vast majority of Biginelli reactions are acid-catalyzed, some methods have been developed for basic conditions.[3][7] These are less common and often require specific catalysts or phase-transfer agents to proceed efficiently.[7] Performing the reaction under neutral conditions is generally not recommended as the key catalytic steps for intermediate formation would be significantly hindered, leading to very low or no product yield. One study noted that the reaction did not proceed at all without the presence of an acid.[5]
Q4: How does the choice of acid catalyst (Brønsted vs. Lewis) affect the optimal pH?
A4: Both Brønsted and Lewis acids are widely used to catalyze the Biginelli reaction.[2][8]
-
Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) directly provide protons to the reaction mixture, lowering the pH. The optimal amount of a Brønsted acid is a balance; enough to catalyze the reaction but not so much that it causes degradation of starting materials or products.[5]
-
Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃) function by accepting an electron pair, which activates the aldehyde carbonyl group towards nucleophilic attack.[1][6] While they don't directly contribute protons in the same way, their interaction with the solvent and reactants can influence the overall acidity of the medium. The "pH" in these reactions is often a result of the Lewis acid's interaction with trace water or the solvent.
The choice between them depends on the specific substrates and desired reaction conditions. Lewis acids are often favored for their milder nature and ability to be used in solvent-free conditions.[1]
Troubleshooting Guide: pH-Related Issues in Dihydropyrimidinone Synthesis
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
-
Question: I've assembled my Biginelli reaction (benzaldehyde, ethyl acetoacetate, urea) with a catalytic amount of HCl in ethanol, but after several hours of reflux, my TLC analysis shows mostly starting materials and very little product. What could be the pH-related issue?
-
Answer & Troubleshooting Steps:
-
Insufficient Acidity: The most likely culprit is an insufficient concentration of the acid catalyst. The catalytic cycle, particularly the formation of the crucial N-acyliminium intermediate, will not proceed efficiently without adequate protonation of the aldehyde.[2]
-
Action: Increase the molar percentage of your acid catalyst. A recent study on the role of HCl found that a 20 mol% concentration gave the maximum yield for their specific reaction.[5] It's important to note that excessively high acid concentrations can sometimes lead to side reactions or degradation, so a systematic optimization is key.[5]
-
-
Improper Solvent Choice: While ethanol is common, the polarity of the solvent can influence the effectiveness of the acid catalyst and the solubility of intermediates.[5]
-
Action: Consider screening other polar solvents. Studies have shown that highly polar solvents can sometimes lead to higher product yields.[5]
-
-
Verify Reagent Purity: Impurities in your starting materials, particularly basic impurities, can neutralize the acid catalyst, effectively halting the reaction.
-
Action: Ensure your aldehyde, β-ketoester, and urea are of high purity. If necessary, purify the aldehyde by distillation to remove any acidic or basic impurities.
-
-
Problem 2: Formation of Multiple Byproducts
-
Question: My reaction is producing the desired dihydropyrimidinone, but I'm also seeing significant amounts of byproducts, making purification difficult and lowering my isolated yield. Could the pH be the cause?
-
Answer & Troubleshooting Steps:
-
Excessive Acidity: A pH that is too low (i.e., too much acid) can lead to side reactions. One common side reaction is the self-condensation of the β-ketoester or the aldehyde.
-
Action: Systematically decrease the concentration of your acid catalyst. Run a series of small-scale reactions with varying catalyst loadings (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%) to identify the optimal concentration that maximizes the yield of the desired product while minimizing byproduct formation.
-
-
Reaction Temperature and Time: High temperatures in strongly acidic conditions can promote decomposition and side reactions.
-
Action: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC to stop it once the formation of the desired product has maximized and before significant byproduct accumulation occurs.
-
-
Problem 3: Inconsistent Yields Between Batches
-
Question: I'm running the same Biginelli reaction protocol, but my yields are varying significantly from one experiment to the next. How can I improve reproducibility from a pH perspective?
-
Answer & Troubleshooting Steps:
-
Inaccurate pH Control: If you are using a strong acid like HCl, small variations in the amount added can lead to large changes in pH, especially in unbuffered systems.
-
Action: Instead of relying solely on a molar percentage of a strong acid, consider using a buffered solution or a solid acid catalyst. Solid acid catalysts, like montmorillonite clays or resins, can provide a more consistent acidic environment that is less sensitive to minor variations in reagent addition.[9]
-
-
Atmospheric Moisture: For reactions using Lewis acids, atmospheric moisture can react with the catalyst, altering its activity and the acidity of the reaction medium.
-
Action: Run your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when using water-sensitive Lewis acids.
-
-
Standardize Reagent Addition: Ensure that the order and rate of reagent addition are consistent for every reaction. Adding the acid catalyst at the same point in the procedure will help ensure a more reproducible starting pH.
-
Data Presentation & Experimental Protocols
Table 1: Effect of HCl Concentration on Dihydropyrimidinone Yield
The following table, adapted from a study on the optimization of the Biginelli reaction, illustrates the critical impact of acid concentration on product yield.[5]
| Entry | Catalyst | Mol% of Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 0 | Water | 90 | 120 | 0 |
| 2 | HCl | 5 | Water | 90 | 60 | 65 |
| 3 | HCl | 10 | Water | 90 | 45 | 78 |
| 4 | HCl | 15 | Water | 90 | 35 | 89 |
| 5 | HCl | 20 | Water | 90 | 30 | 95 |
| 6 | HCl | 25 | Water | 90 | 30 | 91 |
This data clearly demonstrates that while acid is essential, an optimal concentration exists. Beyond 20 mol%, the yield begins to decrease.[5]
Experimental Protocol: pH Optimization Screening
This protocol provides a step-by-step guide for systematically determining the optimal pH for your specific Biginelli reaction.
-
Setup: Arrange a series of small-scale reaction vessels (e.g., 5 mL microwave vials) with stir bars.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde and β-ketoester in the chosen solvent (e.g., ethanol).
-
Prepare a separate stock solution of your acid catalyst (e.g., 1M HCl in ethanol).
-
-
Reaction Assembly:
-
To each vial, add urea (1.5 equivalents).
-
Add the aldehyde/β-ketoester stock solution (1.0 equivalent of each).
-
Using a micropipette, add a varying amount of the acid catalyst stock solution to each vial to achieve the desired molar percentages (e.g., 5, 10, 15, 20, 25 mol%).
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., reflux).
-
Run the reactions for a set amount of time (e.g., 4 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each reaction mixture and analyze by TLC or LC-MS to determine the relative conversion to the product and the presence of byproducts.
-
Based on the results, you can identify the most promising acid concentration.
-
-
Scale-Up and Isolation: Once the optimal condition is identified from the screen, perform the reaction on a larger scale to isolate the product and determine the final yield.
Visualizing the Mechanism and Troubleshooting
The Role of Acid in the Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted iminium-based mechanism for the acid-catalyzed Biginelli reaction, highlighting the key steps where pH is critical.[1][2]
Caption: Acid-catalyzed mechanism of the Biginelli Reaction.
Troubleshooting Workflow for pH Optimization
This flowchart provides a logical path for diagnosing and solving pH-related issues in your dihydropyrimidinone synthesis.
Caption: pH optimization troubleshooting workflow.
References
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Biginelli reaction. Wikipedia. [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 376. [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
-
Al-Masoudi, A. A. J., & Al-Amery, K. H. A. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin. Journal of Synthetic Chemistry, 2(4), 288-298. [Link]
-
Shaikh, I. R., et al. (2018). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. ResearchGate. [Link]
-
Kumar, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42895-42907. [Link]
-
A mechanistic investigation of Biginelli reaction under base catalysis. ResearchGate. [Link]
-
Preparation of Dihydropyrimidone. (2021). YouTube. [Link]
Sources
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Technical Support Center: Challenges in the Scale-Up of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine Production
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine, a substituted dihydropyrimidine, is of significant interest due to the diverse biological activities exhibited by this class of compounds, including their potential as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][2] The most common and straightforward method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction involving the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or guanidine derivative.[3][4][5] In the case of this compound, this involves the reaction of acetylacetone, acetone, and guanidine.
While the Biginelli reaction is valued for its simplicity, scaling up the production of this compound from the lab bench to pilot or industrial scale can present several challenges.[6] This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these potential hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
Q: My reaction yield is significantly lower than expected or varies between batches. What are the likely causes and how can I improve it?
A: Low and inconsistent yields are a common challenge in scaling up the Biginelli reaction and can stem from several factors. A systematic approach to troubleshooting is crucial.
| Potential Cause | Explanation | Suggested Solutions |
| Suboptimal Reaction Conditions | Temperature, reaction time, and the rate of reagent addition are critical parameters that can significantly impact yield. What works on a small scale may not be directly transferable. | - Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential byproduct formation via techniques like TLC or HPLC.[7] - Reaction Time: Determine the optimal reaction time by taking aliquots at different intervals and analyzing the reaction progress.[7][8] - Controlled Addition: Consider the slow addition of one of the reactants, such as acetone, to maintain better control over the reaction exotherm and minimize side reactions. |
| Catalyst Inefficiency or Inactivation | The choice and activity of the catalyst are critical. While the reaction can be acid-catalyzed, the specific acid and its concentration need to be optimized for scale-up.[7][9] | - Catalyst Screening: If using a catalyst, screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, FeCl₃, ZnCl₂) to find the most effective one for your specific scale.[9] - Catalyst Loading: Optimize the catalyst concentration. Too little may result in a sluggish reaction, while too much can promote side reactions.[8] |
| Poor Mixing and Mass Transfer | In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield. | - Agitation Rate: Ensure the agitation speed is sufficient to maintain a homogeneous reaction mixture. - Impeller Design: Use an appropriate impeller design for the reactor geometry and viscosity of the reaction mixture. |
| Purity of Starting Materials | Impurities in guanidine, acetylacetone, or acetone can interfere with the reaction and lead to the formation of unwanted byproducts.[9] | - Reagent Purity: Use high-purity starting materials. Consider purifying the reagents if their quality is questionable. |
Issue 2: Formation of Significant Byproducts and Impurities
Q: My final product is contaminated with significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
A: Several side reactions can compete with the desired Biginelli condensation, leading to a complex product mixture.
| Potential Byproduct | Formation Pathway | Mitigation Strategies |
| Hantzsch Dihydropyridine Byproduct | This can occur when two equivalents of the β-dicarbonyl compound (acetylacetone) react with the aldehyde (acetone) and a source of ammonia, which can be formed from the decomposition of guanidine at higher temperatures.[7] | - Temperature Control: Maintain a controlled reaction temperature to minimize guanidine decomposition.[7] - pH Control: Carefully control the pH of the reaction mixture. |
| Self-Condensation of Acetone | Under acidic or basic conditions, acetone can undergo self-condensation to form products like mesityl oxide and diacetone alcohol. | - Controlled Addition: Add acetone slowly to the reaction mixture to keep its instantaneous concentration low. - Temperature Management: Avoid excessive temperatures that can accelerate self-condensation. |
| Michael Adducts | Acetylacetone can undergo a Michael addition with α,β-unsaturated carbonyl compounds that may form in situ from the self-condensation of acetone.[7] | - Optimize Reaction Conditions: Carefully control the reaction temperature and time to disfavor the formation of Michael donors and acceptors. |
| Insoluble Polymers | Polymerization of acetone or other reactive intermediates can lead to the formation of insoluble materials.[9] | - Milder Catalyst: Use a milder catalyst to reduce the likelihood of polymerization.[9] - Solvent Selection: Choose a solvent that can effectively solubilize all reactants and intermediates.[9] |
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate and purify the final product. What are the best practices for purification at a larger scale?
A: The basic nature of the guanidine moiety in this compound can present challenges for purification.[10]
| Purification Method | Challenges | Recommendations |
| Crystallization | The product may be difficult to crystallize or may co-crystallize with impurities. | - Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. - Seeding: Use a small amount of pure product as a seed to induce crystallization. - Controlled Cooling: Employ a slow and controlled cooling profile to promote the formation of larger, purer crystals. |
| Column Chromatography | The basic nature of the product can lead to strong adsorption on standard silica gel, resulting in poor separation and low recovery. | - Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, to reduce tailing and improve recovery. - Alternative Stationary Phases: Consider using alternative stationary phases like alumina or a reversed-phase silica gel. |
| Acid-Base Extraction | While effective for removing non-basic impurities, this method may not separate structurally similar basic byproducts.[10] | - pH Optimization: Carefully control the pH during extraction to selectively protonate and deprotonate the desired product. - Multiple Extractions: Perform multiple extractions to ensure complete separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Biginelli reaction for the synthesis of this compound?
A1: The reaction mechanism is believed to proceed through a series of bimolecular reactions.[3] It likely begins with the acid-catalyzed condensation between acetone and guanidine to form an iminium intermediate. This is followed by the nucleophilic addition of the enol form of acetylacetone to the iminium ion. Finally, cyclization through the attack of a guanidine nitrogen onto a carbonyl group, followed by dehydration, yields the dihydropyrimidine product.[5]
Q2: How critical is the choice of solvent for the scale-up of this reaction?
A2: The solvent plays a crucial role in reactant solubility, reaction rate, and can influence the product and impurity profile.[7][9] While polar solvents like ethanol are commonly used, solvent-free conditions have also been reported to be effective and offer environmental benefits.[1][11] For scale-up, it is essential to evaluate different solvents or solvent-free conditions to find the optimal balance between reaction efficiency, product purity, and process safety.[9]
Q3: Are there any safety considerations I should be aware of during the scale-up?
A3: Yes, several safety aspects need careful consideration. The reaction can be exothermic, so proper temperature control and monitoring are essential to prevent a runaway reaction. The use of flammable solvents like ethanol requires appropriate handling and equipment designed for flammable materials. Guanidine and its salts can be corrosive and irritating, so appropriate personal protective equipment should be worn. A thorough process safety review should be conducted before attempting the reaction on a large scale.
Experimental Protocols & Visualizations
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization for your specific equipment and scale.
-
To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add guanidine hydrochloride and a suitable solvent (e.g., ethanol).
-
Slowly add a catalytic amount of a Brønsted acid (e.g., concentrated HCl).
-
To this mixture, add acetylacetone.
-
Begin controlled addition of acetone to the reaction mixture while maintaining the desired temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the reaction mixture under reduced pressure to induce crystallization.[7]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the scale-up of this compound synthesis.
Competing Reaction Pathways
Caption: Competing reaction pathways that can occur during the synthesis of this compound.
References
- BenchChem. (2025, December). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem Technical Support.
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
- BenchChem. (2025, November). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Bahekar, R. H., & Rao, A. R. R. (2001). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 6(10), 824-828.
- Narender, P., et al. (2011).
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Patil, S., et al. (2011). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Korean Chemical Society, 55(4), 657-661.
- Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 15(21), 6757-6779.
- Overman, L. E., & Rogers, B. N. (2004). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. The Journal of Organic Chemistry, 69(24), 8439-8442.
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 55, 1-127.
- de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. European Journal of Organic Chemistry, 2004(11), 2349-2373.
- Shestakov, A. S., et al. (2020).
- Kumar, A., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. PLoS One, 15(9), e0238423.
- BenchChem. (2025).
- Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.
- de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(10), 2636.
-
Organic Syntheses. (n.d.). Acetylacetone. [Link]
- El-Faham, A., & Albericio, F. (2011). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (50), 2653.
- Ellis, C. (1926). U.S. Patent No. 1,780,636. Washington, DC: U.S.
- Besoluk, S., et al. (2008). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. Journal of the Iranian Chemical Society, 5(1), 62-66.
- Kumar, V., & Aggarwal, R. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- Kisel, V. M., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2017(2), M934.
- Srivastava, S. K., et al. (2008). Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents. European Journal of Medicinal Chemistry, 43(10), 2163-2169.
- Durai Ananda Kumar, T., et al. (2018). A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2 (1H)-one using 12-tungstophosphoric acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Dihydropyrimidinone Derivatives
Introduction: The Privileged Scaffold in Medicinal Chemistry
Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds that have earned the designation of a "privileged structure" in the field of medicinal chemistry.[1][2] This term refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1] First synthesized in 1893 by Pietro Biginelli, the DHPM core is accessible through a straightforward one-pot multicomponent reaction, known as the Biginelli reaction.[3][4] The versatility of this synthesis allows for the creation of vast libraries of derivatives, which have been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive effects.[3][5][6][7]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for DHPM derivatives across their most prominent biological activities. We will delve into the causality behind experimental design, compare the performance of various structural analogues with supporting data, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and drug development professionals.
Core Synthesis: The Biginelli Multicomponent Reaction
The cornerstone of DHPM chemistry is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[4][8] This reaction's simplicity and tolerance for a wide range of substituents on all three components are the primary reasons for the extensive exploration of the DHPM scaffold.
Reaction Mechanism
While several mechanisms have been proposed, the most widely accepted pathway, outlined by C. Oliver Kappe, begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[4] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone ring.[8]
Caption: The accepted mechanism of the Biginelli reaction.
Experimental Protocol: General Synthesis of a DHPM Derivative
This protocol describes a classic, acid-catalyzed approach for synthesizing a DHPM derivative.
-
Reagent Preparation: In a round-bottom flask, dissolve the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and catalyzing the initial condensation with urea.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly pour the reaction mixture into a beaker of ice-cold water (100 mL) to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure DHPM derivative. Trustworthiness: Recrystallization is a self-validating purification method; the formation of well-defined crystals is indicative of high purity, which can be confirmed by melting point analysis and spectroscopic methods (NMR, IR, Mass Spec).
Comparative SAR Analysis Across Key Biological Activities
The true power of the DHPM scaffold lies in how subtle structural modifications can drastically alter its biological activity and target selectivity. Below, we compare the SAR for three major therapeutic areas.
Anticancer Activity: Targeting Mitotic Kinesin Eg5
The discovery of Monastrol , a DHPM derivative, as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5, sparked immense interest in this class as anticancer agents.[9][10] Eg5 is essential for forming the bipolar mitotic spindle during cell division, and its inhibition leads to mitotic arrest and apoptosis in cancer cells.[10]
Key SAR Insights:
-
C4-Aryl Ring: This position is a critical determinant of potency. Unsubstituted phenyl rings are generally less active. The introduction of electron-withdrawing groups, particularly at the meta or para positions, significantly enhances activity. For instance, 3-chloro or 4-chloro substitution leads to compounds with higher binding affinity for Eg5 than Monastrol itself.[10]
-
C2 Position: Replacing the oxygen atom with sulfur (using thiourea) often leads to analogues with equal or superior potency. These "thiones" can form different hydrogen bond interactions within the target's binding pocket.
-
N1 and N3 Positions: These positions are generally unsubstituted in potent Eg5 inhibitors. Alkylation at N1 or N3 tends to decrease activity, likely due to steric hindrance in the binding site.
-
C5 and C6 Positions: The C5-ester and C6-methyl groups appear crucial for maintaining the correct conformation for binding. Modifications here are often detrimental to activity.
| Compound | R (C4-Aryl) | X (C2) | Cell Line | IC50 / GI% | Reference |
| Monastrol | 3-OH-Ph | O | - | - | [9][10] |
| Compound 1 | 3-Cl-Ph | O | Leukemia HL-60(TB) | GI% = 80.42 | [9] |
| Compound 2 | 2,4-diCl-Ph | O | Colon HCT-116 | GI% = 71.24 | [9] |
| Compound 3 | 4-Cl-Ph | O | A549 Lung Cancer | Induces significant cell death | [10] |
| Enastron | 3-NO2-Ph | S | - | Potent Eg5 Inhibitor | [11] |
Calcium Channel Blockade: Bioisosteres of Dihydropyridines
DHPMs are aza-analogs of 1,4-dihydropyridines (DHPs) like Nifedipine, a well-established class of L-type calcium channel blockers used to treat hypertension.[12][13] This structural similarity has driven the development of DHPMs as potent cardiovascular agents.
Key SAR Insights:
-
Conformation: Like DHPs, the DHPM ring adopts a boat-like conformation. The pseudo-axial orientation of the C4-aryl ring is essential for antagonist activity.[13]
-
C4-Aryl Ring: The substitution pattern is critical. An ortho- or meta-substituent (e.g., -NO2, -CF3) is required for optimal activity, while para-substituents are generally less favorable. This is a direct parallel to the SAR of DHP drugs.[14][15]
-
C5-Ester Group: The size and nature of the ester at the C5 position modulate potency and duration of action.
-
N3-Substitution: Unlike in anticancer DHPMs, substitution at N3 can be highly beneficial. Introducing basic side chains at this position can significantly improve pharmacokinetic properties and lead to potent, long-acting antihypertensive agents.[14]
-
Chirality: The C4 position is a stereocenter. The calcium channel receptor is highly stereoselective, with one enantiomer (typically the R-enantiomer for DHPMs, analogous to the S-enantiomer in DHPs) being significantly more potent.[14]
| Compound | C4-Aryl Substituent | N3-Substituent | C5-Ester | Key Activity Finding | Reference |
| Nifedipine (DHP) | 2-NO2 | H | Methyl | Clinical Standard | [12][16] |
| SQ 32,926 (DHPM) | 2-CF3 | H | Isopropyl | Potent CCB | [6] |
| Derivative 12a | 2-CF3 | 1-(phenylmethyl)-4-piperidinyl carbamate | Isopropyl | Equipotent to amlodipine in vitro | [14] |
| Derivative Series | Varied | H | Varied | Hydrazine-containing derivatives showed high efficiency | [13] |
Anti-inflammatory Activity: Targeting COX Enzymes
DHPM derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, the targets of common non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]
Key SAR Insights:
-
C4-Aryl Ring: The nature of the substituent on the C4-phenyl ring plays a significant role. Electron-donating groups, such as a 4-methoxy group, have been shown to be important for enhancing anti-inflammatory activity.[6]
-
C5-Side Chain: To mimic traditional NSAIDs, which often possess a carboxylic acid moiety, modifications at the C5 position are crucial. Incorporating acetic acid or carboxamide functionalities at this position often yields compounds with good activity.[6][17]
-
C2-Thio Substitution: As with other activities, replacing the C2-oxo group with a thioxo group can modulate the anti-inflammatory profile, sometimes leading to increased potency.
-
Electron-donating vs. Electron-withdrawing Groups: In some series, compounds with electron-donating groups on the aryl rings showed better antioxidant and anti-inflammatory activity than those with electron-withdrawing groups.[19]
| Compound Series | C4-Aryl Substituent | C5-Substituent | Key Activity Finding | Reference |
| Kumar et al. | Varied | Acetic Acid | 4-methoxy phenyl increases activity | [6] |
| Mishra et al. | Varied | Carboxamide | Synthesized series showed activity by carrageenan method | [7] |
| Nawal et al. | Varied | H | Compound with 4-OH, 3-OCH3 on C4-Ph was most active | [19] |
| In silico study | Varied | Carboxylic Acid | DHPMs are ideal candidates for COX-2 inhibition | [17][18] |
Workflow and Protocols for Biological Evaluation
A systematic SAR study requires robust and reproducible biological assays. The general workflow involves synthesis, purification, characterization, and subsequent biological screening.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test DHPM derivatives in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Control wells should contain vehicle (e.g., DMSO) only.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Note: All animal experiments must be conducted following approved ethical guidelines.
-
Animal Grouping: Divide albino rats into groups (n=6): a control group, a standard group (e.g., receiving Diclofenac), and test groups for each DHPM derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat. Causality: Carrageenan is an irritant that induces a localized, acute inflammatory response characterized by swelling (edema).
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A higher percentage of inhibition indicates greater anti-inflammatory activity.[6][19]
Conclusion and Future Perspectives
The dihydropyrimidinone scaffold is a testament to the power of privileged structures in medicinal chemistry. The straightforward and versatile Biginelli synthesis provides access to a vast chemical space, allowing for fine-tuning of biological activity through systematic structural modification. The SAR comparisons clearly demonstrate that specific substitutions on the DHPM core are required to optimize potency for distinct targets, whether it be electron-withdrawing groups on the C4-aryl ring for Eg5 inhibition, a specific stereochemistry and C4-aryl substitution pattern for calcium channel blockade, or the introduction of acidic moieties at C5 for anti-inflammatory action.
Future research will likely focus on developing DHPM derivatives with multi-target activities, for example, combining anticancer and anti-inflammatory properties in a single molecule. Further exploration of novel substitutions and the use of advanced synthetic techniques will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Rodia, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]
-
de Oliveira, C. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ilies, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Sravani, G.S. (2019). REVIEW OF ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINONES. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
Prasad, T., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie. Available at: [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gudipudi, A., et al. (2022). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]
-
Paul, S., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (2023). Synthesis of dihydropyrimidinone derivatives using.... Available at: [Link]
-
ResearchGate. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. Available at: [Link]
-
Mishra, M. K., et al. (2010). ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Nawal, N., et al. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Bentham Science. Available at: [Link]
-
Simorangkir, M., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. RSC Advances. Available at: [Link]
-
Simorangkir, M., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF. Available at: [Link]
-
Kumar, S., et al. (2012). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules. Available at: [Link]
-
Al-Harrasi, A., et al. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS Omega. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2025). A Review on 3,4 Dihydropyrimidinone Derivatives. Available at: [Link]
-
Semantic Scholar. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules. Available at: [Link]
-
Rovnyak, G. C., et al. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, K., et al. (2009). Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05942A [pubs.rsc.org]
- 19. benthamdirect.com [benthamdirect.com]
Comparing the anticancer activity of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine analogs.
A Comparative Analysis of the Anticancer Activity of Dihydropyrimidine Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly dihydropyrimidinones (DHPMs) and their thione analogs, have emerged as a privileged scaffold.[1] First synthesized via the elegant one-pot Biginelli reaction, these compounds have demonstrated a remarkable breadth of biological activities, including antiviral, anti-inflammatory, and notably, anticancer properties.[2][3] This guide provides a comparative analysis of the anticancer activity of DHPM analogs, focusing on the critical interplay between chemical structure and cytotoxic efficacy. We will delve into the experimental data supporting these findings, detail the methodologies for their evaluation, and explore the underlying mechanisms of action that make these compounds promising candidates for future drug development.
The Dihydropyrimidine Scaffold: A Foundation for Anticancer Drug Design
The core 3,4-dihydropyrimidin-2(1H)-one structure offers a versatile template for chemical modification. The anticancer potential of DHPMs is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[4] Understanding these structure-activity relationships (SAR) is paramount for designing more potent and selective analogs.
Key Structural-Activity Relationship Insights:
-
The C4-Aryl Ring: Modifications to the aryl ring at the C4 position are critical. The presence of electron-withdrawing groups, such as chloro- or nitro- groups, has been shown to enhance cytotoxic activity.[5][6] For instance, studies on A549 lung adenocarcinoma cells revealed that DHPMs with a 3-chloro or 4-chloro substitution on the phenyl ring exhibited significant cell death-inducing capabilities.[5] This is often attributed to improved binding affinity with target enzymes.
-
The C5-Ester Group: The ester moiety at the C5 position plays a role in the molecule's overall lipophilicity and cellular uptake. While various alkyl esters have been explored, this position also allows for the introduction of other functional groups to modulate activity.
-
The N1 and N3 Positions: Alkylation or arylation at the N1 and N3 positions can influence the compound's pharmacological profile. Selective N1-alkylation has been investigated to improve potency and pharmacokinetic properties.[2]
-
The C2-Position (Thionation): Replacing the oxygen atom at the C2 position with a sulfur atom to create dihydropyrimidin-2(1H)-thiones (DHPMTs) can significantly increase anticancer activity. The presence of the thio-urea functional group has been linked to enhanced efficacy against cell lines like MCF-7 human breast cancer cells.[2][4]
Comparative Anticancer Activity of Key DHPM Analogs
The true measure of these SAR insights lies in empirical data. A range of DHPM analogs have been synthesized and evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Monastrol | - | - | Thione at C2, 3-OH on C4-phenyl | [5][7] |
| Analog 4b | MCF-7 (Breast) | 4.25 ± 0.16 | Specific structure not detailed | [8] |
| Analog 4b | HT-29 (Colon) | 12.11 ± 0.76 | Specific structure not detailed | [8] |
| Chlorinated DHPM (Cpd 16) | HepaRG (Hepatic) | - (Induces G0/G1 arrest) | Chloro-substituted | [6] |
| XYZ-I-73 | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | 5-FU analog | [9] |
| DHPM-ethylamine deriv. | A549 (Lung) | < 10 | Ethylamine substituent | [10] |
| DHPM-ethanolamine deriv. | A549 (Lung) | < 10 | Ethanolamine substituent | [10] |
Note: This table is a synthesis of data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols for Evaluating Anticancer Activity
The robust evaluation of novel anticancer compounds relies on standardized and reproducible in vitro assays. Here, we detail the core methodologies employed in the study of DHPM analogs.
MTT Cell Viability Assay
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DHPM analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of a compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with the DHPM analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Re-suspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to the DNA content.
-
Data Analysis: Generate a histogram to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[6]
Mechanism of Action: Targeting Mitosis
A primary mechanism through which several potent DHPM analogs exert their anticancer effects is by targeting the mitotic machinery. Specifically, many of these compounds are inhibitors of Eg5 , a member of the kinesin-5 family of motor proteins.[5][7]
The Eg5 Pathway:
Eg5 is crucial for the formation and maintenance of the bipolar mitotic spindle, a structure essential for the correct segregation of chromosomes during cell division. By binding to an allosteric pocket on the Eg5 motor domain, DHPM inhibitors like Monastrol lock the protein in a state where it cannot hydrolyze ATP effectively. This inhibits its motor activity, preventing the separation of centrosomes. The result is the formation of a characteristic mono-aster spindle, which activates the spindle assembly checkpoint and ultimately leads to cell cycle arrest in mitosis and subsequent apoptotic cell death.[7]
Caption: Mechanism of action via Eg5 kinesin inhibition.
Conclusion and Future Directions
Analogs of the dihydropyrimidine scaffold represent a highly promising class of anticancer agents. The versatility of the Biginelli synthesis allows for the creation of diverse chemical libraries, and structure-activity relationship studies have provided a clear roadmap for rational drug design.[1][5] Specifically, the introduction of halogen substituents on the C4-aryl ring and thionation at the C2 position are effective strategies for enhancing potency. The well-defined mechanism of action, primarily through the inhibition of the mitotic kinesin Eg5, offers a targeted approach to disrupting cancer cell proliferation.
Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. The development of compounds that are selective for cancer cells while showing minimal toxicity to normal cells, as suggested by some studies, remains a critical goal.[6][10] As our understanding of the nuanced SAR and molecular targets of these compounds deepens, the 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine framework and its related structures will undoubtedly continue to be a fertile ground for the discovery of next-generation cancer therapeutics.
References
-
Verma, R., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances.
-
Suppan, T., et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv.
-
Zhang, N., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules.
-
Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals.
-
Prasad, T., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie.
-
Gaikwad, S. B. (2024). A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. ResearchGate.
-
Al-Ostath, A., et al. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Heliyon.
-
Prasad, T., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ResearchGate.
-
Gomes, P. A. C., et al. (2017). Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. RSC Advances.
-
Unkown Author. (n.d.). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria.
-
Unkown Author. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Taylor & Francis Online.
-
Peters, G. J. (2000). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 5th edition.
-
Unkown Author. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega.
-
Unkown Author. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
-
Unkown Author. (n.d.). Dihydropyrimidine derivatives demonstrating anticancer activity. ResearchGate.
-
Zhang, N., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
-
Unkown Author. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal.
Sources
- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Cytotoxicity of Novel Dihydropyrimidinones and Monastrol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Mitotic Inhibitors
The search for effective and selective anticancer agents is a cornerstone of modern oncological research. One promising avenue of investigation lies in the targeting of mitosis, the fundamental process of cell division. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. Microtubule-targeting agents like taxanes have demonstrated clinical success, but their utility is often limited by neurotoxicity and the development of resistance. This has spurred the discovery of inhibitors for other key mitotic players, such as the kinesin motor protein Eg5.[1][2]
Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a structure crucial for accurate chromosome segregation.[3] Its inhibition leads to the formation of a "monoastral spindle," triggering the spindle assembly checkpoint and ultimately leading to mitotic arrest and apoptosis.[3][4] Monastrol was the first small molecule inhibitor of Eg5 to be identified and serves as a prototype for a class of compounds known as dihydropyrimidinones (DHPMs).[1][5] While Monastrol itself has shown promise, its potency is moderate, driving the synthesis and evaluation of novel DHPM derivatives with enhanced cytotoxic activity.[5][6]
This guide provides a comparative analysis of the cytotoxic effects of various novel DHPMs against the benchmark compound, Monastrol, across a range of cancer cell lines. We will delve into the underlying mechanism of action, present comparative experimental data, and provide a detailed protocol for assessing cytotoxicity, offering a comprehensive resource for researchers in the field.
Comparative Cytotoxicity: Novel DHPMs vs. Monastrol
The efficacy of an anticancer agent is fundamentally measured by its ability to kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. Numerous studies have demonstrated that novel, synthetically modified DHPMs can exhibit significantly greater cytotoxicity than Monastrol across various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) / Growth Inhibition (%) | Reference |
| Monastrol | HeLa (Cervical Cancer) | ~14 µM (IC50) | [7] |
| AGS (Gastric Adenocarcinoma) | More sensitive than HT29 | [8] | |
| HT29 (Colon Carcinoma) | More resistant than AGS | [8] | |
| MCF-7 (Breast Adenocarcinoma) | Decreased cell viability | ||
| Novel DHPM (Compound 19) | NCI-H460 (Lung Cancer) | 88% (Growth Inhibition) | [9] |
| SK-MEL-5 (Melanoma) | 86% (Growth Inhibition) | [9] | |
| HL-60 (TB) (Leukemia) | 85% (Growth Inhibition) | [9] | |
| Novel DHPM (Compound 4s) | Multiple Cell Lines | <10.0-21.7 µM (GI50) | [10] |
| Novel DHPM (Compound 4) | Leukemia (K-562, SR) | 64.97% and 71.68% (Growth Inhibition) | [11][12] |
| Colon Cancer (HT29) | 53.16% (Growth Inhibition) | [12] | |
| Novel DHPMs (Compounds 10, 11) | MCF-7 (Breast Cancer) | Significant anticancer activity | [13] |
| Novel DHPM (Compound 58) | A549 (Lung Cancer) | 43.97 µM (IC50) | [6] |
| MCF-7 (Breast Cancer) | 65.54 µM (IC50) | [6] | |
| HepG-2 (Liver Cancer) | 73.71 µM (IC50) | [6] | |
| Novel DHPM (Chlorinated analogue 11) | HepaRG (Liver Cancer) | 0.75 µM (IC50) | [14] |
Key Insights from Comparative Data:
-
Enhanced Potency: Many novel DHPMs demonstrate superior cytotoxic activity compared to Monastrol, with some exhibiting IC50 values in the sub-micromolar range.[14]
-
Cell Line Specificity: The cytotoxic effects of both Monastrol and novel DHPMs can vary significantly between different cancer cell lines, highlighting the importance of broad-panel screening.[8][15] For instance, some novel DHPMs show pronounced activity against leukemia and colon cancer cell lines.[11][12]
-
Structural Modifications Matter: The diverse chemical modifications of the basic DHPM scaffold are key to improving anticancer activity. For example, the addition of chloro-groups or N-heterocyclic moieties has been shown to enhance cytotoxicity.[9]
Experimental Workflow for Cytotoxicity Assessment
The determination of a compound's IC50 value is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, consequently, cytotoxicity.[16][17]
Workflow for determining IC50 values using the MTT assay.
Detailed Protocol: IC50 Determination via MTT Assay
This protocol provides a standardized procedure for assessing the cytotoxicity of novel DHPMs and Monastrol.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (Novel DHPMs, Monastrol) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)[16]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate.[17]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete growth medium. It is common to perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for 48 to 72 hours.[17]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[16][17]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT to purple formazan crystals.[16]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[16][17]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[17][18]
-
Mechanism of Action: Inhibition of Mitotic Kinesin Eg5
The cytotoxic effects of Monastrol and many novel DHPMs stem from their ability to specifically inhibit the mitotic kinesin Eg5.[19][20] Eg5 is a plus-end-directed motor protein that plays a critical role in establishing and maintaining the bipolar spindle during mitosis.[4] It does this by cross-linking and sliding apart antiparallel microtubules.
Inhibition of Eg5 disrupts this process, preventing the separation of centrosomes and leading to the formation of a characteristic monoastral spindle, where a radial array of microtubules is surrounded by a ring of chromosomes.[3] This abnormal spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis.[3] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[2]
Importantly, Monastrol and its derivatives are allosteric inhibitors of Eg5.[19][21] They do not bind to the ATP or microtubule binding sites of the motor domain. Instead, they bind to a novel, induced-fit pocket, which in turn inhibits the ATPase activity of Eg5 and weakens its interaction with microtubules.[4][21] This allosteric mechanism of action contributes to their specificity for Eg5 over other kinesins.[22]
Mechanism of action of DHPMs and Monastrol via Eg5 inhibition.
Conclusion and Future Directions
The development of novel dihydropyrimidinone derivatives represents a promising strategy in the pursuit of new anticancer therapeutics. The data clearly indicates that synthetic modifications to the Monastrol scaffold can lead to compounds with significantly enhanced cytotoxicity against a range of cancer cell lines.[14][10] The specific inhibition of the mitotic kinesin Eg5 offers a more targeted approach compared to traditional microtubule-disrupting agents, potentially reducing side effects like neurotoxicity.[2]
Future research should continue to explore the structure-activity relationships of DHPMs to design even more potent and selective inhibitors.[13][15] Investigating the efficacy of these novel compounds in in vivo models and exploring potential mechanisms of resistance will be crucial steps in translating these promising laboratory findings into clinically effective cancer treatments.[8][23] The comparative data and methodologies presented in this guide provide a solid foundation for researchers to build upon in this important endeavor.
References
-
DeBonis, S., et al. (2004). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Biochemistry, 43(23), 7383-7390. Available at: [Link]
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Available at: [Link]
-
Mostafa, A. S., & Selim, K. B. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 497-508. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Rana, K., et al. (2014). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 76(4), 339-347. Available at: [Link]
-
Marques, L. A., et al. (2015). Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. BMC Cancer, 15, 274. Available at: [Link]
-
El-Malah, A., et al. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 748-760. Available at: [Link]
-
El-Malah, A., et al. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 748-760. Available at: [Link]
-
Shilo, A., et al. (2015). Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol. PLoS ONE, 10(6), e0129255. Available at: [Link]
-
Chlorou, D., & Pontiki, E. (2023). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. Molecules, 28(15), 5856. Available at: [Link]
-
Reddy, O. S., et al. (2013). Synthesis and Cytotoxic Evaluation for Some New Dihydropyrimidinone Derivatives for Anticancer Activity. Letters in Drug Design & Discovery, 10(8), 699-705. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 899. Available at: [Link]
-
Liu, M., et al. (2016). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 21(11), 1469. Available at: [Link]
-
Kapoor, T. M., et al. (2000). Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5. The Journal of Cell Biology, 150(5), 975-988. Available at: [Link]
-
Prashantha Kumar, B. R., et al. (2014). Novel Biginelli dihydropyrimidines with potential anticancer activity: a parallel synthesis and CoMSIA study. Medicinal Chemistry Research, 23, 3854-3866. Available at: [Link]
-
Marques, L. A., et al. (2015). Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H). DSpace@MIT. Available at: [Link]
-
Rana, K., et al. (2014). Synthesis, in Vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 76(4), 339-347. Available at: [Link]
-
Abnous, K., et al. (2013). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. DARU Journal of Pharmaceutical Sciences, 21(1), 52. Available at: [Link]
-
Maliga, Z., et al. (2002). Evidence that Monastrol Is an Allosteric Inhibitor of the Mitotic Kinesin Eg5. Chemistry & Biology, 9(9), 989-996. Available at: [Link]
-
Dowarah, J., et al. (2022). A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES. YMER, 21(3). Available at: [Link]
-
Chlorou, D., & Pontiki, E. (2023). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. ResearchGate. Available at: [Link]
-
Marques, L. A., et al. (2016). Monastrol causes an increase in mitotic index of MCF-7 and HB4a cells. ResearchGate. Available at: [Link]
-
Shilo, A., et al. (2015). Effect of prolonged treatment with monastrol on cell viability. ResearchGate. Available at: [Link]
-
Safavi, M., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences, 15(4), 363-374. Available at: [Link]
-
de Oliveira, C. H., et al. (2017). A Monastrol-derived Compound, LaSOM 63, Inhibits Ecto-5'Nucleotidase/CD73 Activity and Induces Apoptotic Cell Death of Glioma Cell Lines. Anticancer Research, 37(11), 6189-6198. Available at: [Link]
-
Shilo, A., et al. (2015). Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol. Semantic Scholar. Available at: [Link]
-
Feru, F., et al. (2022). Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC. Frontiers in Molecular Biosciences, 9, 989938. Available at: [Link]
-
Cochran, J. C., et al. (2005). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC Chemical Biology, 5, 2. Available at: [Link]
-
Chan, K. C., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 6(38), 40645-40659. Available at: [Link]
-
Wajapeyee, N., et al. (2014). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment | MDPI [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mitotic Slippage and Expression of Survivin Are Linked to Differential Sensitivity of Human Cancer Cell-Lines to the Kinesin-5 Inhibitor Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel Biginelli dihydropyrimidines with potential anticancer activity: a parallel synthesis and CoMSIA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
A Comparative Guide to Lewis Acid Catalysts in the Biginelli Condensation: From Mechanism to Practical Application
For researchers, scientists, and professionals in drug development, the Biginelli condensation remains a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a scaffold of significant pharmacological importance. The classical acid-catalyzed, three-component reaction of an aldehyde, a β-ketoester, and urea (or thiourea) has undergone numerous optimizations, with the choice of catalyst being paramount for achieving high yields, short reaction times, and mild conditions. This guide provides an in-depth comparative analysis of various Lewis acid catalysts for the Biginelli condensation, grounded in experimental data and mechanistic insights to aid in catalyst selection and experimental design.
The Enduring Relevance of the Biginelli Condensation
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot cyclocondensation offers a straightforward route to a class of compounds with a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Notably, DHPMs are recognized as potent calcium channel blockers, antihypertensive agents, and α-1a-antagonists.[2] The original protocol, often requiring harsh conditions and providing low yields, has been significantly improved through the development of more efficient catalysts.[2] Lewis acids, in particular, have proven to be highly effective in promoting this transformation.
The Role of the Lewis Acid: A Mechanistic Overview
The efficacy of a Lewis acid in the Biginelli condensation lies in its ability to activate the electrophilic components of the reaction. The most widely accepted mechanism proceeds via an iminium intermediate.[3] The Lewis acid (LA) coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the initial condensation with urea to form an N-acyliminium ion. This highly reactive intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.
Caption: Proposed mechanism of the Lewis acid-catalyzed Biginelli reaction.
The choice of Lewis acid influences the reaction rate and yield by modulating the reactivity of the key intermediates. Factors such as the oxophilicity of the Lewis acid, its steric bulk, and the nature of its counter-ion all play a crucial role in its catalytic efficiency.
Comparative Analysis of Lewis Acid Catalysts
A plethora of Lewis acids have been successfully employed in the Biginelli condensation. For the purpose of this guide, we will categorize them into two main groups: Metal Halides and Metal Triflates, and also consider other notable examples.
Metal Halides: The Workhorses of the Biginelli Reaction
Simple metal halides are among the most common and cost-effective Lewis acids for this transformation. Their performance, however, can vary significantly.
-
Zinc Chloride (ZnCl₂): ZnCl₂ is a mild and effective Lewis acid for the Biginelli reaction, often used under solvent-free conditions or in acetic acid.[4] It is particularly useful for reactions involving a variety of substituted aldehydes and 1,3-dicarbonyl compounds.[4]
-
Iron(III) Chloride (FeCl₃): Readily available and inexpensive, FeCl₃ is a powerful Lewis acid catalyst. However, its high reactivity can sometimes lead to side reactions, and its hygroscopic nature requires careful handling.
-
Copper(II) Chloride (CuCl₂) and Nickel(II) Chloride (NiCl₂): These transition metal chlorides have also been shown to catalyze the Biginelli reaction. In a comparative study for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, NiCl₂·6H₂O provided a significantly higher yield (50.3%) compared to CuCl₂·2H₂O (6.2%) and CoCl₂·6H₂O (0.7%).[5] This difference in activity was attributed to the varying coordination strength between the catalyst and the sulfur atoms in thiourea.[5]
Metal Triflates: Highly Efficient and Versatile Catalysts
Metal triflates (M(OTf)ₓ) are a class of Lewis acids that have gained significant attention due to their high catalytic activity, moisture tolerance, and reusability. The triflate anion is a poor nucleophile, which prevents it from interfering with the reaction.
-
Ytterbium(III) Triflate (Yb(OTf)₃): Yb(OTf)₃ is a particularly effective catalyst, especially under solvent-free conditions.[6] Its use can lead to a significant increase in reaction yields and a reduction in reaction times.[6] Furthermore, Yb(OTf)₃ can be easily recovered and reused, making it an economically and environmentally attractive option.[6]
-
Other Lanthanide Triflates (Ln(OTf)₃): Other lanthanide triflates have also been successfully employed, demonstrating the general utility of this class of catalysts for the Biginelli reaction.
Other Notable Lewis Acid Catalysts
-
Boron Trifluoride Etherate (BF₃·OEt₂): A classic Lewis acid, BF₃·OEt₂ is a potent catalyst for the Biginelli reaction. However, its sensitivity to moisture and corrosive nature are notable drawbacks.
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This bulky Lewis acid has been shown to be a highly efficient catalyst for the Biginelli condensation, even at low catalyst loadings (1 mol%).[7] It demonstrates good functional group tolerance and can be used for the synthesis of a wide range of DHPMs and their thione analogs in high yields.[7]
Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of various Lewis acid catalysts for the Biginelli condensation based on data from the literature. It is important to note that direct comparison can be challenging as reaction conditions may vary between studies.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| NiCl₂·6H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | Reflux | 8h | 50.3 | [5] |
| CuCl₂·2H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | Reflux | 8h | 6.2 | [5] |
| CoCl₂·6H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | Reflux | 8h | 0.7 | [5] |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | None | 100 | 20 min | 95 | [6] |
| B(C₆F₅)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 3h | 95 | [7] |
| Fe(NO₃)₃·9H₂O | Acetophenone | Benzaldehyde | Urea | None (Grinding) | RT | 15 min | 92 | [8] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | None | 80 | 5-15 min | 91-96 | [4] |
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step protocol for the Yb(OTf)₃-catalyzed Biginelli condensation under solvent-free conditions, a method known for its efficiency and green credentials.[6]
Materials and Equipment
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃, 1-5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus
Experimental Workflow
Caption: Experimental workflow for the Yb(OTf)₃-catalyzed Biginelli condensation.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Ytterbium(III) triflate (0.01-0.05 mmol, 1-5 mol%).
-
Reaction Execution: Place the flask in a preheated heating mantle or oil bath set to 100 °C. Stir the mixture vigorously. The reaction is typically complete within 20-30 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool slightly. Pour the reaction mixture onto crushed ice (approximately 20-30 g) with stirring.
-
Isolation of Crude Product: Continue stirring for 5-10 minutes until a solid precipitate forms. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any unreacted urea and the catalyst.
-
Purification: For higher purity, recrystallize the crude product from hot ethanol.
-
Drying: Dry the purified product in a vacuum oven to obtain the final dihydropyrimidinone.
This protocol provides a reliable and efficient method for the synthesis of DHPMs. The reusability of Yb(OTf)₃ can be demonstrated by recovering the catalyst from the aqueous filtrate, drying it, and using it in subsequent reactions with minimal loss of activity.[6]
Conclusion: Making an Informed Catalyst Choice
The selection of a Lewis acid catalyst for the Biginelli condensation is a critical decision that can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the synthesis. While traditional metal halides like ZnCl₂ and FeCl₃ offer a cost-effective solution, modern catalysts such as Yb(OTf)₃ and B(C₆F₅)₃ provide superior performance in terms of reaction times, yields, and milder conditions.
For researchers aiming for high efficiency and green chemistry principles, Yb(OTf)₃ under solvent-free conditions presents an excellent choice due to its high catalytic activity and reusability. For applications where cost is a primary concern, ZnCl₂ remains a viable and effective option. This guide provides the foundational knowledge and practical data to enable an informed and rational selection of the optimal Lewis acid catalyst for your specific research and development needs in the synthesis of valuable dihydropyrimidinone derivatives.
References
- Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153.
- Prajapati, S. K., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(4), 1047-1055.
- Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.
- Neto, B. A. D., et al. (2013). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. RSC Advances, 3(43), 21066-21076.
- Mali, S. N., Thorat, B., Gurav, A., & Lokhande, V. (2020). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System.
- Liu, Y. (2021). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
- Kolvari, E., Arab, A., & Robati, M. (2020). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions.
-
Chemistry LibreTexts. (2023, January 8). Hard and Soft Acid and Base Theory (HSAB). Retrieved from [Link]
- Panda, S. S., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Green Chemistry Letters and Reviews, 3(4), 289-294.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272.
- Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919.
- Sabour, B., et al. (2019). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 63(3).
- Nagarajaiah, H., Mukhopadhyay, A., & Moorthy, J. N. (2016). Biginelli reaction: an overview. ARKIVOC, 2016(6), 1-50.
- Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Journal of Heterocyclic Chemistry.
- Suzuki, I., Suzumura, Y., & Takeda, K. (2006). Metal triflimide as a Lewis acid catalyst for Biginelli reactions in water. Tetrahedron Letters, 47(45), 7861-7864.
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
Sources
- 1. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating the Antibacterial Mechanism of Action of Functionalized Dihydropyrimidines
In the face of mounting antimicrobial resistance, the discovery and validation of novel antibacterial agents with unique mechanisms of action are paramount. Functionalized dihydropyrimidines (DHPMs) have emerged as a promising class of compounds, exhibiting significant antibacterial activity against a range of pathogens, including multidrug-resistant strains.[1][2][3][4] However, the precise mechanism by which these molecules exert their antibacterial effect remains a subject of active investigation. While initial hypotheses pointed towards the inhibition of dihydrofolate reductase (DHFR), subsequent studies have cast doubt on this, suggesting that DHPMs may act through alternative or multiple pathways.[1][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the antibacterial mechanism of action of functionalized dihydropyrimidines. We will delve into a series of experimental approaches, moving from broad phenotypic observations to specific molecular target identification. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and scientifically rigorous narrative.
The Dihydropyrimidine Conundrum: Beyond DHFR Inhibition
The structural similarity of some DHPMs to known DHFR inhibitors like trimethoprim initially suggested a similar mode of action.[1][5] However, recent evidence indicates that the antibacterial activity of many functionalized dihydropyrimidines may not be linked to DHFR inhibition.[5][6] This highlights the critical need for a thorough and unbiased investigation into their true mechanism. A logical starting point is to assess the bactericidal versus bacteriostatic nature of the compounds and to explore potential synergistic relationships with known antibiotics.
Initial Characterization: Bactericidal vs. Bacteriostatic and Synergy
A fundamental step in characterizing a new antibacterial agent is to determine whether it kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This can be elucidated through a Time-Kill Kinetics Assay .[7][8][9][10] Furthermore, a Checkerboard Assay can reveal synergistic, additive, indifferent, or antagonistic interactions with antibiotics of known mechanisms.[11][12][13][14][15] For instance, synergy with a cell wall synthesis inhibitor might suggest that the DHPM weakens the cell envelope, facilitating the action of the known antibiotic.
A Multi-pronged Approach to Mechanism of Action Elucidation
Given the uncertainty surrounding the molecular target of functionalized dihydropyrimidines, a systematic approach that investigates multiple potential pathways is essential. The following sections outline a series of key experiments designed to probe the most common antibacterial targets: the cell envelope, macromolecular synthesis, and metabolic pathways.
Investigating the Integrity of the Bacterial Cell Envelope
The bacterial cell envelope, comprising the cell wall and cell membrane, is a primary target for many antibiotics.[16][17][18][19] Assays that measure the disruption of this critical barrier are a logical first step in mechanism of action studies.
Several robust methods exist to assess bacterial membrane integrity:
-
N-Phenyl-1-naphthylamine (NPN) Uptake Assay: This assay utilizes the fluorescent dye NPN, which exhibits increased fluorescence in a hydrophobic environment. Disruption of the outer membrane allows NPN to enter the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.[20]
-
LIVE/DEAD BacLight™ Bacterial Viability Assay: This commercially available kit uses two fluorescent dyes, SYTO 9 and propidium iodide (PI). SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI can only enter cells with compromised membranes, staining them red.[21][22] This allows for a direct visualization and quantification of membrane-damaged cells via fluorescence microscopy or flow cytometry.[23]
BCP is a powerful high-throughput technique that provides a holistic view of an antibiotic's effect on bacterial morphology.[24][25][26][27][28] By staining key cellular components like the cell membrane and DNA, BCP can generate a unique "cytological profile" for a given compound.[24][26] This profile can then be compared to a library of profiles from antibiotics with known mechanisms of action to predict the target pathway.[25] For example, compounds that induce distinct changes in cell shape or membrane morphology can be readily identified.
Probing Macromolecular Synthesis: DNA, RNA, and Protein Production
Inhibition of essential life processes such as DNA replication, RNA transcription, and protein translation is another common antibacterial strategy.[29][30][31]
A straightforward approach to assess the impact on macromolecular synthesis is to measure the incorporation of radiolabeled precursors into DNA, RNA, and protein. A significant reduction in the incorporation of a specific precursor in the presence of the dihydropyrimidine compound would indicate inhibition of that particular pathway.
More specific assays can then be employed to pinpoint the exact target. For example, in vitro assays using purified enzymes like DNA gyrase or topoisomerase IV can confirm direct inhibition of these key players in DNA replication.[32][33][34] Similarly, cell-free translation systems can be used to investigate the inhibition of protein synthesis at the ribosomal level.[29]
Uncovering Interference with Metabolic Pathways
Some antibiotics act by inhibiting essential metabolic pathways, such as folate synthesis or fatty acid biosynthesis.[35][36][37][38][39][40]
If a dihydropyrimidine inhibits a specific metabolic pathway, its antibacterial effect may be reversed by supplying the downstream product of that pathway. This "metabolite rescue" approach can provide strong evidence for the inhibition of a particular metabolic route.[38]
Furthermore, gene expression profiling, for instance by microarray or RNA-seq, can reveal the transcriptional response of bacteria to the dihydropyrimidine.[36] Upregulation of genes in a specific metabolic pathway can indicate that the cell is attempting to compensate for the inhibition of that pathway.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes hypothetical data from the aforementioned experiments for a functionalized dihydropyrimidine (DHPM-X) against a panel of known antibiotics.
| Assay | DHPM-X | Vancomycin (Cell Wall Synthesis Inhibitor) | Polymyxin B (Membrane Damaging Agent) | Ciprofloxacin (DNA Synthesis Inhibitor) | Tetracycline (Protein Synthesis Inhibitor) |
| MIC (µg/mL) | 4 | 2 | 1 | 0.5 | 8 |
| Time-Kill Assay | Bacteriostatic | Bactericidal | Bactericidal | Bactericidal | Bacteriostatic |
| NPN Uptake Assay | Moderate Increase | No Change | Significant Increase | No Change | No Change |
| LIVE/DEAD Assay (% Red Cells) | 45% | <5% | 90% | <5% | <5% |
| Bacterial Cytological Profiling | Cell elongation, membrane blebbing | Cell wall defects, lysis | Rapid membrane depolarization | Filamentation, nucleoid condensation | Normal morphology |
| Radiolabeled Precursor Incorporation | No significant inhibition | No significant inhibition | No significant inhibition | Decreased [³H]thymidine incorporation | Decreased [³⁵S]methionine incorporation |
| Metabolite Rescue | No rescue by common metabolites | N/A | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Time-Kill Kinetics Assay
-
Prepare a bacterial culture in the mid-logarithmic growth phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Add the functionalized dihydropyrimidine at concentrations of 1x, 2x, and 4x its Minimum Inhibitory Concentration (MIC). Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At time points 0, 2, 4, 6, 8, and 24 hours, withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[10]
Protocol 2: Checkerboard Assay for Synergy
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the dihydropyrimidine along the x-axis and a known antibiotic along the y-axis.[11][14][15]
-
Each well will contain a unique combination of concentrations of the two compounds.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 indicates synergy.[12]
Protocol 3: NPN Uptake Assay
-
Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer (e.g., HEPES).
-
Add NPN to a final concentration of 10 µM to the bacterial suspension.
-
Measure the baseline fluorescence using a fluorometer.
-
Add the dihydropyrimidine at various concentrations and immediately monitor the increase in fluorescence over time.
-
A known membrane-permeabilizing agent like Polymyxin B should be used as a positive control.
Visualizing the Workflow
The following diagram illustrates the logical flow of experiments for validating the antibacterial mechanism of action of functionalized dihydropyrimidines.
Caption: A logical workflow for the systematic validation of the antibacterial mechanism of action of functionalized dihydropyrimidines.
Conclusion
Validating the antibacterial mechanism of action of novel compounds like functionalized dihydropyrimidines is a complex but essential undertaking. The multifaceted approach outlined in this guide, combining phenotypic assays with more targeted molecular investigations, provides a robust framework for elucidating the precise mode of action. By moving beyond initial assumptions and systematically exploring various cellular pathways, researchers can build a strong, evidence-based case for the therapeutic potential of these promising antibacterial agents. This rigorous validation is a critical step in the journey from a promising lead compound to a clinically effective antibiotic.
References
-
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega. Retrieved from [Link]
-
Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2022). ChemRxiv. Retrieved from [Link]
-
How to assess bacterial permeability? (2024). ResearchGate. Retrieved from [Link]
-
Antimicrobial screening of dihydropyrimidine derivatives. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). National Institutes of Health. Retrieved from [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2018). National Institutes of Health. Retrieved from [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2021). National Institutes of Health. Retrieved from [Link]
-
Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance. (2024). Frontiers in Microbiology. Retrieved from [Link]
-
Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024). National Institutes of Health. Retrieved from [Link]
-
Dihydropyrimidinones Against Multiresistant Bacteria. (2022). Frontiers in Microbiology. Retrieved from [Link]
-
Protocol for Bacterial Cell Inhibition Assay. (n.d.). BBS OER Lab Manual. Retrieved from [Link]
-
Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules. (2013). eScholarship, University of California. Retrieved from [Link]
-
Comparison of Proteomic Responses as Global Approach to Antibiotic Mechanism of Action Elucidation. (2018). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Discovery of Inhibitors of DNA Replication in Gram-Positive Bacteria. (n.d.). Grantome. Retrieved from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
-
Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance. (2024). National Institutes of Health. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit. (2024). Microbiology Spectrum. Retrieved from [Link]
-
Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method for Staphylococcus aureus. (2016). National Institutes of Health. Retrieved from [Link]
-
Comparison of Antibacterial Mode of Action of Silver Ions and Silver Nanoformulations With Different Physico-Chemical Properties: Experimental and Computational Studies. (2021). Frontiers in Microbiology. Retrieved from [Link]
-
Comparison of In Vitro Approaches to Assess the Antibacterial Effects of Nanomaterials. (2021). MDPI. Retrieved from [Link]
-
Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling. (2006). National Institutes of Health. Retrieved from [Link]
-
Flow cytometry analysis of cell viability (membrane integrity and...) (2019). ResearchGate. Retrieved from [Link]
-
Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. (1999). ScienceDirect. Retrieved from [Link]
-
Metabolic Inhibition as an Index of Bacterial Susceptibility to Drugs. (1973). National Institutes of Health. Retrieved from [Link]
-
Tools for Characterizing Bacterial Protein Synthesis Inhibitors. (2012). National Institutes of Health. Retrieved from [Link]
-
Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). National Institutes of Health. Retrieved from [Link]
-
Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. (2014). National Institutes of Health. Retrieved from [Link]
-
Methods for Studying Bacterial Metabolism. (2026). ResearchGate. Retrieved from [Link]
-
Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. (2022). National Institutes of Health. Retrieved from [Link]
-
Identifying Metabolic Inhibitors to Reduce Bacterial Persistence. (2016). Frontiers in Microbiology. Retrieved from [Link]
-
A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society. Retrieved from [Link]
-
Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity. (2022). Iberoamerican Journal of Medicine. Retrieved from [Link]
-
DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens. (2017). National Institutes of Health. Retrieved from [Link]
-
The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2019). MDPI. Retrieved from [Link]
-
13.2A: Inhibiting Cell Wall Synthesis. (2024). Biology LibreTexts. Retrieved from [Link]
-
Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023). Microbe Notes. Retrieved from [Link]
-
Comparative analysis of antibiotics: Inhibition of protein synthesis versus DNA synthesis. (2023). Qeios. Retrieved from [Link]
-
Targeting synthesis of the Chromosome Replication Initiator Protein DnaA by antisense PNA-peptide conjugates in Escherichia coli. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. microbenotes.com [microbenotes.com]
- 20. researchgate.net [researchgate.net]
- 21. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 25. escholarship.org [escholarship.org]
- 26. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Discovery of Inhibitors of DNA Replication in Gram-Positive Bacteria | National Agricultural Library [nal.usda.gov]
- 33. DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Targeting synthesis of the Chromosome Replication Initiator Protein DnaA by antisense PNA-peptide conjugates in Escherichia coli [frontiersin.org]
- 35. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 36. Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Metabolic Inhibition as an Index of Bacterial Susceptibility to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Frontiers | Identifying Metabolic Inhibitors to Reduce Bacterial Persistence [frontiersin.org]
In vivo efficacy studies of biologically active dihydropyrimidinone compounds.
Dihydropyrimidinones (DHPMs), a class of heterocyclic compounds first synthesized via the Biginelli reaction, have emerged as a versatile scaffold in medicinal chemistry. Their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects, have prompted extensive preclinical research. This guide provides a comparative overview of the in vivo efficacy of biologically active DHPM compounds, offering researchers, scientists, and drug development professionals a critical synthesis of the available experimental data to inform future studies.
The Therapeutic Promise of Dihydropyrimidinones: A Mechanistic Overview
The therapeutic potential of DHPMs stems from their ability to interact with various biological targets. This guide will focus on three well-documented areas of in vivo activity: anticancer, anti-inflammatory, and antihypertensive effects. The efficacy of these compounds is intrinsically linked to their specific mechanisms of action.
Anticancer Activity: Targeting Mitosis through Eg5 Inhibition
A significant number of DHPMs exert their anticancer effects by targeting the kinesin spindle protein (KSP), also known as Eg5.[1][2] Eg5 is a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This targeted approach offers a potential advantage over traditional chemotherapeutics that can affect both cancerous and healthy, rapidly dividing cells. The well-known DHPM, Monastrol, serves as a prototype for Eg5 inhibitors.[4]
Signaling Pathway of Eg5 in Mitotic Spindle Formation
Caption: Eg5 kinesin's role in bipolar spindle formation and its inhibition by DHPMs.
Anti-inflammatory Action: Inhibition of the COX-2 Pathway
Certain DHPM derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[7][8] By selectively inhibiting COX-2, these DHPMs can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.[5]
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by anti-inflammatory DHPM derivatives.
Antihypertensive Effects: Calcium Channel Blockade
A number of DHPMs have been developed as potent calcium channel blockers, structurally similar to the 1,4-dihydropyridine (DHP) class of antihypertensive drugs.[9][10] These compounds exert their effect by blocking L-type calcium channels in vascular smooth muscle cells.[9] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[11]
Comparative In Vivo Efficacy of Dihydropyrimidinone Derivatives
The following tables summarize the in vivo efficacy data for various DHPM compounds across the three therapeutic areas. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
Anticancer Efficacy in Xenograft Models
| Compound | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound 19 | NCI-H460 (Lung) | N/A | 10 µM (in vitro) | 88% growth inhibition | [12] |
| Compound 19 | SK-MEL-5 (Melanoma) | N/A | 10 µM (in vitro) | 86% growth inhibition | [12] |
| Compound 19 | HL-60 (TB) (Leukemia) | N/A | 10 µM (in vitro) | 85% growth inhibition | [12] |
| Unnamed DHPM | Ehrlich Solid Tumor | Mouse | 30 mg/kg/body weight | 41.87% | [13] |
| DHP-5 | LOVO (Colon) | Nude Mouse | N/A | Inhibitory effect on tumor growth | [13] |
Note: N/A indicates that the specific information was not available in the provided search results.
Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dosing Regimen | Maximum Inhibition of Edema (%) | Time of Max Inhibition (hours) | Reference |
| Compound 3 | Rat | 200 mg/kg | 99.69% | 4 | [14] |
| Compound 1 | Rat | 200 mg/kg | 96.31% | 4 | [14] |
| Compound 2 | Rat | 200 mg/kg | 72.08% | 4 | [14] |
| Indomethacin (Standard) | Rat | 10 mg/kg | 57.66% | 4 | [14] |
| Unnamed DHPMs | Rat | N/A | "Good activity" compared to indomethacin | N/A | [4] |
Note: N/A indicates that the specific information was not available in the provided search results.
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Animal Model | Dosing Regimen | Effect on Blood Pressure | Comparison | Reference |
| Dihydropyrimidine 12a | SHR | N/A | Potent and long-acting antihypertensive activity | More potent and longer acting than nifedipine; compares favorably with amlodipine | [9] |
| Amlodipine (Dihydropyridine) | SPRINT Trial Participants | N/A | 2 mmHg reduction in visit-to-visit blood pressure variability | N/A | [15] |
| Compounds 4c, 7a, 7c, 8c, 9b, 9c | N/A | N/A | Comparable antihypertensive properties to Nifedipine | N/A | [16] |
Note: N/A indicates that the specific information was not available in the provided search results.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
Reproducible and robust in vivo studies are paramount for the preclinical evaluation of DHPM compounds. Below are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Anticancer Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for assessing the in vivo antitumor efficacy of a DHPM compound.
Experimental Workflow for Xenograft Efficacy Study
Caption: Workflow for a typical in vivo anticancer xenograft study.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., NCI-H460) under appropriate sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as Matrigel, to enhance tumor take rate.
-
Animal Handling and Tumor Inoculation: Use immunodeficient mice (e.g., nude or SCID mice). After a period of acclimatization, subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at set intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the DHPM compound via the desired route (e.g., intraperitoneal, oral gavage) at various dose levels. Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint and Data Analysis: The study endpoint can be a specific tumor volume, a predetermined number of days, or signs of excessive morbidity. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Protocol 2: Anti-inflammatory Activity via Carrageenan-Induced Paw Edema in Rats
This widely used model is effective for screening compounds for acute anti-inflammatory activity.[17][18][19]
Step-by-Step Methodology:
-
Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the DHPM compound or vehicle control orally or intraperitoneally. A positive control group treated with a standard anti-inflammatory drug like indomethacin should be included.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][20]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17][20]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The in vivo studies summarized in this guide demonstrate the significant therapeutic potential of dihydropyrimidinone compounds across multiple disease areas. The modular nature of the Biginelli synthesis allows for extensive structural modifications, paving the way for the development of highly potent and selective drug candidates.
For researchers in this field, the path forward involves several key considerations:
-
Head-to-Head Comparison: There is a need for more studies that directly compare the in vivo efficacy of different DHPM derivatives within the same experimental setup to establish clear structure-activity relationships.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing regimens and predicting clinical outcomes.
-
Long-Term Toxicity Studies: To ensure the clinical translatability of promising DHPM candidates, comprehensive long-term toxicity studies are essential.
By building upon the foundational in vivo data presented here and addressing these future research needs, the scientific community can continue to unlock the full therapeutic potential of the dihydropyrimidinone scaffold.
References
- [Reference to a study on the COX p
- [Reference to a study on the role and regulation of cyclooxygenase-2 during inflamm
- [Reference to a study on arachidonic acid metabolites].
- Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European journal of pharmacology, 494(2-3), 229–237.
- [Reference to a study on the non-canonical functions of the mitotic kinesin Eg5].
- [Reference to a study on the physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney].
- [Reference to a study on the bipolar mitotic kinesin Eg5].
- [Reference to a study on the mechanisms by which Kinesin-5 motors perform their multiple intracellular functions].
- [Reference to a video explaining the Arachidonic Acid P
- [Reference to a study on the depletion of Eg5 impairing mitotic spindle form
- [Reference to a protocol for Carrageenan Induced Paw Edema].
- [Reference to a study on Kinesin-5 Eg5 being essential for spindle assembly].
- [Reference to a study showing in vivo tumor growth inhibition d
- [Reference to another protocol for Carrageenan Induced Paw Edema Model].
- [Reference to the significance of the Carrageenan induced r
- [Reference to a study showing percentage inhibition of inflammation by carrageenan induced r
- [Reference to another protocol for Carrageenan-Induced Paw Edema in the R
- [Reference to a study on the synthesis and anticancer activity of new dihydropyrimidinone deriv
- [Reference to a study on dihydropyrimidinones inhibiting prolifer
- [Reference to a study on dihydropyrimidine calcium channel blockers as potent antihypertensive agents].
- [Reference to a data table of in vivo anti-inflamm
- [Reference to a study on the design and evaluation of novel pyrimidine derivatives as potential calcium channel blockers].
- [Reference to a study showing inhibition of tumor growth in a mouse xenograft model].
- [Reference to a table showing percentage inhibition of carrageenan induced paw edema].
- [Reference to a study on the effect of dihydropyridine calcium channel blockers on blood pressure variability].
- [Reference to a study on the anti-inflammatory activity of a plant extract on carrageenan-induced paw edema].
- [Reference to a study on the design and evaluation of dihydropyrimidinone-pyrazole deriv
- [Reference to a review on the genesis of Dihydropyrimidinone Calcium Channel Blockers].
- [Reference to a study on novel benzenesulfonamide derivatives with anti-inflamm
- [Reference to a study on the effect of dihydropyridine calcium channel blockers on blood pressure variability in the SPRINT trial].
Sources
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Dihydropyridine Calcium Channel Blockers on Blood Pressure Variability in the SPRINT Trial: A Treatment Effects Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effect of dihydropyridine calcium channel blockers on blood pressure variability in the SPRINT trial: a treatment effects approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-activity screening of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine against different cancer cell lines.
A Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the preliminary screening of novel chemical entities across a diverse panel of cancer cell lines is a foundational step. This guide provides a comprehensive framework for evaluating the cross-activity of a novel dihydropyrimidine derivative, 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine (referred to herein as Compound X), against various cancer cell lines. We will detail the experimental rationale, present comparative data against established chemotherapeutics, and provide validated protocols to ensure scientific rigor and reproducibility.
Rationale and Strategic Experimental Design
The initial assessment of an investigational compound's efficacy hinges on a logically structured screening cascade. Our approach begins with a broad cytotoxicity screen to determine potency and selectivity, followed by assays that probe long-term effects on proliferative capacity and the induction of apoptosis.
Selection of a Diverse Cancer Cell Line Panel
To ascertain the breadth of Compound X's activity, a panel of four human cancer cell lines representing distinct malignancies was selected:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. It is a workhorse for studying hormone-responsive cancers.[1][2][3][4][5]
-
A549: A human lung adenocarcinoma cell line. These cells are alveolar type II epithelial-like and are a standard model for lung cancer research.[6][7][8][9][10]
-
HCT116: A human colorectal carcinoma cell line.[11][12][13][14][15] This line is known for its use in studies of tumorigenicity and drug screening.[11][12][15]
-
Jurkat: A human T-lymphocyte cell line derived from an acute T-cell leukemia.[16][17][18][19][20] As a suspension cell line, it provides a contrasting model to the adherent epithelial lines.[17][18]
Benchmarking Against Standard-of-Care Agents
To contextualize the activity of Compound X, its performance is compared against two widely used chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating into DNA and inhibiting topoisomerase II, thereby blocking DNA replication and transcription.[21][][23][24][25]
-
Cisplatin: A platinum-based drug that forms covalent cross-links with DNA, which disrupts DNA repair mechanisms and induces apoptosis.[26][27][28][29][30]
The Screening Workflow
A multi-tiered experimental approach ensures a comprehensive evaluation of the compound's anti-cancer properties. This workflow progresses from broad initial screening to more focused mechanistic studies.
Experimental workflow for cross-activity screening.
Comparative Performance Analysis
The following data represents a hypothetical outcome of the screening process to illustrate the comparative analysis.
Cytotoxicity Screening: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Lower IC50 values indicate higher potency. Cells were treated for 72 hours with a range of concentrations for each compound, and viability was assessed using the MTT assay.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Jurkat (Leukemia) IC50 (µM) |
| Compound X | 8.5 | 15.2 | 2.1 | 10.8 |
| Doxorubicin | 0.9 | 1.2 | 0.5 | 0.2 |
| Cisplatin | 5.6 | 7.8 | 3.4 | 4.1 |
Interpretation: In this hypothetical dataset, Compound X demonstrates notable cytotoxic activity, with a particularly high potency against the HCT116 colorectal cancer cell line. While not as potent as the broad-spectrum agent Doxorubicin, it shows comparable or superior potency to Cisplatin in certain lines (e.g., HCT116). This suggests potential selective activity that warrants further investigation.
Long-Term Survival: Colony Formation Assay
The colony formation assay assesses the ability of a single cell to undergo sustained proliferation and form a colony.[31] This assay provides insight into long-term cytostatic or cytotoxic effects at concentrations around the IC50 value.
| Treatment (at IC50) | MCF-7 (% Inhibition) | A549 (% Inhibition) | HCT116 (% Inhibition) |
| Compound X | 85% | 78% | 95% |
| Doxorubicin | 98% | 99% | 99% |
| Cisplatin | 92% | 90% | 96% |
Interpretation: The data indicates that Compound X effectively inhibits the long-term proliferative capacity of all tested adherent cell lines, with the most pronounced effect again seen in HCT116 cells. This reinforces the findings from the initial cytotoxicity screen.
Mechanistic Insights: Induction of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/PI apoptosis assay was conducted. This method distinguishes between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and PI positive).[32][33][34][35]
| Cell Line | Treatment (at 2x IC50, 24h) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HCT116 | Vehicle Control | 2.1% | 1.5% |
| Compound X | 35.7% | 15.4% | |
| Doxorubicin | 42.1% | 20.5% |
Interpretation: Treatment with Compound X leads to a significant increase in the population of apoptotic HCT116 cells, confirming that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.
Potential Signaling Pathways
The dysregulation of signaling pathways like PI3K/Akt and MAPK/ERK is a hallmark of many cancers, driving proliferation and survival.[36][37][38][39][40][41][42][43][44][45] Given its pro-apoptotic activity, Compound X may exert its effects by modulating one or more key nodes within these cascades.
Hypothesized inhibition of the PI3K/Akt pathway.
Hypothesized inhibition of the MAPK/ERK pathway.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well (optimized for each cell line) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Cisplatin. Add 100 µL of 2X compound concentration to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.[31]
-
Treatment: After 24 hours, treat the cells with Compound X or control drugs at their respective IC50 concentrations for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash away excess stain with water, air dry the plates, and count the number of colonies (defined as a cluster of ≥50 cells).[31] Express the results as a percentage of the vehicle-treated control.[46]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest. Treat cells with compounds at the desired concentration (e.g., 2x IC50) for 24 hours.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating cells) and detach the adherent cells with trypsin. Combine all cells. For suspension cells (Jurkat), simply collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Conclusion and Future Directions
The presented framework demonstrates a robust methodology for the initial cross-activity screening of novel anti-cancer compounds. The hypothetical data for this compound (Compound X) illustrates its potential as a cytotoxic agent, with notable selectivity for colorectal cancer cells (HCT116). The pro-apoptotic mechanism provides a strong basis for further investigation.
Future studies should aim to:
-
Expand the screening panel to include a wider range of cancer cell lines, including those with known resistance mechanisms.
-
Validate the hypothesized inhibition of the PI3K/Akt or MAPK/ERK pathways through Western blotting for key phosphorylated proteins.
-
Conduct in vivo studies using HCT116 xenograft models to assess the compound's efficacy and safety in a preclinical setting.
This systematic approach ensures that promising compounds are thoroughly characterized, enabling data-driven decisions for advancing the most viable candidates in the drug development pipeline.
References
- Cisplatin in cancer therapy: molecular mechanisms of action - PMC. (n.d.). National Institutes of Health (NIH).
- Doxorubicin. (n.d.). Wikipedia.
- Soft Agar Assay for Colony Formation Protocol. (n.d.). St. John's University.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Institutes of Health (NIH).
- Jurkat cells. (n.d.). Wikipedia.
- PI3K/Akt signalling pathway and cancer. (n.d.). PubMed.
- MCF7 - ECACC cell line profiles. (n.d.). Culture Collections.
- ERK/MAPK signalling pathway and tumorigenesis - PMC. (n.d.). National Institutes of Health (NIH).
- Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). MDPI.
- MCF7 - HTB-22. (n.d.). ATCC.
- PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
- Targeting the MAPK Pathway in Cancer. (n.d.). MDPI.
- HCT116 cells. (n.d.). Wikipedia.
- Cisplatin. (n.d.). Wikipedia.
- PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
- The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (n.d.). Spandidos Publications.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI.
- HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion.
- Cisplatin. (2023). StatPearls - NCBI Bookshelf.
- A Guide to the Colony Forming Cell Assay: Methods and Tips. (n.d.). R&D Systems.
- The MAPK pathway across different malignancies: A new perspective - PMC. (n.d.). National Institutes of Health (NIH).
- What is the mechanism of Doxorubicin Hydrochloride?. (2024). Patsnap Synapse.
- About Jurkat Cells. (2024). NanoEntek Blog.
- Cell line profile: A549. (n.d.). Culture Collections.
- PI3K/AKT Signaling in Cancer | Pathway. (n.d.). PubChem - NIH.
- MCF-7. (n.d.). Wikipedia.
- Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI.
- Mechanism of action of doxorubicin. (n.d.). ResearchGate.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers.
- Jurkat cells. (n.d.). Grokipedia.
- MAPK Pathways in Cancer Metastasis. (2022). Encyclopedia.pub.
- A549 Cell Lines. (n.d.). Biocompare.
- HCT 116 - CCL-247. (n.d.). ATCC.
- Human T-cell acute lymphoblastic leukemia cell line Jurkat. (n.d.). BioHippo.
- A549 cell. (n.d.). Wikipedia.
- HCT 116 Cell Line. (n.d.). Creative Biogene.
- The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School.
- MCF-7 Cells Culture - MCF-7 Cells. (n.d.). MCF-7 Cells.
- Colony formation assay: A tool to study cell survival. (n.d.). Abcam.
- HCT116 Cell Lines. (n.d.). Biocompare.
- A549 Lung Adenocarcinoma Reporter Gene Cell Lines. (n.d.). Imanis Life Sciences.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- A549 Cell Line: A Keystone in Lung Cancer Research. (n.d.). Cytion.
- Jurkat Cells. (n.d.). Cytion.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.
- The MAPK Pathway as a Therapeutic Target in Cancer Research. (2017). Technology Networks.
- A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube.
- Video: The Soft Agar Colony Formation Assay. (2014). JoVE.
Sources
- 1. MCF7 | Culture Collections [culturecollections.org.uk]
- 2. atcc.org [atcc.org]
- 3. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 4. MCF-7 - Wikipedia [en.wikipedia.org]
- 5. mcf7.com [mcf7.com]
- 6. A549 | Culture Collections [culturecollections.org.uk]
- 7. biocompare.com [biocompare.com]
- 8. A549 cell - Wikipedia [en.wikipedia.org]
- 9. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 10. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 11. HCT116 cells - Wikipedia [en.wikipedia.org]
- 12. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 13. atcc.org [atcc.org]
- 14. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 15. biocompare.com [biocompare.com]
- 16. Jurkat cells - Wikipedia [en.wikipedia.org]
- 17. blog-nanoentek.com [blog-nanoentek.com]
- 18. grokipedia.com [grokipedia.com]
- 19. ebiohippo.com [ebiohippo.com]
- 20. Jurkat Cells [cytion.com]
- 21. Doxorubicin - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncodaily.com [oncodaily.com]
- 28. Cisplatin - Wikipedia [en.wikipedia.org]
- 29. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. kumc.edu [kumc.edu]
- 34. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 35. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 36. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 39. mdpi.com [mdpi.com]
- 40. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 41. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 42. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 43. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 44. encyclopedia.pub [encyclopedia.pub]
- 45. technologynetworks.com [technologynetworks.com]
- 46. artscimedia.case.edu [artscimedia.case.edu]
A Head-to-Head Comparison of Microwave-Assisted Versus Conventional Heating for Dihydropyrimidinone (DHPM) Synthesis
Introduction: The Quest for Efficiency in Bioactive Scaffold Synthesis
Dihydropyrimidinones (DHPMs) and their derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic properties, including antiviral, antibacterial, anti-inflammatory, and antihypertensive agents.[1] The most prominent route to this valuable heterocyclic scaffold is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][3]
Despite its utility, the classical Biginelli reaction often suffers from drawbacks such as long reaction times, harsh acidic conditions, and modest to low yields, particularly with substituted aldehydes.[1] In the continuous drive for process optimization, green chemistry, and accelerated drug discovery, synthetic methodologies are constantly evolving. This guide provides a direct, evidence-based comparison between traditional conventional heating and modern microwave-assisted synthesis for the Biginelli reaction, offering researchers and drug development professionals a clear perspective on the performance, efficiency, and practical application of each technique.
Chapter 1: The Fundamental Principles of Heat Transfer in Chemical Reactions
The method of energy input into a reaction can profoundly influence its outcome. The differences between conventional and microwave heating are not merely preferential; they are rooted in fundamentally distinct mechanisms of heat transfer.
Conventional Heating: A Surface-Level Approach
Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction mixture indirectly. The process relies on:
-
Conduction: Heat is transferred from the external source to the outer surface of the reaction vessel.
-
Convection: The heat is then transferred from the vessel walls to the bulk of the reaction mixture through the movement of fluids (the solvent and solutes).
This method is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are much hotter than the center of the mixture.[4][5] This can lead to localized decomposition of reagents, substrates, or products on the hot glass surface, potentially reducing yields and purity.[6]
Microwave-Assisted Heating: Direct and Volumetric Energy Transfer
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy, typically at a frequency of 2.45 GHz, to heat the reaction mixture directly and volumetrically.[7] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture (such as reagents or a polar solvent) possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the bulk of the sample.[7][8][9]
-
Ionic Conduction: If free ions or ionic species are present, they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, generating heat.[8][9]
This direct energy transfer bypasses the slow process of thermal conduction, leading to remarkably rapid and uniform heating of the entire reaction volume.[4][10] This efficiency is the primary driver behind the dramatic rate accelerations observed in microwave chemistry.[11]
Chapter 2: The Biginelli Reaction Mechanism
The acid-catalyzed Biginelli reaction proceeds through a proposed sequence of bimolecular reactions. The most widely accepted mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step is a cyclization via intramolecular condensation, followed by dehydration to yield the dihydropyrimidinone ring.[3]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon the precautionary principle, treating the substance with the caution required for a potentially hazardous novel amine compound. The procedures outlined here are designed to be a self-validating system, ensuring safety and regulatory compliance at every stage.
Foundational Principle: Hazard Assessment and Precautionary Classification
Given the absence of specific toxicological data for this compound, a conservative approach is mandatory. The chemical structure, containing an amine functional group, suggests potential hazards common to this class of compounds. Amines can be skin and eye irritants, may be harmful if inhaled or ingested, and can pose a risk to aquatic ecosystems[1][2].
Therefore, until proven otherwise, this compound must be handled and disposed of as hazardous chemical waste . This classification is the cornerstone of a safe disposal plan and ensures adherence to the strictest regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States[3].
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
Before handling the compound for disposal, the following PPE is required to prevent exposure. The rationale for each piece of equipment is critical for understanding and ensuring compliance.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles that form a seal around the eyes are necessary to protect against splashes of the chemical or its solutions, as amine compounds can be corrosive or irritating to eye tissue[4].
-
Nitrile Gloves: Nitrile provides good chemical resistance against a broad range of chemicals, including amines. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact with a contaminated surface[5].
-
Laboratory Coat: A standard lab coat is required to protect against incidental skin contact.
-
Work in a Ventilated Area: All transfers of this chemical, especially from its primary container to a waste vessel, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols[2].
Waste Segregation and Containerization: Preventing Catastrophic Reactions
Proper segregation is arguably the most critical step in chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.
Protocol for Waste Collection:
-
Waste Stream Identification: This compound must be classified as Non-Halogenated Organic Amine Waste . Do not mix it with other waste streams.
-
Container Selection: The designated waste container must be made of high-density polyethylene (HDPE) or another material confirmed to be compatible with amines[3][6]. The container must be in good condition, free of leaks, and possess a screw-top, vapor-tight lid to prevent the escape of fumes[1].
-
Critical Incompatibilities: Under no circumstances should this waste be mixed with the following[1][7]:
-
Strong Acids: A violent acid-base neutralization reaction can occur, generating significant heat.
-
Oxidizing Agents (e.g., bleach, hydrogen peroxide, permanganates): These can react to create unstable, potentially explosive products or cause a fire.
-
Halogenated Solvents: While not always reactive, co-disposal can complicate the final treatment process. Keeping streams separate is best practice.
-
-
Labeling: The waste container must be labeled clearly and immediately upon the first addition of waste. The label must include[8][9]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate estimate of the concentration and volume.
-
The "Accumulation Start Date" (the date the first drop of waste was added).
-
Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).
-
Disposal Workflow: From Bench to Final Disposition
This section details the procedural flow for safely moving the chemical from your experiment into the institutional waste management system. Drain disposal is strictly prohibited for this category of chemical[2][10].
Step-by-Step Disposal Protocol:
-
Prepare the Waste Container: In a chemical fume hood, open your designated and pre-labeled "Non-Halogenated Organic Amine Waste" container.
-
Transfer the Chemical: Carefully pour the waste this compound into the waste container, minimizing splashing.
-
Decontaminate the Primary Container: The original, now "empty," container is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). Crucially, this rinsate is also hazardous waste and must be collected and added to the same waste container[11].
-
Secure the Waste Container: Tightly seal the lid on the waste container. It must remain closed at all times except when actively adding waste[9].
-
Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA. This area must be at or near the point of generation and under the control of the lab personnel[3][9]. The container should be placed within a secondary containment bin to catch any potential leaks.
-
Arrange for Pickup: Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste container. Do not allow waste to accumulate beyond your facility's specified limits (e.g., six months)[12][13].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures: Small Spill Management
In the event of a small spill (<100 mL) within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE described in Section 2.
-
Contain: Cover the spill with a chemical absorbent pad or other inert material (e.g., vermiculite). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place the cleaning materials into the waste container.
-
Report: Inform your lab supervisor and EHS office of the incident.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Quantitative Data and Disposal Summary
The following table summarizes the critical parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Non-Halogenated Organic Amine | Precautionary principle based on amine functional group. Ensures proper handling and disposal route. |
| EPA Waste Code | D001 (Ignitability) / D002 (Corrosivity) - Provisional | A definitive code requires testing, but amine wastes may be corrosive or flammable. EHS will make the final determination. |
| Container Type | High-Density Polyethylene (HDPE) | Provides chemical compatibility and prevents leaks[6]. |
| Primary PPE | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Prevents eye/skin contact and irritation[4]. |
| Handling Area | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful vapors or aerosols[2]. |
| Storage | Closed Container in a designated SAA with Secondary Containment | Complies with EPA/RCRA regulations and mitigates spill risks[9]. |
| Prohibited Actions | Drain Disposal, Mixing with Incompatibles | Prevents environmental contamination and dangerous chemical reactions[1][10]. |
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Current time information in Catoosa County, US. Google Search. Accessed January 22, 2026.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Accessed January 22, 2026. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs . Justrite. Accessed January 22, 2026. [Link]
-
Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance . ACTenviro. Accessed January 22, 2026. [Link]
-
Hazardous Waste Disposal Guide . Research Safety - Northwestern University. Accessed January 22, 2026. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. Accessed January 22, 2026. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. Accessed January 22, 2026. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial. Accessed January 22, 2026. [Link]
-
MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine . Tri-iso. Accessed January 22, 2026. [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Accessed January 22, 2026. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Accessed January 22, 2026. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . StateScape. Accessed January 22, 2026. [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health. Accessed January 22, 2026. [Link]
-
Hazardous Waste Disposal Procedures . Oklahoma State University. Accessed January 22, 2026. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Accessed January 22, 2026. [Link]
-
Part G: Chemical Disposal Procedures . UW-La Crosse. Accessed January 22, 2026. [Link]
-
2 Gallon Disposal Can | Red | FM Approv/Lstg Regulation . LabRepCo. Accessed January 22, 2026. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. justrite.com [justrite.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. labrepco.com [labrepco.com]
- 7. fishersci.com [fishersci.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. nems.nih.gov [nems.nih.gov]
- 11. tri-iso.com [tri-iso.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Comprehensive Safety and Handling Guide: 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
This guide provides essential safety and logistical information for the handling and disposal of this compound. The following protocols are synthesized from best practices in chemical safety and data from structurally related aminopyrimidine compounds. It is imperative for all personnel to conduct a thorough risk assessment for their specific experimental conditions before commencing any work.
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][3][4]
A comprehensive risk assessment should be performed prior to handling, considering the scale of the experiment, potential for aerosol generation, and the specific laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is strongly recommended.[1][5] | To prevent skin contact and potential irritation or burns. The outer glove should be removed and disposed of immediately after handling or in case of contamination.[6] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield is necessary when there is a splash hazard.[1] | To protect the eyes from dust particles and splashes, which can cause serious irritation or damage.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.[1] | To prevent accidental skin exposure.[1] Gowns should be disposable and made of a low-permeability fabric.[6] |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood.[1][7] A NIOSH-approved respirator may be necessary for large-scale work, spill cleanup, or when dust generation is unavoidable.[1][5][7] | To prevent inhalation of dust or aerosols, which can lead to respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict operational plan is crucial for safe handling. The following workflow is designed to minimize risk at each stage of the process.
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment and reagents, ensuring they are in good condition.
-
Have an emergency plan in place, with clear access to an eyewash station and safety shower.[2][8]
-
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation exposure.[1]
-
Avoid raising dust. If the material is a fine powder, handle it with care.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and don appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into a labeled container for hazardous waste. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[10]
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 4 - SAFETY DATA SHEET.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2018).
- 4 - SAFETY DATA SHEET. (2009).
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- Safe handling of hazardous drugs. PMC - PubMed Central.
- safety data sheet. Enamine.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration - OSHA.
- Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022).
- Hazardous Waste Disposal Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. mtu.edu [mtu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
